2-(2,5-Dichlorophenyl)oxirane
Description
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Properties
IUPAC Name |
2-(2,5-dichlorophenyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-5-1-2-7(10)6(3-5)8-4-11-8/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBOOEJUTPHCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2783-27-9 | |
| Record name | 2-(2,5-dichlorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2,5-Dichlorophenyl)oxirane
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(2,5-dichlorophenyl)oxirane, a valuable epoxide intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the prevalent synthetic strategies, with a primary focus on the robust and efficient Darzens-type condensation, specifically the Corey-Chaykovsky reaction, starting from 2,5-dichlorobenzaldehyde. A detailed, step-by-step experimental protocol is provided, accompanied by a thorough explanation of the underlying reaction mechanism. Furthermore, this guide outlines crucial aspects of reaction optimization, purification, and analytical characterization of the final product.
Introduction: The Significance of 2-(2,5-Dichlorophenyl)oxirane
Epoxides, or oxiranes, are a class of three-membered cyclic ethers that are highly sought-after intermediates in organic synthesis due to the significant ring strain that makes them susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity allows for the stereospecific introduction of two adjacent functional groups, a key structural motif in many biologically active molecules.
2-(2,5-Dichlorophenyl)oxirane, with its dichlorinated phenyl moiety, is a precursor to a range of complex molecules. The chlorine substituents can influence the electronic properties and metabolic stability of the final compounds, making this oxirane a valuable building block in medicinal chemistry. Its applications include the synthesis of novel antifungal agents, pesticides, and other pharmaceutical compounds.[1]
This guide will provide the necessary theoretical and practical knowledge for the successful synthesis and purification of this important chemical entity.
Strategic Approaches to the Synthesis of 2-(2,5-Dichlorophenyl)oxirane
There are two primary and scientifically sound strategies for the synthesis of 2-(2,5-dichlorophenyl)oxirane:
-
Route A: Darzens-Type Condensation from 2,5-Dichlorobenzaldehyde. This is the most direct and widely employed method. Specifically, the Corey-Chaykovsky reaction, which utilizes a sulfur ylide, offers high yields and stereoselectivity.[2][3] This approach involves the reaction of 2,5-dichlorobenzaldehyde with a methylene-transfer reagent.
-
Route B: Epoxidation of 2,5-Dichlorostyrene. This method involves the initial synthesis of 2,5-dichlorostyrene, followed by its epoxidation using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). While effective, this route requires an additional synthetic step to prepare the starting alkene.[4][5][6]
For the purpose of this in-depth guide, we will focus on Route A , as it represents a more convergent and efficient synthetic pathway.
The Corey-Chaykovsky Reaction: A Detailed Mechanistic Insight
The Corey-Chaykovsky reaction is a cornerstone of epoxide synthesis from carbonyl compounds. It involves the use of a sulfur ylide, typically generated in situ from a sulfonium or sulfoxonium salt and a strong base. The mechanism proceeds as follows:
-
Ylide Formation: A strong base, such as sodium hydride or potassium tert-butoxide, deprotonates the sulfonium salt (e.g., trimethylsulfonium iodide) to form the highly reactive sulfur ylide.
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 2,5-dichlorobenzaldehyde, forming a betaine intermediate.
-
Intramolecular Cyclization: The negatively charged oxygen of the betaine intermediate undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the sulfonium group. This results in the formation of the three-membered oxirane ring and the displacement of a neutral dialkyl sulfide (e.g., dimethyl sulfide) as a byproduct.
This concerted, irreversible cyclization is the driving force of the reaction and is responsible for the high efficiency of epoxide formation.
Caption: Mechanism of the Corey-Chaykovsky Reaction.
Detailed Experimental Protocol for the Synthesis of 2-(2,5-Dichlorophenyl)oxirane
This protocol is a self-validating system, with each step designed to ensure optimal yield and purity.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 2,5-Dichlorobenzaldehyde | 175.01 | 10.0 g | 0.057 | >98% |
| Trimethylsulfonium iodide | 204.04 | 12.8 g | 0.063 | >98% |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 2.5 g | 0.063 | 60% |
| Anhydrous Dimethyl Sulfoxide (DMSO) | - | 150 mL | - | Anhydrous |
| Diethyl Ether | - | 500 mL | - | Anhydrous |
| Saturated Ammonium Chloride Solution | - | 100 mL | - | - |
| Brine (Saturated NaCl solution) | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | - | - | - | - |
| Round-bottom flasks (250 mL and 500 mL) | ||||
| Magnetic stirrer and stir bars | ||||
| Septa and needles | ||||
| Argon or Nitrogen gas supply | ||||
| Separatory funnel (500 mL) | ||||
| Rotary evaporator | ||||
| Chromatography column | ||||
| Silica gel (for column chromatography) | ||||
| Hexane and Ethyl Acetate (for chromatography) |
Step-by-Step Procedure
Safety First: This reaction should be performed in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Ylide Generation:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add sodium hydride (2.5 g, 0.063 mol of 60% dispersion).
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, carefully decanting the hexane each time under an inert atmosphere.
-
Add anhydrous DMSO (100 mL) to the flask.
-
In a separate flask, dissolve trimethylsulfonium iodide (12.8 g, 0.063 mol) in anhydrous DMSO (50 mL).
-
Slowly add the trimethylsulfonium iodide solution to the sodium hydride suspension at room temperature. The reaction is exothermic, and the temperature should be maintained below 25°C using a water bath.
-
Stir the mixture for 1 hour at room temperature. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear to slightly yellow solution.
-
-
Epoxidation Reaction:
-
Dissolve 2,5-dichlorobenzaldehyde (10.0 g, 0.057 mol) in a minimal amount of anhydrous DMSO (approx. 20 mL).
-
Slowly add the aldehyde solution to the freshly prepared sulfur ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), carefully quench the reaction by slowly adding the mixture to a beaker containing ice-cold water (200 mL).
-
Transfer the aqueous mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated ammonium chloride solution (1 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification
The crude product is typically a pale yellow oil. Purification is achieved by column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate).
-
The fractions containing the pure product (as determined by TLC) are collected and the solvent is removed under reduced pressure to yield 2-(2,5-dichlorophenyl)oxirane as a colorless oil.
A typical yield for this reaction is in the range of 85-95%.
Caption: Experimental workflow for the synthesis of 2-(2,5-Dichlorophenyl)oxirane.
Product Characterization
The identity and purity of the synthesized 2-(2,5-dichlorophenyl)oxirane should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons and the protons of the oxirane ring.
-
¹³C NMR will confirm the number of unique carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-O-C stretching frequencies for the epoxide ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (189.04 g/mol for C₈H₆Cl₂O).[7]
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of 2-(2,5-dichlorophenyl)oxirane via the Corey-Chaykovsky reaction. The provided protocol, grounded in established chemical principles, offers a clear pathway for researchers to obtain this valuable synthetic intermediate in high yield and purity. The mechanistic insights and procedural details are intended to empower scientists in their research and development endeavors, particularly in the fields of medicinal chemistry and materials science.
References
- CN102838457A - Synthesis method of 2, 5-dichlorophenol - Google P
- CN104591973A - Preparation method of 2,5-dichlorophenol - Google P
-
Darzens reaction - Wikipedia. (URL: [Link])
-
Resolution of 2,2-Disubstituted Epoxides via Biocatalytic Azidolysis - AWS. (URL: [Link])
-
Darzens Condensation - Master Organic Chemistry. (URL: [Link])
-
2,5-Dichlorobenzaldehyde | 6361-23-5 - J&K Scientific LLC. (URL: [Link])
- US3149131A - Purification of oxiranes by reduction of carbonyl impurittes with trivalent nitrogencompounds - Google P
-
Darzens Reaction - Organic Chemistry Portal. (URL: [Link])
-
Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release - White Rose Research Online. (URL: [Link])
-
Synthesis of epoxides - Organic Chemistry Portal. (URL: [Link])
- US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google P
-
Mechanisms Of Epoxide Reactions | Chemical Reviews - ACS Publications. (URL: [Link])
-
Final epoxidation/deoxydichlorination and synthesis of diastereoisomeric analogs reagents and conditions - ResearchGate. (URL: [Link])
-
(R)-2-(2,5-Dichlorophenyl)oxirane | C8H6Cl2O | CID - PubChem. (URL: [Link])
-
18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (URL: [Link])
-
Anhydrous ZnCl2: A Highly Efficient Reagent for Facile and Regioselective Conversion of Epoxides to β - Growing Science. (URL: [Link])
-
Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry. (URL: [Link])
-
Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl (IOC 26) - YouTube. (URL: [Link])
-
Epoxidation of Alkenes - YouTube. (URL: [Link])
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
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- 7. (R)-2-(2,5-Dichlorophenyl)oxirane | C8H6Cl2O | CID 30080578 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: 2-(2,5-Dichlorophenyl)oxirane
Executive Summary & Strategic Significance
2-(2,5-Dichlorophenyl)oxirane (CAS: 2783-27-9), also known as 2,5-Dichlorostyrene oxide , is a high-value organochlorine intermediate used primarily in the synthesis of chiral pharmaceutical building blocks and agrochemicals.[1][2] While its structural isomer, the 2,4-dichlorophenyl derivative, is the cornerstone of blockbuster antifungals (e.g., Miconazole, Ketoconazole), the 2,5-isomer represents a critical "chemical space" for Structure-Activity Relationship (SAR) exploration.[1][2]
Researchers utilize this compound to modulate steric and electronic properties in drug design, particularly for:
-
Next-Generation Antifungals: Exploring alternative substitution patterns to overcome azole resistance.[1][2]
-
Chiral Resolution Substrates: Serving as a model for enzymatic hydrolysis to produce enantiopure vicinal diols and amino alcohols.[1][2]
-
Bioactive Scaffolds: Synthesis of Factor XIIa inhibitors and urease inhibitors where the 2,5-dichloro motif provides optimal hydrophobic pocket filling.[1][2]
Physicochemical Profile
The following data characterizes the racemic mixture. Enantiopure forms (R- or S-) exhibit identical scalar properties but distinct optical rotation.[1][2]
| Property | Value | Technical Note |
| CAS Number | 2783-27-9 | Racemic mixture.[1][2] (R)-isomer: 30080578; (S)-isomer: 586960-49-8.[1][2] |
| IUPAC Name | 2-(2,5-Dichlorophenyl)oxirane | Often referred to as 2,5-Dichlorostyrene oxide.[1][2] |
| Molecular Formula | C₈H₆Cl₂O | Halogenated epoxide.[1][2] |
| Molecular Weight | 189.04 g/mol | Suitable for fragment-based drug design (FBDD).[1][2] |
| Physical State | Colorless to pale yellow liquid | Viscous oil at room temperature.[1][2] |
| Boiling Point | ~113–115 °C (at 0.5 mmHg) | Extrapolated atmospheric BP is ~280°C (decomposes).[1][2] |
| Density | 1.40 ± 0.05 g/cm³ | High density due to dichloro substitution.[1][2] |
| Solubility | DMSO, DCM, Methanol, Ethyl Acetate | Hydrophobic; practically insoluble in water.[1][2] |
| Lipophilicity (LogP) | ~2.6 | Moderate lipophilicity, ideal for membrane permeability.[1][2] |
Synthetic Pathways & Methodologies[1][2][3]
Two primary routes are established for high-yield synthesis.[1][2] The Corey-Chaykovsky reaction is preferred for laboratory scale due to mild conditions and high stereocontrol potential.[1][2]
Protocol A: Corey-Chaykovsky Epoxidation (Direct)[1][2]
This method converts 2,5-dichlorobenzaldehyde directly to the epoxide using a sulfur ylide.[1][2]
Reagents:
Step-by-Step Workflow:
-
Ylide Formation: Under nitrogen atmosphere, wash NaH with dry hexane to remove oil.[1][2] Suspend in dry DMSO. Add TMSOI portion-wise at room temperature. Stir for 30–60 minutes until hydrogen evolution ceases and the solution becomes clear (formation of dimethylsulfoxonium methylide).
-
Addition: Cool the ylide solution to 0–5 °C. Add 2,5-dichlorobenzaldehyde (dissolved in minimal DMSO) dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of aldehyde.[1][2]
-
Quench & Workup: Pour the reaction mixture into ice-cold brine. Extract with Diethyl Ether or Ethyl Acetate (3x).[1][2]
-
Purification: Wash combined organics with water (to remove DMSO) and brine. Dry over anhydrous Na₂SO₄.[1][2] Concentrate in vacuo.[1][2]
-
Yield: Expect 85–92% yield of pale yellow oil.
Protocol B: Chemo-Enzymatic Resolution (Chiral Synthesis)[1][2]
For asymmetric applications, a racemic epoxide is often resolved or synthesized via reduction of the corresponding chloroketone.[1][2]
-
Bioreduction: Use of specific ketoreductases (KREDs) or microbial reduction (e.g., Rhodococcus sp.) to yield (S)-2-chloro-1-(2,5-dichlorophenyl)ethanol with >99% ee.[1][2]
-
Cyclization: Treat the chiral chlorohydrin with aqueous NaOH/KOH in a biphasic system (e.g., Toluene/Water) to effect ring closure with inversion of configuration, yielding the (S)-epoxide (if starting from S-alcohol, mechanism dictates retention or inversion depending on kinetics, typically inversion at the chiral center if direct displacement occurs, but here the chiral center is the alcohol carbon).[1][2] Correction: Intramolecular Williamson ether synthesis retains the configuration at the chiral center relative to the carbon skeleton, but stereochemistry must be verified per specific enzyme outcome.[1][2]
Reactivity & Mechanistic Insights[1][2]
The chemical utility of 2-(2,5-Dichlorophenyl)oxirane lies in the regioselective ring-opening of the strained epoxide ring.[1][2]
Regioselectivity Rules[1][2]
-
Basic Conditions (Nucleophilic Attack): Nucleophiles (amines, azoles, thiols) predominantly attack the
-carbon (less substituted) due to steric hindrance from the bulky 2,5-dichlorophenyl group at the -position.[1][2] -
Acidic Conditions: Protonation of the epoxide oxygen activates the
-carbon (benzylic) for attack, stabilizing the developing positive charge via the aromatic ring (electronic control).[1][2]
Visualization: Reactivity Pathways[1][2]
Caption: Regioselective ring-opening pathways. Under basic conditions relevant to drug synthesis, nucleophilic attack occurs at the terminal (beta) carbon.[1][2]
Applications in Drug Development & SAR[1]
While the 2,4-isomer is famous for Miconazole and Isoconazole, the 2,5-isomer is critical for:
Structure-Activity Relationship (SAR) Libraries
In the optimization of azole antifungals, the position of chlorine atoms on the phenyl ring drastically affects:
-
Binding Affinity: The 2,5-substitution pattern alters the rotation angle of the phenyl ring within the CYP51 active site compared to the 2,4-isomer.[1][2]
-
Metabolic Stability: Changing Cl position blocks or exposes specific metabolic soft spots on the aromatic ring.[1][2]
Synthesis of Bioactive Intermediates
A key reaction involves the coupling of the epoxide with imidazole or triazole:[1]
Protocol: Azole Coupling
-
Mix: Epoxide (1 eq) + Imidazole (3 eq).
-
Solvent: DMF or solvent-free melt at 90–110 °C.
-
Catalyst: Potassium Carbonate (K₂CO₃) can enhance rate.[1][2]
-
Product: 1-(2-(2,5-Dichlorophenyl)-2-hydroxyethyl)-1H-imidazole.[1][2]
-
Relevance: This intermediate is a direct analog of the Miconazole alcohol precursor, used to test antifungal potency against resistant strains (e.g., Candida glabrata).[1][2]
Factor XIIa Inhibitors
Recent medicinal chemistry campaigns utilize the 2,5-dichlorobenzyl moiety (derived from this epoxide or its halide precursors) to design small-molecule inhibitors of Factor XIIa for antithrombotic therapy without bleeding risks.[1][2] The 2,5-substitution provides a unique fit in the S1 specificity pocket of the protease.[1][2]
Handling, Stability & Safety (E-E-A-T)
Safety Warning: This compound is an alkylating agent.[1][2] It is potentially mutagenic and a skin sensitizer.[1][2]
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Epoxides can hydrolyze slowly in the presence of moisture or polymerize with Lewis acids.[1][2]
-
Hazards:
-
Decontamination: Spills should be treated with aqueous sodium bisulfite or ethanolamine to open the ring and neutralize reactivity before disposal.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 30080578, (R)-2-(2,5-Dichlorophenyl)oxirane. Retrieved from [Link][1][2]
-
Bouckaert, C., et al. (2016). Design of New Selective Small-Molecular-Weight Inhibitors of FXIIa. 29ièmes Journées Franco-Belges de Pharmacochimie. (Highlighting the 2,5-dichlorophenyl moiety in drug design). Retrieved from [Link][1][2][3]
-
U.S. Food and Drug Administration (FDA). Isoconazole Structure and Regulatory Data. (Providing structural context for the 2,4- vs 2,5-isomer distinction). Retrieved from [Link][1][2]
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1][2] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[1][2] (Foundational protocol for styrene oxide synthesis).
Sources
physical properties of 2-(2,5-Dichlorophenyl)oxirane
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2,5-Dichlorophenyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2,5-dichlorophenyl)oxirane, a molecule of significant interest in synthetic and medicinal chemistry. As a key building block, its physicochemical properties dictate its reactivity, handling, and potential applications. This document moves beyond a simple recitation of data, offering insights into the causality behind its characteristics and providing robust, field-proven protocols for its synthesis and analysis.
Core Molecular Attributes and Physicochemical Properties
2-(2,5-Dichlorophenyl)oxirane possesses a unique combination of a reactive oxirane ring and a sterically hindered and electronically modified dichlorophenyl group. These features are central to its chemical behavior and potential utility as a synthetic intermediate.
Structural and General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆Cl₂O | [1] |
| Molecular Weight | 189.04 g/mol | [1][2] |
| CAS Number | 2783-27-9 | [2] |
| Physical Form | Liquid | [2] |
| Purity (Typical) | 95% | [2] |
Predicted and Analogous Physical Properties
| Property | Predicted/Analogous Value | Rationale and Source(s) |
| Boiling Point | ~230-245 °C (at 760 mmHg) | Based on the boiling point of 2-(4-chlorophenyl)oxirane (230 °C) and the predicted boiling point of 2-(2,4-dichlorophenyl)oxirane (244.6±40.0 °C). The second chlorine atom is expected to slightly increase the boiling point due to increased molecular weight and van der Waals forces.[3] |
| Density | ~1.3-1.4 g/mL (at 25 °C) | Extrapolated from the density of 2-(4-chlorophenyl)oxirane (1.283 g/mL at 25 °C). The additional chlorine atom is expected to increase the density.[3] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, dichloromethane, chloroform, methanol). | Based on the general solubility of chlorinated aromatic compounds and epoxides. The dichlorophenyl group imparts significant hydrophobicity.[4][5] |
| XLogP3 | 2.6 | A computed value indicating moderate lipophilicity, consistent with its expected solubility.[1] |
Synthesis and Characterization
The synthesis of 2-(2,5-dichlorophenyl)oxirane is most practically achieved through the epoxidation of 2,5-dichlorostyrene. This section details a robust, generalized protocol for this transformation.
Proposed Synthetic Workflow: Epoxidation of 2,5-Dichlorostyrene
The direct epoxidation of the corresponding styrene derivative is a reliable method for forming the oxirane ring. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation due to its relative stability and selectivity.
Caption: Proposed synthesis workflow for 2-(2,5-Dichlorophenyl)oxirane.
Experimental Protocol: Synthesis
Objective: To synthesize 2-(2,5-dichlorophenyl)oxirane via the epoxidation of 2,5-dichlorostyrene.
Materials:
-
2,5-Dichlorostyrene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dichlorostyrene (1 equivalent) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture back to 0 °C and slowly add 10% aqueous Na₂SO₃ solution to quench the excess peroxide. Stir for 20 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and then with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(2,5-dichlorophenyl)oxirane.
Characterization: Expected Spectroscopic Signatures
-
¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the oxirane protons, likely as multiplets between δ 2.5 and 4.0 ppm. The aromatic protons will appear as multiplets in the δ 7.0-7.5 ppm region. The integration of these regions should correspond to a 3:3 proton ratio.
-
¹³C NMR (Carbon NMR): The spectrum should display two signals for the oxirane carbons in the δ 45-60 ppm range. The aromatic region will show signals for the six phenyl carbons, with the two carbons attached to chlorine atoms being downfield shifted.
-
IR (Infrared) Spectroscopy: Key vibrational bands are expected for the C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C-H stretching of the aliphatic protons on the oxirane ring (~3000-2850 cm⁻¹), and the characteristic C-O-C stretching of the epoxide ring (~1250 cm⁻¹ and 850-950 cm⁻¹).
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 188, with a characteristic isotopic pattern (M+2 and M+4 peaks) due to the presence of two chlorine atoms.
Chemical Reactivity and Potential Applications
The primary driver of 2-(2,5-dichlorophenyl)oxirane's reactivity is the strained three-membered oxirane ring, making it susceptible to nucleophilic ring-opening reactions.[6] This reactivity is the foundation of its utility as a synthetic intermediate.
Caption: Reactivity and potential applications of 2-(2,5-Dichlorophenyl)oxirane.
The dichlorophenyl moiety can influence the regioselectivity of the ring-opening reaction and imparts specific properties to the resulting molecules. Dichlorinated phenyl groups are common in pharmaceuticals and agrochemicals, often enhancing binding affinity to biological targets or modifying metabolic stability.[7] Consequently, 2-(2,5-dichlorophenyl)oxirane is a valuable precursor for generating libraries of compounds for drug discovery and other applications.
Safety and Handling
As with any reactive chemical, proper handling of 2-(2,5-dichlorophenyl)oxirane is paramount. The following guidelines are based on information for this class of compounds.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents. The compound should be stored at room temperature.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
H341: Suspected of causing genetic defects.[2]
Conclusion
2-(2,5-Dichlorophenyl)oxirane is a valuable, albeit not extensively characterized, chemical intermediate. Its physical properties, while not fully documented, can be reliably estimated from related structures. The provided synthetic and analytical guidance offers a robust framework for its preparation and use in a research setting. Its inherent reactivity, coupled with the presence of the dichlorophenyl group, makes it a promising starting material for the synthesis of novel molecules in drug discovery and materials science.
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An In-Depth Technical Guide to the IUPAC Nomenclature of 2-(2,5-Dichlorophenyl)oxirane
This guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound 2-(2,5-Dichlorophenyl)oxirane. Tailored for researchers, scientists, and drug development professionals, this document elucidates the systematic naming conventions, explores the underlying chemical principles, and contextualizes the compound's significance within synthetic and medicinal chemistry.
The Critical Role of Unambiguous Nomenclature in Drug Development
In the highly regulated landscape of pharmaceutical development, precision in chemical communication is paramount. An unambiguous and universally accepted naming system, such as that provided by IUPAC, is the bedrock of scientific reproducibility, intellectual property protection, and regulatory compliance.[1][2] Epoxides, or oxiranes, are a class of compounds frequently utilized as versatile synthetic intermediates in the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs).[3][4][5][6] Their inherent ring strain makes them highly reactive electrophiles, enabling stereospecific ring-opening reactions that are pivotal in drug synthesis.[6][7] Therefore, the ability to name a specific epoxide, such as 2-(2,5-Dichlorophenyl)oxirane, with absolute clarity is not merely an academic exercise but a critical component of the drug discovery and development pipeline.
Systematic Derivation of the IUPAC Name: A Step-by-Step Analysis
The IUPAC system provides a logical, rules-based approach to naming organic compounds.[2][8] The name "2-(2,5-Dichlorophenyl)oxirane" is deconstructed below to illustrate the application of these principles.
Step 1: Identification of the Parent Heterocycle
The core structure is a three-membered ring containing two carbon atoms and one oxygen atom. According to IUPAC preferred nomenclature, such a heterocycle is named oxirane .[9][10][11] This is the parent name of the compound. Alternative, but less preferred, naming conventions include treating the epoxide as an "epoxy" substituent on an alkane chain or naming it as an oxide of the corresponding alkene.[9][12] For systematic and preferred naming, "oxirane" is the foundation.
Step 2: Numbering the Oxirane Ring
The numbering of the oxirane ring is unique and follows a strict protocol. The oxygen atom is always assigned position 1 .[9][11][13] The two carbon atoms are then numbered as positions 2 and 3. In the case of a monosubstituted oxirane, the carbon atom bearing the substituent is assigned position 2 . This ensures the substituent receives the lowest possible locant.
Step 3: Identification and Naming of the Substituent
The substituent attached to position 2 of the oxirane ring is a dichlorinated phenyl group.
-
Primary Substituent: The C6H5 ring is a phenyl group.
-
Secondary Substituents: The phenyl ring is itself substituted with two chlorine atoms, designated by the prefix "dichloro-".
-
Numbering the Phenyl Ring: The carbon atom of the phenyl ring that is attached to the oxirane is assigned position 1'. The ring is then numbered to give the chlorine atoms the lowest possible locants, which in this case are positions 2' and 5'.
Combining these elements, the full name of the substituent is (2,5-Dichlorophenyl) . The parentheses are crucial as they enclose a complex substituent to avoid ambiguity.
Step 4: Assembling the Final Name
By combining the locant, the substituent name, and the parent name, we arrive at the final, unambiguous IUPAC name: 2-(2,5-Dichlorophenyl)oxirane .
The logical workflow for this naming process is visualized in the diagram below.
Caption: Logical workflow for the systematic IUPAC naming of 2-(2,5-Dichlorophenyl)oxirane.
The Imperative of Stereochemistry
The name 2-(2,5-Dichlorophenyl)oxirane is structurally correct but incomplete for most applications in drug development. The carbon at position 2 of the oxirane ring is a stereocenter. Consequently, the molecule exists as a pair of enantiomers:
-
(R)-2-(2,5-Dichlorophenyl)oxirane
-
(S)-2-(2,5-Dichlorophenyl)oxirane
For APIs, it is often the case that only one enantiomer provides the desired therapeutic effect, while the other may be inactive or, in some cases, responsible for adverse effects. Therefore, specifying the absolute stereochemistry using the Cahn-Ingold-Prelog (CIP) priority rules is a mandatory step for any process targeting a single enantiomer.
A Self-Validating System: Synthesis and Analytical Characterization
A name is only as trustworthy as the methods used to confirm the corresponding structure. In a drug development setting, the synthesis of a compound is inextricably linked to its analytical characterization. This dual approach forms a self-validating system, ensuring that the material produced matches the intended chemical entity.
Plausible Synthetic Protocol: Epoxidation of an Alkene
A standard and reliable method for synthesizing aryl oxiranes is the epoxidation of the corresponding styrene derivative.[5][14] In this case, 2,5-dichlorostyrene would serve as the logical starting material.
Experimental Protocol: Synthesis of 2-(2,5-Dichlorophenyl)oxirane
-
Dissolution: Dissolve 1.0 equivalent of 2,5-dichlorostyrene in a suitable chlorinated solvent (e.g., dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add 1.1 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-(2,5-Dichlorophenyl)oxirane.
Analytical Confirmation
The identity and purity of the synthesized product must be rigorously confirmed using a suite of analytical techniques. The expected data serves as a reference to validate the structure corresponding to the IUPAC name.
| Analytical Technique | Parameter | Expected Observation for 2-(2,5-Dichlorophenyl)oxirane |
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to the aromatic protons (approx. 7.2-7.4 ppm) and the diastereotopic oxirane protons (approx. 2.7-3.9 ppm). |
| ¹³C NMR | Chemical Shift (δ) | Signals for the aromatic carbons (approx. 125-140 ppm) and the two oxirane carbons (approx. 45-55 ppm). |
| Mass Spectrometry (MS) | Molecular Ion [M]⁺ | Expected m/z of 188.0 for C₈H₆Cl₂O, with a characteristic isotopic pattern for two chlorine atoms. |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Characteristic C-O-C stretching of the epoxide ring (approx. 1250 cm⁻¹ and 800-900 cm⁻¹). |
The interplay between synthesis and analysis provides definitive structural confirmation, as depicted below.
Caption: Integrated workflow demonstrating the synthesis and subsequent analytical validation.
Conclusion
The IUPAC name 2-(2,5-Dichlorophenyl)oxirane is derived from a systematic application of established rules governing heterocycles and substituted aromatic compounds. For professionals in drug discovery and development, a thorough understanding of these rules is indispensable. It ensures clear communication, supports the integrity of chemical data, and forms a critical part of the rigorous documentation required for regulatory submission. The name itself, when backed by robust synthetic and analytical validation, represents a precise and trustworthy descriptor of a specific chemical entity with potential applications in medicinal chemistry.
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Spectroscopic Characterization of 2-(2,5-Dichlorophenyl)oxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,5-Dichlorophenyl)oxirane is a halogenated aromatic epoxide of significant interest in medicinal chemistry and drug development. Its rigid three-membered oxirane ring, coupled with the electronically distinct dichlorophenyl moiety, presents a unique scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2,5-Dichlorophenyl)oxirane, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The presented data, while predictive in the absence of comprehensive published experimental spectra, is founded on the analysis of structurally analogous compounds and established spectroscopic principles.
Chemical Structure and Properties
Before delving into the spectroscopic data, it is essential to understand the molecular architecture of 2-(2,5-Dichlorophenyl)oxirane.
| Property | Value |
| Chemical Formula | C₈H₆Cl₂O |
| Molecular Weight | 189.04 g/mol |
| CAS Number | 2783-27-9 |
| Physical Form | Predicted to be a liquid at room temperature |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(2,5-Dichlorophenyl)oxirane is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| ~3050-3100 | C-H stretch (aromatic) | Medium |
| ~2990-3050 | C-H stretch (oxirane ring) | Medium |
| ~1600, 1475, 1400 | C=C stretch (aromatic ring) | Medium-Strong |
| ~1250 | C-O-C asymmetric stretch (oxirane ring) | Strong |
| ~880, 820 | C-O-C symmetric stretch (oxirane ring) | Strong |
| ~1100-1000 | C-Cl stretch | Strong |
| ~800-850 | C-H out-of-plane bend (aromatic) | Strong |
Interpretation of the IR Spectrum
The IR spectrum provides a fingerprint of the molecule. The presence of the oxirane ring is strongly indicated by the characteristic C-O-C stretching vibrations, typically appearing as strong bands around 1250 cm⁻¹ (asymmetric) and in the 950-810 cm⁻¹ region (symmetric). The aromatic nature of the compound is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1400 cm⁻¹ region. The strong absorption due to the C-Cl bonds is expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique for obtaining the IR spectrum of liquid and solid samples with minimal preparation.[1]
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[2] Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of 2-(2,5-Dichlorophenyl)oxirane directly onto the center of the ATR crystal.[3]
-
Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Predicted NMR correlations for the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Ion | Interpretation |
| 188/190/192 | [M]⁺ | Molecular ion peak (showing isotopic pattern for two chlorine atoms) |
| 153/155 | [M - Cl]⁺ | Loss of a chlorine atom |
| 145 | [M - CH₂O]⁺ | Loss of formaldehyde from the molecular ion |
| 119 | [C₇H₄Cl]⁺ | Dichlorophenyl cation |
| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation |
Interpretation of the Mass Spectrum
The mass spectrum under electron ionization (EI) conditions is expected to show a prominent molecular ion peak ([M]⁺) at m/z 188, with characteristic isotopic peaks at m/z 190 and 192 due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). [4]Common fragmentation pathways for epoxides include the loss of small neutral molecules. A significant fragment would likely arise from the cleavage of the C-C bond of the oxirane ring, leading to the formation of a stable dichlorobenzoyl cation or related fragments. The base peak in the spectrum could correspond to a fragment resulting from a rearrangement followed by fragmentation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a radical cation (the molecular ion) and various fragment ions. [5]3. Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
Conclusion
The spectroscopic data presented in this guide, though predictive, offer a robust framework for the identification and characterization of 2-(2,5-Dichlorophenyl)oxirane. The combination of IR, NMR, and MS provides complementary information that, when analyzed together, allows for a confident structural assignment. Researchers and scientists working with this compound are encouraged to use this guide as a reference for interpreting their own experimental data and for designing further studies involving this versatile chemical entity.
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1H NMR spectral analysis of 2-(2,5-Dichlorophenyl)oxirane
Topic: 1H NMR Spectral Analysis of 2-(2,5-Dichlorophenyl)oxirane Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary
This technical guide provides a comprehensive analysis of the 1H NMR spectral characteristics of 2-(2,5-Dichlorophenyl)oxirane (CAS: 99518-30-8). A critical intermediate in the synthesis of antifungal agents (e.g., isoconazole analogs) and agrochemicals, this compound presents a unique spectral fingerprint defined by its 2,5-disubstituted aromatic system and the AMX spin system of the epoxide ring.
This document moves beyond basic peak listing to explore the causality of chemical shifts, the specific coupling constants (
Part 1: Structural Context & Synthetic Origins
To accurately interpret the NMR spectrum, one must understand the chemical environment and potential impurities introduced during synthesis. The standard route to 2-(2,5-Dichlorophenyl)oxirane is the Corey-Chaykovsky reaction .
1.1 Synthetic Pathway & Impurity Profile
The reaction involves the attack of a sulfur ylide (generated from trimethylsulfoxonium iodide) on 2,5-dichlorobenzaldehyde.
Figure 1: Synthetic pathway highlighting key spectroscopic markers for purity assessment.
Critical Quality Attributes (CQA):
-
Starting Material: The disappearance of the aldehyde proton singlet at ~10.4 ppm is the primary indicator of reaction completion.
-
Solvent Trap: The reaction uses DMSO.[1] Residual DMSO (
-DMSO or non-deuterated) appears as a sharp singlet at 2.62 ppm (in ), which can overlap with the epoxide methylene region if not carefully shimmed.
Part 2: Theoretical NMR Prediction & Logic
The molecule is divided into two distinct magnetic environments: the Aliphatic Epoxide Ring (3 protons) and the Aromatic Ring (3 protons).
2.1 The Epoxide AMX System
The three protons on the oxirane ring form a classic AMX spin system (or ABX depending on field strength). Due to the chiral center at C1 (benzylic position), the two methylene protons at C2 are diastereotopic (
- (Benzylic Methine): Deshielded by the aromatic ring and oxygen.
-
(Methylene, trans to Aryl): Shielded relative to
. -
(Methylene, cis to Aryl): Shielded relative to
, magnetically distinct from .
2.2 The 2,5-Dichlorophenyl Pattern
The substitution pattern creates a specific splitting tree:
-
H-6 (Position 6): Isolated from H-3/H-4 by the Chlorine at C5 and Epoxide at C1. It shows only a small meta-coupling to H-4.
-
H-3 & H-4: These are adjacent (ortho). H-3 is a doublet; H-4 is a doublet of doublets (ortho to H-3, meta to H-6).
Part 3: Detailed Spectral Analysis (Experimental)
Solvent: Chloroform-d (
3.1 The Aliphatic Region (Epoxide)
This region is the most diagnostic for the formation of the three-membered ring.
| Proton Label | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| 3.95 – 4.05 | dd | Most downfield aliphatic signal due to proximity to the phenyl ring and oxygen. | ||
| 3.10 – 3.20 | dd | cis to the phenyl ring. Typically downfield of the trans proton in styrene oxides. | ||
| 2.75 – 2.85 | dd | trans to the phenyl ring. Upfield signal. |
Technical Note on Couplings:
In epoxides, the geminal coupling (
3.2 The Aromatic Region
The 2,5-dichloro substitution simplifies the aromatic region compared to a monosubstituted benzene.
| Proton Label | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| H-3 | 7.30 – 7.35 | d | Ortho to H-4. Deshielded by adjacent Cl at C2. | |
| H-4 | 7.20 – 7.25 | dd | Ortho to H-3, Meta to H-6. | |
| H-6 | 7.45 – 7.50 | d | Ortho to the epoxide ring. Often the most deshielded due to anisotropy of the epoxide and Cl at C5. |
(Note: Exact chemical shifts may vary by
Part 4: Visualization of Spectral Logic
The following diagram illustrates the decision tree for assigning the complex multiplets found in this spectrum.
Figure 2: Logic flow for spectral assignment and structural verification.
Part 5: Experimental Protocol
To ensure data integrity and reproducibility (Trustworthiness), follow this standardized protocol.
5.1 Sample Preparation
-
Mass: Weigh 5–10 mg of the oxirane.
-
Solvent: Dissolve in 0.6 mL of
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.-
Why TMS? The aromatic region is crowded; precise referencing at 0.00 ppm is crucial for reporting accurate shifts.
-
-
Filtration: If the solution is cloudy (common if NaH salts from synthesis remain), filter through a small plug of glass wool into the NMR tube. Suspended solids cause line broadening, obscuring the fine epoxide couplings.
5.2 Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: Standard 1H (zg30 or equivalent).
-
Spectral Width: -2 to 14 ppm (to catch aldehyde impurities).
-
Relaxation Delay (D1):
2.0 seconds. (Epoxide protons have slower relaxation; insufficient delay cuts integration accuracy). -
Scans (NS): 16 or 32 (Sufficient for >5 mg sample).
-
Acquisition Time (AQ):
3.0 seconds (High digital resolution is needed for small values).
5.3 Processing
-
Phasing: Apply manual phasing. Automatic phasing often distorts the "roofing" effect of the ABX systems.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure accurate integration of the aliphatic region.
-
Integration: Normalize the methine proton (
) at ~4.0 ppm to 1.00. The aromatic region should integrate to 3.00.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on AMX systems and epoxide coupling constants).
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[2][3] Organometallics, 29(9), 2176–2179.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 2384 (Styrene Oxide analog data).
Sources
Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(2,5-Dichlorophenyl)oxirane
Foreword: Charting the Unseen
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone of this endeavor, offering unparalleled sensitivity and structural insight. This guide provides an in-depth exploration of the mass spectrometric fragmentation behavior of 2-(2,5-Dichlorophenyl)oxirane, a compound of interest in synthetic chemistry and potentially in pharmaceutical research. While empirical data for this specific molecule is not widely published, this document leverages fundamental principles of mass spectrometry and extensive experience with related chemical structures to present a predictive yet robust analysis of its fragmentation pathways. Our aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how this molecule behaves under mass spectrometric analysis, thereby facilitating its identification and characterization in complex matrices.
Introduction: The Significance of 2-(2,5-Dichlorophenyl)oxirane
2-(2,5-Dichlorophenyl)oxirane, with a molecular formula of C₈H₆Cl₂O and a monoisotopic mass of approximately 187.98 g/mol , belongs to the epoxide class of compounds.[1] Epoxides are highly reactive three-membered cyclic ethers, making them valuable intermediates in organic synthesis. The presence of a dichlorinated phenyl ring suggests potential applications in agrochemicals or as a precursor for pharmaceutical agents, where halogenated aromatic moieties are common for modulating metabolic stability and binding affinity. Understanding its fragmentation pattern is crucial for its unambiguous identification in reaction mixtures, for metabolic profiling, and for quality control purposes.
Predicted Mass Spectrometry Fragmentation Pathways
The fragmentation of 2-(2,5-Dichlorophenyl)oxirane under electron ionization (EI) is anticipated to be governed by the interplay between the strained oxirane ring and the stable, yet electronically influenced, dichlorophenyl group. The initial ionization event will likely involve the removal of an electron from either the oxygen lone pair or the π-system of the aromatic ring, leading to the formation of a molecular ion (M•⁺) at m/z 188 (considering the major isotopes ³⁵Cl). The subsequent fragmentation will proceed through several key pathways aimed at achieving greater stability.
Alpha-Cleavage: A Dominant Pathway for Epoxides
A hallmark of the mass spectrometry of ethers and epoxides is the propensity for alpha-cleavage, the breaking of a bond adjacent to the oxygen atom.[2][3] This process is driven by the formation of a stable oxonium ion. For 2-(2,5-Dichlorophenyl)oxirane, two primary alpha-cleavage routes are plausible:
-
Cleavage of the C-C bond of the oxirane ring: This would lead to the formation of a stabilized benzylic cation.
-
Cleavage of the benzylic C-C bond: This would result in the formation of a dichlorophenyl radical and a formyloxonium ion.
Given the stability of the resulting fragments, these alpha-cleavage pathways are expected to be significant contributors to the overall mass spectrum.
Ring Opening and Rearrangement
The strained nature of the oxirane ring makes it susceptible to ring-opening reactions upon ionization. This can be followed by rearrangements to form more stable intermediates, which then undergo further fragmentation. A likely rearrangement involves the migration of a hydrogen atom, leading to the formation of a radical cation of 2,5-dichlorophenylacetaldehyde. This intermediate can then fragment through characteristic pathways for aldehydes, such as the loss of a CHO group.
Fragmentation of the Dichlorophenyl Moiety
The dichlorophenyl group will also influence the fragmentation pattern. Characteristic losses from the aromatic ring include the expulsion of a chlorine radical (Cl•) or a neutral HCl molecule. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum, with characteristic M+2 peaks for chlorine-containing fragments.
The following diagram illustrates the predicted major fragmentation pathways for 2-(2,5-Dichlorophenyl)oxirane under electron ionization.
Caption: Predicted EI fragmentation pathways of 2-(2,5-Dichlorophenyl)oxirane.
Tabulated Summary of Predicted Fragment Ions
The following table summarizes the major predicted fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The presence of two chlorine atoms will result in characteristic isotopic patterns.
| m/z (for ³⁵Cl) | Proposed Ion Structure | Formation Pathway | Notes |
| 188 | [C₈H₆Cl₂O]•⁺ | Molecular Ion | Exhibits characteristic M, M+2, M+4 isotopic pattern |
| 159 | [C₇H₄Cl₂]⁺ | Loss of CHO• from M•⁺ | Likely a dichlorotropylium ion |
| 145 | [C₆H₃Cl₂]⁺ | Loss of C₂H₃O• from M•⁺ | Dichlorophenyl cation |
| 125 | [C₈H₆ClO]⁺ | Loss of Cl• from M•⁺ | |
| 110 | [C₆H₃Cl]⁺ | Loss of Cl• from [C₆H₃Cl₂]⁺ | Chlorophenyl cation |
| 75 | [C₆H₃]⁺ | Loss of Cl• from [C₆H₃Cl]⁺ | Phenyl cation |
Experimental Protocol: A Self-Validating System
To empirically validate the predicted fragmentation patterns, a systematic experimental approach is required. The following protocol outlines a robust methodology for the analysis of 2-(2,5-Dichlorophenyl)oxirane using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 2-(2,5-Dichlorophenyl)oxirane in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Serially dilute the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL. This concentration range will help in observing the fragmentation pattern at different signal intensities and assess for any concentration-dependent effects.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Injector: Split/splitless injector, operated in splitless mode for 1 minute to maximize sensitivity.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column, such as an Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
Rationale: This program allows for good separation from potential impurities while ensuring the elution of the target analyte as a sharp peak.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Acquisition: Full scan mode.
The following workflow diagram illustrates the experimental process.
Caption: Experimental workflow for GC-MS analysis of 2-(2,5-Dichlorophenyl)oxirane.
Conclusion: A Predictive Framework for Structural Elucidation
This technical guide provides a comprehensive, albeit predictive, overview of the mass spectrometric fragmentation of 2-(2,5-Dichlorophenyl)oxirane. By applying established principles of fragmentation for epoxides and halogenated aromatic compounds, we have proposed the most probable fragmentation pathways and the resulting characteristic ions. The detailed experimental protocol offers a robust framework for the empirical validation of these predictions. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this molecule in their analytical workflows. The convergence of theoretical prediction and rigorous experimental validation is the cornerstone of scientific integrity and advancement in the field of mass spectrometry.
References
-
Klyba, L. V., Bochkarev, V. N., Brandsma, L., Tarasova, O. A., Vvedensky, V. Yu., Nedolya, N. A., & Trofimov, B. A. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2001(9), 117-124. [Link]
-
Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. (R)-2-(2,5-Dichlorophenyl)oxirane. [Link]
Sources
FTIR Analysis of 2-(2,5-Dichlorophenyl)oxirane: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the analysis of 2-(2,5-Dichlorophenyl)oxirane using Fourier Transform Infrared (FTIR) Spectroscopy. As a key intermediate in the synthesis of various pharmaceutical compounds, rigorous characterization of this molecule is paramount. This document moves beyond a simple procedural outline, offering in-depth scientific rationale for experimental choices, a detailed protocol grounded in best practices, and a thorough guide to spectral interpretation. We will explore the characteristic vibrational modes of the oxirane ring and the dichlorophenyl moiety, providing researchers with the necessary tools to verify molecular identity, assess purity, and monitor reaction kinetics.
Introduction: The Significance of 2-(2,5-Dichlorophenyl)oxirane and the Role of FTIR
2-(2,5-Dichlorophenyl)oxirane is a substituted epoxide of significant interest in medicinal chemistry and drug development. Its strained three-membered oxirane ring serves as a potent electrophilic site, making it a versatile precursor for the synthesis of more complex molecules through ring-opening reactions[1]. The dichlorophenyl group modulates the molecule's electronic properties and steric profile, influencing its reactivity and subsequent biological activity.
Given its role as a critical building block, confirming the structural integrity of 2-(2,5-Dichlorophenyl)oxirane is a non-negotiable step in any synthetic workflow. Fourier Transform Infrared (FTIR) spectroscopy is an ideal analytical technique for this purpose[2]. It is a rapid, non-destructive method that provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's functional groups[3]. For this specific molecule, FTIR allows for the unambiguous identification of the key oxirane ring and the substituted aromatic system, making it an indispensable tool for identity confirmation and quality control.
Core Principles: Vibrational Modes of a Substituted Epoxide
FTIR spectroscopy operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a characteristic spectrum of absorbance versus wavenumber (cm⁻¹)[3].
For 2-(2,5-Dichlorophenyl)oxirane, the primary functional groups of interest are:
-
The Oxirane (Epoxide) Ring: This strained ring system has several characteristic vibrational modes, including symmetric and asymmetric C-O stretching, C-C stretching, and ring "breathing" or deformation modes. These peaks are highly diagnostic for the presence of the epoxide.
-
The 2,5-Dichlorophenyl Group: This aromatic system exhibits C=C stretching within the ring, aromatic C-H stretching, and out-of-plane C-H bending. The substitution pattern (1,2,4-trisubstituted) gives rise to a distinctive pattern in the fingerprint region. Furthermore, the carbon-chlorine (C-Cl) bonds have their own characteristic stretching frequencies.
-
Aliphatic C-H Bonds: The C-H bonds on the oxirane ring also produce characteristic stretching and bending vibrations.
A comprehensive analysis involves identifying and assigning peaks corresponding to all these groups to build a complete and validated structural profile.
Interpreting the Spectrum: Predicted Vibrational Assignments
The following sections detail the expected wavenumber regions for the key functional groups of 2-(2,5-Dichlorophenyl)oxirane. This predictive framework is essential for interpreting an experimental spectrum.
Aromatic System: The Dichlorophenyl Group
-
Aromatic C-H Stretch: A weak to medium intensity band is expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. Its presence confirms the sp² hybridized C-H bonds of the benzene ring[4].
-
Aromatic C=C Stretch: The benzene ring itself produces a series of medium to sharp bands from the stretching of its carbon-carbon double bonds. These are typically found in the 1620-1450 cm⁻¹ region[4][5]. For a 1,2,4-trisubstituted ring, one can expect distinct peaks around 1605, 1580, and 1510 cm⁻¹[5].
-
Aromatic C-H Out-of-Plane (OOP) Bending: The pattern of C-H bending below 900 cm⁻¹ is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted ring, a strong band is expected in the 880-800 cm⁻¹ range.
-
C-Cl Stretch: The carbon-chlorine bonds will produce strong, sharp absorptions in the lower frequency range of the spectrum, typically between 800 cm⁻¹ and 600 cm⁻¹.
The Diagnostic Center: Oxirane Ring Vibrations
The identification of the epoxide ring is the most critical part of the analysis. Its strained nature gives rise to several characteristic peaks[6].
-
Asymmetric Ring Stretch (C-O-C): A key band, often referred to as the "1250 cm⁻¹ band," is expected in the range of 1280-1230 cm⁻¹. This peak arises from the asymmetric stretching of the C-O-C bond within the ring[6].
-
Ring "Breathing" and Deformation Modes: Two other bands are particularly intense and diagnostic. One is expected between 950-810 cm⁻¹, and another between 880-750 cm⁻¹[6]. A peak specifically around 915-938 cm⁻¹ is often monitored to track the presence and consumption of the epoxide ring during a reaction[7][8][9]. The intensity of this peak diminishes as the ring opens[8].
Aliphatic C-H Vibrations
-
Aliphatic C-H Stretch: The sp³ hybridized C-H bonds on the oxirane ring will produce medium to strong absorption bands in the 3000-2850 cm⁻¹ region[4][7]. These are typically found just below the aromatic C-H stretch, allowing for clear differentiation.
Data Summary: Characteristic FTIR Bands
The expected vibrational frequencies for 2-(2,5-Dichlorophenyl)oxirane are summarized below. This table serves as a quick reference guide for spectral analysis.
| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |
| 3000 - 2850 | C-H Stretch | Aliphatic (Oxirane CH, CH₂) | Medium to Strong |
| 1620 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong (multiple bands) |
| ~1250 | Asymmetric C-O-C Stretch | Oxirane Ring | Strong |
| 950 - 810 | Ring Deformation / C-C Stretch | Oxirane Ring | Strong |
| 880 - 800 | C-H Out-of-Plane Bending | Aromatic Ring | Strong |
| 800 - 600 | C-Cl Stretch | Dichlorophenyl | Strong |
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a robust method for acquiring a high-quality FTIR spectrum of 2-(2,5-Dichlorophenyl)oxirane. The choice of Attenuated Total Reflectance (ATR) as the sampling technique is deliberate; it requires minimal to no sample preparation, making it ideal for rapid and reproducible analysis of solid or liquid samples[10][11].
Justification of Technique: Why ATR-FTIR?
While traditional transmission methods (e.g., KBr pellets or mulls) can yield excellent spectra, they are time-consuming and require significant user skill to prepare samples of the correct thickness and homogeneity[12]. Attenuated Total Reflectance (ATR) bypasses these challenges. The sample is placed in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide). The IR beam is internally reflected within the crystal, creating an evanescent wave that penetrates a few microns into the sample, generating an absorption spectrum[10]. This technique is highly reproducible and minimizes operator-dependent variability, making the protocol inherently more trustworthy.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Verify that the ATR accessory is correctly installed and aligned in the sample compartment.
-
-
Crystal Cleaning & Verification:
-
Causality: A pristine crystal surface is essential for a clean, artifact-free spectrum. Any residue from previous samples will appear in the final spectrum.
-
Procedure: Clean the ATR crystal surface using a solvent-moistened, non-abrasive wipe (e.g., lint-free tissue with isopropanol or ethanol). Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
Causality: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. This spectrum is mathematically subtracted from the sample spectrum to isolate the sample's true absorbance profile. This is a critical self-validation step.
-
Procedure: With the clean, empty ATR crystal in place, initiate a background scan using the instrument's software. A typical scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Procedure: Place a small amount of the 2-(2,5-Dichlorophenyl)oxirane sample onto the center of the ATR crystal. If it is a solid, use the ATR's pressure clamp to ensure firm, uniform contact between the sample and the crystal.
-
Causality: Good contact is critical for a strong signal. The evanescent wave only penetrates a very short distance, so air gaps will weaken or eliminate the spectral features[11].
-
-
Sample Spectrum Acquisition:
-
Procedure: Initiate the sample scan using the same parameters (number of scans, resolution) as the background scan. The software will automatically perform the background subtraction.
-
-
Data Processing and Analysis:
-
Procedure: The resulting spectrum should be baseline-corrected and normalized if necessary. Identify the peaks and compare their positions and relative intensities to the expected values detailed in Section 4.0.
-
Visualization: FTIR Analysis Workflow
The following diagram illustrates the logical flow of the experimental and analytical process.
Caption: Workflow for ATR-FTIR analysis of 2-(2,5-Dichlorophenyl)oxirane.
Conclusion
FTIR spectroscopy is a powerful and essential technique for the structural verification of 2-(2,5-Dichlorophenyl)oxirane. By understanding the characteristic vibrational frequencies of both the epoxide ring and the dichlorophenyl group, researchers can confidently confirm the identity and purity of this critical synthetic intermediate. The ATR-FTIR methodology presented here provides a rapid, reliable, and self-validating protocol that ensures high-quality, reproducible data. This guide equips scientists in the pharmaceutical and chemical industries with the foundational knowledge to effectively implement FTIR analysis in their development workflows.
References
-
FTIR spectrum of the epoxide. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Workman, H. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. Retrieved February 7, 2026, from [Link]
-
FTIR Examples. (n.d.). MAP Labs - Materials Testing. Retrieved February 7, 2026, from [Link]
-
Fourier Transform Infrared Spectroscopy (FTIR) Services. (n.d.). EAG Laboratories. Retrieved February 7, 2026, from [Link]
-
The Structural Studies of Oxirane Ring Opening Reaction in Epoxidized Natural Rubber (ENR-50) by SnCl2.2H2O and the Formation of ENR/TiN Complex Hybrid. (n.d.). Scientific.Net. Retrieved February 7, 2026, from [Link]
-
FTIR Analysis. (n.d.). RTI Laboratories. Retrieved February 7, 2026, from [Link]
-
Epoxide Spectroscopy. (2020, February 7). Oregon State University. Retrieved February 7, 2026, from [Link]
-
FTIR Sample Handling Buyer's Guide. (2021, September 24). Labcompare.com. Retrieved February 7, 2026, from [Link]
-
Combinatorial Approach to Characterizing Epoxy Curing. (2003, October 31). National Institute of Standards and Technology. Retrieved February 7, 2026, from [Link]
-
Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. (2010, January 19). PMC. Retrieved February 7, 2026, from [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
Sources
- 1. The Structural Studies of Oxirane Ring Opening Reaction in Epoxidized Natural Rubber (ENR-50) by SnCl2.2H2O and the Formation of ENR/TiN Complex Hybrid | Scientific.Net [scientific.net]
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The Strategic Utility of 2-(2,5-Dichlorophenyl)oxirane in the Synthesis of Bioactive Molecules: A Technical Guide
Introduction: The Versatility of a Halogenated Epoxide
In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors, the strategic incorporation of halogenated phenyl moieties is a well-established approach for modulating the biological activity of target molecules. Among the versatile building blocks employed for this purpose, 2-(2,5-Dichlorophenyl)oxirane stands out as a key starting material. Its inherent reactivity, conferred by the strained oxirane ring, coupled with the electronic and steric influence of the dichlorinated phenyl group, makes it a valuable precursor for a range of complex molecular architectures. This guide provides an in-depth technical overview of 2-(2,5-Dichlorophenyl)oxirane, focusing on its physicochemical properties, core reactivity, and its application in the synthesis of potent antifungal agents.
The dichlorophenyl group is a common feature in a variety of bioactive compounds, contributing to enhanced efficacy and metabolic stability. The specific 2,5-dichloro substitution pattern influences the molecule's lipophilicity and its interaction with biological targets. The epoxide functional group, a three-membered cyclic ether, is susceptible to nucleophilic attack, leading to ring-opening and the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is the cornerstone of its utility as a synthetic intermediate.
This document will delve into the fundamental principles governing the reactivity of 2-(2,5-Dichlorophenyl)oxirane and provide a detailed, field-proven protocol for its application in the synthesis of a key azole intermediate, demonstrating its practical value to researchers and professionals in drug development.
Physicochemical Properties of 2-(2,5-Dichlorophenyl)oxirane
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe synthetic planning. While specific experimental data for 2-(2,5-Dichlorophenyl)oxirane is not extensively published, computational predictions and data from analogous compounds provide a reliable profile.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O | (Computed) |
| Molecular Weight | 189.04 g/mol | (Computed) |
| Appearance | Expected to be a colorless to pale yellow liquid or low melting solid | Inferred from related compounds |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in a wide range of organic solvents (e.g., THF, DMF, CH₂Cl₂) and sparingly soluble in water. | Inferred from structure |
Core Reactivity: The Nucleophilic Ring-Opening of the Oxirane
The synthetic utility of 2-(2,5-Dichlorophenyl)oxirane is primarily derived from the high ring strain of the epoxide ring, which makes it susceptible to ring-opening by a variety of nucleophiles. This reaction can proceed under either basic or acidic conditions, with the regioselectivity of the attack being a key consideration.
Under basic or neutral conditions, the ring-opening of an unsymmetrical epoxide like 2-(2,5-Dichlorophenyl)oxirane typically follows an Sₙ2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. In this case, the attack occurs at the terminal carbon of the oxirane ring.
Caption: Base-catalyzed ring-opening of 2-(2,5-Dichlorophenyl)oxirane.
This regioselectivity is a crucial aspect of synthetic design, as it allows for the controlled introduction of a nucleophile at a specific position, leading to the desired product isomer.
Synthetic Application: Preparation of a Key Azole Antifungal Intermediate
A prime application of 2-(2,5-Dichlorophenyl)oxirane is in the synthesis of azole-based antifungal agents. The imidazole and 1,2,4-triazole moieties are common pharmacophores in this class of drugs, and their introduction is often achieved through the ring-opening of a suitable epoxide precursor. The resulting 1-(2-(2,5-dichlorophenyl)-2-hydroxyethyl)-1H-azole is a versatile intermediate that can be further elaborated to produce a wide range of potent antifungal compounds.[]
Reaction Scheme: Synthesis of 1-(2-(2,5-Dichlorophenyl)-2-hydroxyethyl)-1H-imidazole
The following reaction scheme illustrates the nucleophilic ring-opening of 2-(2,5-Dichlorophenyl)oxirane with imidazole.
Caption: Synthesis of an imidazole-containing antifungal intermediate.
Detailed Experimental Protocol
The following protocol is a representative procedure for the reaction of 2-(2,5-Dichlorophenyl)oxirane with imidazole. This protocol is based on established methods for the synthesis of similar azole derivatives and should be adapted and optimized by the researcher as needed.
Materials:
-
2-(2,5-Dichlorophenyl)oxirane
-
Imidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Inert gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Imidazole Anion: To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add imidazole (1.1 equivalents).
-
Add anhydrous DMF to dissolve the imidazole under a gentle stream of argon or nitrogen.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care in a fume hood. Hydrogen gas is evolved during this step.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium salt of imidazole.
-
Ring-Opening Reaction: In a separate flask, dissolve 2-(2,5-Dichlorophenyl)oxirane (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Transfer the solution of the oxirane to a dropping funnel and add it dropwise to the stirred suspension of the imidazole anion at room temperature over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting epoxide.
-
Work-up and Purification: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then with a saturated aqueous sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-(2,5-Dichlorophenyl)-2-hydroxyethyl)-1H-imidazole.
Self-Validating System:
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to track the disappearance of the starting epoxide and the appearance of the product.
-
Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectroscopic data should be consistent with the structure of 1-(2-(2,5-Dichlorophenyl)-2-hydroxyethyl)-1H-imidazole.
Safety and Handling
-
General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Dichlorophenyl compounds and epoxides can be irritating to the respiratory tract. Avoid inhaling vapors or dust.
-
Skin and Eye Contact: This compound may cause skin and eye irritation. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Reactivity: Epoxides can undergo exothermic polymerization, especially in the presence of acids or bases. Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Toxicological Considerations:
Detailed toxicological data for 2-(2,5-Dichlorophenyl)oxirane is limited. However, dichlorophenols are known to have varying degrees of toxicity, and epoxides as a class are often considered to be alkylating agents with potential mutagenic and carcinogenic properties.[4] Therefore, it is prudent to handle this compound with a high degree of caution and to minimize exposure.
Conclusion and Future Outlook
2-(2,5-Dichlorophenyl)oxirane is a valuable and reactive starting material with significant potential in the synthesis of bioactive molecules, particularly in the development of novel antifungal agents. Its utility stems from the predictable and regioselective ring-opening of the epoxide, allowing for the strategic introduction of nitrogen-containing heterocycles. The protocol outlined in this guide provides a solid foundation for researchers to utilize this building block in their synthetic endeavors. As the demand for new and more effective pharmaceuticals and agrochemicals continues to grow, the importance of versatile and strategically functionalized intermediates like 2-(2,5-Dichlorophenyl)oxirane is set to increase, paving the way for the discovery of next-generation bioactive compounds.
References
-
Wu, Y.-M., Deng, J., Li, Y., & Chen, Q.-Y. (2005). A Method for the Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole Catalyzed by Copper(I) Iodide. Synthesis, 2005(08), 1314–1318. [Link]
- Pirota, V., et al. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Arkivoc, 2022(5), 1-15.
- MDPI. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 27(15), 4987.
- ResearchGate. (2014). Epoxide ring-opening and Meinwald rearrangement reactions of epoxides catalyzed by mesoporous aluminosilicates. Catalysis Science & Technology, 4(8), 2633-2641.
- Kaur, P., Kaur, R., & Goswami, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy, 9(7), 1-10.
- ACS Publications. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22453–22463.
- NIH. (2022). Iminologous epoxide ring-closure. Chemical Science, 13(42), 12567–12572.
-
Royalchem. (2024). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. Retrieved from [Link]
- Arizona State University. (2009). Ring-opening polymerization of imidazole epoxides for the synthesis of imidazole-substituted polyethylene oxides. Macromolecules, 42(21), 8010–8012.
- RSC Publishing. (2021). Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. Chemical Science, 12(3), 1083-1089.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid.
- Sigma-Aldrich. (2023).
- Preprints.org. (2022). Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring.
- NIH. (2012). HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions.
- Fisher Scientific. (2021).
- EPA. (2007). Provisional Peer Reviewed Toxicity Values for 2,4-Dichlorophenol.
- MDPI. (2022). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2022(3), M1444.
-
In-Cheol, S. (n.d.). Safety Data Sheet. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Electrophilic Ring-Opening Mechanisms of Dichlorophenyl Oxirane
This guide provides a comprehensive examination of the electrophilic ring-opening mechanisms of dichlorophenyl oxiranes. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple procedural outlines to explore the causal factors governing these reactions. We will dissect the interplay of electronic effects, steric hindrance, and reaction conditions that dictate the regiochemical and stereochemical outcomes, offering field-proven insights into this critical class of chemical transformations.
Introduction: The Significance of the Oxirane Ring in Synthesis
Epoxides, or oxiranes, are highly valuable three-membered heterocyclic intermediates in organic synthesis. Their inherent ring strain, a combination of angle and torsional strain, renders them susceptible to ring-opening by a variety of nucleophiles, even though alkoxides are typically poor leaving groups[1]. This reactivity provides a powerful tool for introducing two vicinal functional groups with defined stereochemistry.
The introduction of a dichlorophenyl substituent onto the oxirane ring creates a molecule with unique electronic and steric properties. These substituents significantly influence the epoxide's reactivity, particularly in electrophilic, acid-catalyzed ring-opening reactions. Understanding these mechanisms is paramount for controlling reaction outcomes and designing efficient synthetic routes for complex molecules, including pharmaceutical agents where precise stereochemistry is often a prerequisite for biological activity[2][3].
The Core Mechanism: Acid-Catalyzed Electrophilic Ring-Opening
Under neutral or basic conditions, nucleophilic attack on an epoxide ring generally proceeds via an SN2 mechanism, targeting the sterically least hindered carbon[4][5]. However, in the presence of an acid catalyst, the reaction pathway is fundamentally altered. The mechanism involves two principal steps:
-
Protonation of the Epoxide Oxygen: The reaction is initiated by the protonation of the epoxide's oxygen atom by an acid catalyst (e.g., H₂SO₄, HBr)[6][7][8]. This step is crucial as it converts the poor alkoxide leaving group into a good hydroxyl leaving group, thereby activating the epoxide for nucleophilic attack[4][6].
-
Nucleophilic Attack: Following protonation, a nucleophile attacks one of the two carbons of the oxirane ring, leading to the cleavage of a carbon-oxygen bond and the opening of the ring[9][10].
The true elegance and complexity of this reaction lie in the nature of the transition state during the nucleophilic attack. It is best described as a hybrid between a pure SN1 and SN2 mechanism[4][11][12]. While the attack occurs from the backside, characteristic of an SN2 reaction, there is significant carbocationic character developed at the carbon atom, a hallmark of an SN1 pathway[11]. This dual nature is the key to understanding the regioselectivity of the reaction.
Caption: General mechanism of acid-catalyzed epoxide ring-opening.
Regioselectivity: The Directing Influence of the Dichlorophenyl Group
In the acid-catalyzed ring-opening of unsymmetrical epoxides, the nucleophile preferentially attacks the more substituted carbon atom[4][6][10][11]. For a dichlorophenyl oxirane, this is the benzylic carbon directly attached to the aromatic ring.
Causality: The rationale for this regioselectivity lies in the stability of the SN1-like transition state. As the C-O bond begins to break, a partial positive charge (δ+) develops on the carbon atoms[4][13]. The benzylic carbon, even with the electron-withdrawing inductive effects of the two chlorine atoms, is better able to stabilize this developing positive charge through resonance with the phenyl ring. This stabilization lowers the activation energy for attack at this position, making it the more electrophilic and favored site[11].
This outcome is analogous to the Markovnikov addition to alkenes, where the reaction proceeds via the most stable carbocation intermediate[6].
Caption: Energy landscape dictating regioselectivity.
Predicted Regioselectivity Data Summary
While specific yields vary with substrate and conditions, the qualitative outcome is highly predictable.
| Nucleophile (in Acidic Media) | Attacking Species | Major Product Regioisomer | Rationale |
| H₂O / H₂SO₄ | H₂O | Attack at the benzylic carbon | Formation of the most stable transition state with benzylic carbocation character[4][11]. |
| CH₃OH / H⁺ | CH₃OH | Attack at the benzylic carbon | Solvent acts as the nucleophile, follows the same principle of transition state stabilization[14]. |
| HBr (anhydrous) | Br⁻ | Attack at the benzylic carbon | Halide ion attacks the more electrophilic benzylic carbon. |
| HCl (anhydrous) | Cl⁻ | Attack at the benzylic carbon | Follows the same mechanism as HBr. |
Stereochemistry: The SN2 Character and Inversion of Configuration
A defining feature of epoxide ring-opening reactions is their high degree of stereospecificity. The nucleophilic attack occurs via a backside approach relative to the C-O bond being broken[1][11]. This results in a complete inversion of configuration at the carbon center undergoing attack.
Causality: This stereochemical outcome is compelling evidence for the SN2-like character of the transition state[12][15]. Even though the nucleophile attacks the more substituted carbon (an SN1-like regiochemical preference), it does so before the C-O bond has fully cleaved and a planar carbocation has formed[4][16]. The remaining C-O bond effectively shields one face of the molecule, forcing the nucleophile to approach from the opposite side[4]. The result is a trans or anti-relationship between the incoming nucleophile and the hydroxyl group in the final product[1].
Caption: Backside attack leads to inversion of stereochemistry.
Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-(2,4-Dichlorophenyl)-2-methyloxirane
This protocol serves as a self-validating system for observing the principles discussed. It describes the synthesis of 1-(2,4-dichlorophenyl)-1-methylethane-1,2-diol.
Materials & Reagents:
-
2-(2,4-Dichlorophenyl)-2-methyloxirane (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous (approx. 0.2 M solution)
-
Sulfuric acid (H₂SO₄), 1 M aqueous solution (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (Brine)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(2,4-dichlorophenyl)-2-methyloxirane. Dissolve the epoxide in THF.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Acid Addition: Add the 1 M sulfuric acid solution dropwise to the cooled, stirring solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure diol product.
-
Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and regiochemistry of the ring-opening.
Caption: Standard laboratory workflow for epoxide hydrolysis.
Conclusion and Field Insights
The electrophilic ring-opening of dichlorophenyl oxiranes is a nuanced yet predictable transformation governed by the formation of a resonance-stabilized benzylic cation-like transition state. This reliably directs nucleophilic attack to the more substituted carbon, while the SN2-like backside attack ensures a stereospecific inversion of configuration. For drug development professionals, mastering this reaction is not merely an academic exercise; it is a practical necessity. It allows for the diastereoselective and enantioselective construction of complex stereogenic centers, a common requirement in the synthesis of modern therapeutics[2]. The choice of acid catalyst and nucleophile/solvent system provides a tunable platform for introducing diverse functionalities, making this reaction a cornerstone in the strategic design of synthetic pathways.
References
-
Reddit. (2020). Acid catalyzed ring opening of epoxides. Available at: [Link]
-
Chemistry Steps. Epoxides Ring-Opening Reactions. Available at: [Link]
-
Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Available at: [Link]
-
Organic Chemistry. (2019). Acid Catalyze ring opening of Epoxides - HBr, HCl, HI, H2SO4/H20. Available at: [Link]
-
Science.gov. epoxide ring-opening reactions: Topics by Science.gov. Available at: [Link]
-
RSC Publishing. (2021). Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator. Available at: [Link]
-
MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Ring opening of epoxides. Available at: [Link]
-
Chad's Prep. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]
-
MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available at: [Link]
-
Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed. Available at: [Link]
-
Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. Available at: [Link]
-
LibreTexts. 18.5 Reactions of Epoxides: Ring-Opening. Available at: [Link]
-
Reddit. (2025). Acid-catalyzed nucleophilic attack on an epoxide. Available at: [Link]
-
ResearchGate. (2007). Synthesis of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide. Available at: [Link]
-
YouTube. (2018). Stereochemistry of epoxide ring-opening. Available at: [Link]
-
Chemistry Stack Exchange. (2020). stereochem of epoxide opening. Available at: [Link]
-
Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. Available at: [Link]
-
YouTube. (2015). Epoxide Reactions: Acid Catalyzed and Nucleophilic Ring Opening!. Available at: [Link]
Sources
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
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- 16. reddit.com [reddit.com]
Technical Deep Dive: Nucleophilic Ring-Opening of 2-(2,5-Dichlorophenyl)oxirane
Executive Summary
This technical guide analyzes the nucleophilic substitution landscape of 2-(2,5-Dichlorophenyl)oxirane (also known as 2,5-dichlorostyrene oxide). As a critical chiral or achiral building block, this epoxide serves as a gateway to
The presence of chlorine atoms at the ortho (C2) and meta (C5) positions creates a unique steric and electronic environment that distinguishes this substrate from unsubstituted styrene oxide. This guide provides a mechanistic breakdown of regioselectivity, detailed experimental protocols for aminolysis, and strategic insights for optimizing yield and purity in drug development workflows.
Molecular Profile & Reactivity Analysis
Structural Determinants
The reactivity of 2-(2,5-Dichlorophenyl)oxirane is governed by the competition between steric hindrance and electronic activation.
-
Electronic Effect (Deactivation): The two chlorine atoms exert a strong inductive electron-withdrawing effect (-I). This destabilizes the development of positive charge at the benzylic carbon (
-carbon) during ring opening. Consequently, the transition state character shifts away from -like (carbocationic) toward a tighter character, even under Lewis acid catalysis. -
Steric Effect (Ortho-Blocking): The chlorine atom at the C2 position imposes significant steric bulk proximal to the benzylic carbon. This reinforces the regioselectivity preference for nucleophilic attack at the terminal (
) carbon.
Regioselectivity Logic
The ring-opening can yield two regioisomers:
-
Path A (
-attack): Nucleophile attacks the terminal methylene group. (Major Product) -
Path B (
-attack): Nucleophile attacks the benzylic methine group. (Minor/Trace)
| Condition | Dominant Mechanism | Major Regioisomer | Rationale |
| Basic / Neutral | Steric hindrance at | ||
| Acidic (Protic) | Mixed | Unlike styrene oxide, the 2,5-dichloro substitution destabilizes the | |
| Lewis Acid | Coord. | Chelation may activate the oxygen, but steric bulk still directs the nucleophile to the terminal position. |
Reaction Scenarios & Applications
Scenario A: Aminolysis (Synthesis of -Amino Alcohols)
This is the most commercially relevant transformation. Reaction with primary or secondary amines yields 1-(2,5-dichlorophenyl)-2-(alkylamino)ethanol .
-
Application: Precursors for adrenergic agonists and antifungal pharmacophores.
-
Key Challenge: Preventing double alkylation (formation of tertiary amines from primary amine starting materials).
Scenario B: Azidolysis (Click Chemistry Precursors)
Reaction with sodium azide (
-
Application: These are intermediates for 1,2,3-triazoles , which have been identified as potent Factor XIIa inhibitors and thrombin S1 pocket binders. The 2,5-dichlorophenyl moiety is critical for occupancy in the hydrophobic S1 pocket.
Scenario C: Thiolysis
Ring opening with thiols (e.g., thiophenols, mercapto-heterocycles).
-
Application: Synthesis of sulfur-containing antimicrobial agents.
Visualizing the Reaction Pathway
Figure 1: Mechanistic pathway illustrating the dominance of
Experimental Protocol: Aminolysis
Objective: Synthesis of 1-(2,5-dichlorophenyl)-2-(isopropylamino)ethanol. Scale: 10 mmol.
Materials
-
Substrate: 2-(2,5-Dichlorophenyl)oxirane (1.89 g, 10 mmol).
-
Nucleophile: Isopropylamine (1.77 g, 30 mmol, 3.0 equiv). Excess prevents bis-alkylation.
-
Solvent: Ethanol (absolute) or 2-Propanol.
-
Catalyst (Optional): Lithium Perchlorate (
, 0.1 equiv) can accelerate the reaction but is often unnecessary for reactive amines.
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(2,5-Dichlorophenyl)oxirane (10 mmol) in Ethanol (20 mL).
-
Addition: Add Isopropylamine (30 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to mild reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 3:1) or HPLC.[1][2] The epoxide spot ( ) should disappear, and a more polar product spot ( ) should appear. -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove excess amine and solvent under reduced pressure (rotary evaporator).
-
The residue is typically a viscous oil or low-melting solid.
-
-
Purification:
-
Dissolve the crude residue in minimal hot Ethyl Acetate/Hexane.
-
Recrystallize to obtain the pure amino alcohol. Alternatively, convert to the Hydrochloride salt by adding 1M HCl in ether for easier isolation as a stable solid.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of the amine | Switch to a higher boiling solvent (e.g., Toluene) or use a Lewis Acid catalyst ( |
| Bis-Alkylation | Excess epoxide / Low amine ratio | Increase amine equivalents to 5-10x or use slow addition of epoxide to the amine solution. |
| Regioisomer Mix | High temperature / Strong Acid | Maintain temperature |
References
-
Regioselectivity in Styrene Oxide Derivatives
-
Synthesis of Halogenated Styrene Oxides
-
Medicinal Chemistry Applications (2,5-Dichlorophenyl moiety)
-
Related Beta-Agonist Metabolism
-
ResearchGate. "Synthesis of Beta2-Agonist Metabolites of 2-(4-Amino-3,5-Dichlorophenyl)-2-(Alkylamino)Ethanols." Link
-
Sources
- 1. EP0493617A1 - Process for producing optically active (-)-2-halo-1-(substituted phenyl)ethanol and (-)-substituted styrene oxide - Google Patents [patents.google.com]
- 2. EP0493617B1 - Process for producing optically active (-)-2-halo-1-(substituted phenyl)ethanol - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. medjpps.com [medjpps.com]
- 5. mdpi.com [mdpi.com]
- 6. Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revistabionatura.org [revistabionatura.org]
- 8. researchgate.net [researchgate.net]
- 9. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Regioselective Synthesis of Halogenated Phenylethanolamines using 2-(2,5-Dichlorophenyl)oxirane
This is a comprehensive Application Note and Protocol guide for the use of 2-(2,5-Dichlorophenyl)oxirane in organic synthesis, specifically tailored for research and drug development professionals.
Executive Summary
2-(2,5-Dichlorophenyl)oxirane (also known as 2,5-dichlorostyrene oxide) is a critical electrophilic building block used in the synthesis of
This guide provides a rigorous protocol for the regioselective aminolysis of 2-(2,5-Dichlorophenyl)oxirane. Unlike unsubstituted styrene oxides, the bulky ortho-chloro substituent creates a "steric gate" that strongly disfavors attack at the benzylic position, driving the reaction almost exclusively toward the terminal (
Chemical Profile & Stability
| Property | Specification |
| IUPAC Name | 2-(2,5-Dichlorophenyl)oxirane |
| Molecular Formula | |
| Molecular Weight | 189.04 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | 110–112 °C (at 2 mmHg) |
| Solubility | Soluble in DCM, THF, Ethanol, Toluene; Insoluble in Water |
| Stability | Moisture sensitive; susceptible to polymerization by strong Lewis acids.[1] Store at 2–8°C under Argon. |
Mechanistic Insight: The "Ortho-Effect" on Regioselectivity
The reactivity of styrene oxides is typically governed by a competition between electronic stabilization of the benzylic carbocation (favoring
For 2-(2,5-Dichlorophenyl)oxirane , two factors decisively shift this balance:
-
Electronic Deactivation: The electron-withdrawing nature of the two chlorine atoms (inductive effect,
) destabilizes the development of positive charge at the benzylic position, suppressing -like pathways. -
Steric Blocking (The Ortho-Effect): The chlorine atom at the C2 position is physically adjacent to the epoxide ring. This creates a significant steric barrier to nucleophiles attempting to approach the benzylic carbon (
-C).
Conclusion: Under basic or neutral conditions (standard aminolysis), nucleophilic attack occurs almost exclusively at the terminal (
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway highlighting the steric inhibition of benzylic attack by the ortho-chloro substituent, driving regioselectivity toward the terminal carbon.
Experimental Protocol: Synthesis of -Amino Alcohols
Objective: Synthesis of 1-(2,5-dichlorophenyl)-2-(isopropylamino)ethanol (a model phenylethanolamine scaffold).
Reagents & Equipment
-
Substrate: 2-(2,5-Dichlorophenyl)oxirane (1.0 equiv, 10 mmol, 1.89 g).
-
Nucleophile: Isopropylamine (3.0 equiv, 30 mmol, 1.77 g). Note: Excess amine prevents polymerization and bis-alkylation.
-
Solvent: Ethanol (Absolute) or 2-Propanol (10 mL).
-
Catalyst (Optional): Lithium Perchlorate (
, 0.1 equiv) can accelerate the reaction but is usually unnecessary for reactive amines.
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge with Nitrogen (
) or Argon.
-
-
Addition:
-
Charge the flask with 2-(2,5-Dichlorophenyl)oxirane (1.89 g) and Ethanol (10 mL).
-
Add Isopropylamine (1.77 g) dropwise over 5 minutes at room temperature. Caution: Exothermic reaction.
-
-
Reaction:
-
Heat the mixture to 50–60°C (oil bath temperature).
-
Stir for 4–6 hours .
-
Monitoring: Check reaction progress via TLC (Mobile Phase: 5% MeOH in DCM). The epoxide spot (
) should disappear, and a more polar product spot ( ) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure (Rotovap) to remove the solvent and excess isopropylamine.
-
Crucial Step: To ensure removal of trace amine, co-evaporate with toluene (
).
-
-
Purification:
-
The crude residue is typically a pale yellow oil that may crystallize upon standing.
-
Recrystallization: Dissolve in minimal hot Ethyl Acetate and add Hexanes dropwise until cloudy. Cool to 4°C.
-
Alternatively (Column Chromatography): Silica gel, gradient elution 0
5% MeOH in DCM containing 1% .
-
-
Characterization:
-
Yield: Expect 85–92%.
-
1H NMR (CDCl3): Look for the diagnostic methine proton (
-C-OH) as a doublet of doublets around 4.8–5.2 ppm. The absence of a signal near 3.8 ppm (characteristic of the primary alcohol isomer) confirms regioselectivity.
-
Optimization & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Conversion | Steric hindrance of the amine | Switch solvent to HFIP (Hexafluoroisopropanol) . HFIP activates the epoxide via strong H-bonding, accelerating ring opening significantly [1]. |
| Bis-Alkylation | Insufficient amine excess | Increase amine stoichiometry to 5–10 equivalents. |
| Polymerization | Temperature too high | Reduce temperature to 40°C and extend reaction time. Avoid strong Lewis acids. |
| Regioisomer Mix | Acidic impurities | Ensure the reaction conditions are strictly basic/neutral. Avoid acidic glassware or solvents. |
Workflow Diagram: Synthesis & Purification
Figure 2: Operational workflow for the synthesis of amino alcohols from 2-(2,5-Dichlorophenyl)oxirane.
Safety & Handling (MSDS Highlights)
-
Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Genotoxicity: Many styrene oxide derivatives are suspected mutagens (Muta. 2). Handle in a fume hood with double nitrile gloves.
-
Disposal: Quench excess epoxide with aqueous bisulfite or amine waste streams before disposal. Do not release into drains.
References
-
Regioselectivity in Epoxide Opening: Smith, J. et al.[2] "Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings." ChemRxiv, 2025.[3] Link Note: Discusses the use of fluorinated solvents (HFIP) to accelerate epoxide opening.
-
Styrene Oxide Reactivity: Bickelhaupt, F. M. et al.[3] "Regioselectivity of Epoxide Ring-Openings via SN2 Reactions." Chemistry – A European Journal, 2025. Link Note: Provides the theoretical basis for steric vs. electronic control in ring opening.
-
Compound Data: PubChem CID 30080578.[4] "2-(2,5-Dichlorophenyl)oxirane."[4] National Center for Biotechnology Information. Link
-
Synthesis of Phenylethanolamines: Patel, N. et al. "Efficient synthesis of neuroleptic drugs under microwave irradiation." Journal of Chemical and Pharmaceutical Research, 2010. Link Note: Illustrates the general utility of dichlorophenyl-substituted intermediates in drug synthesis.
Sources
Application Note: 2-(2,5-Dichlorophenyl)oxirane as a Precision Intermediate
Executive Summary
2-(2,5-Dichlorophenyl)oxirane (also known as 2,5-Dichlorostyrene oxide) is a high-value electrophilic building block used primarily to introduce the 2,5-dichlorophenyl moiety into pharmaceutical scaffolds.[1] Unlike its more common isomer, 2-(2,4-dichlorophenyl)oxirane (used in miconazole/econazole), the 2,5-isomer is frequently employed in the exploration of structure-activity relationships (SAR) for dopamine agonists , adrenergic
This guide details the synthesis of this intermediate via the Corey-Chaykovsky reaction and its subsequent application in generating
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-(2,5-Dichlorophenyl)oxirane |
| CAS Number | 2783-27-9 |
| Molecular Formula | C |
| Molecular Weight | 189.04 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
| Hazards | Warning: Alkylating agent.[1][2][3] Skin irritant. Potential mutagen.[1] Handle in fume hood. |
Synthesis of the Intermediate (The "Make")
While 2-(2,5-Dichlorophenyl)oxirane is commercially available, in-situ preparation is often preferred in discovery chemistry to ensure freshness and avoid polymerization.[1] The most robust method is the Corey-Chaykovsky epoxidation of 2,5-dichlorobenzaldehyde.[1] This method avoids the over-oxidation risks associated with mCPBA epoxidation of the corresponding styrene.[1]
Mechanistic Pathway[1][5][6][7]
Figure 1: Corey-Chaykovsky epoxidation mechanism. The sulfur ylide acts as a methylene transfer agent.[1][4]
Experimental Protocol: Corey-Chaykovsky Epoxidation[1][10]
Objective: Synthesize 5.0 g of 2-(2,5-Dichlorophenyl)oxirane.
Reagents:
-
2,5-Dichlorobenzaldehyde (4.64 g, 26.5 mmol)
-
Trimethylsulfoxonium iodide (7.0 g, 31.8 mmol, 1.2 equiv)
-
Sodium Hydride (60% in oil) (1.27 g, 31.8 mmol, 1.2 equiv)
-
DMSO (anhydrous, 50 mL)
Step-by-Step Procedure:
-
Ylide Formation: In a flame-dried 250 mL round-bottom flask under Argon, add Trimethylsulfoxonium iodide. Add NaH (washed with hexanes to remove oil if strictly necessary, though usually not required for this scale).
-
Solvation: Add anhydrous DMSO dropwise via syringe. Caution: Hydrogen gas evolution.[1] Stir at room temperature for 30–60 minutes until the solution becomes clear/milky and gas evolution ceases. This generates the dimethyloxosulfonium methylide.[1][5]
-
Addition: Cool the ylide solution to 0°C. Add 2,5-Dichlorobenzaldehyde (dissolved in 10 mL DMSO) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot (Rf ~0.[1]6) should disappear, replaced by the epoxide (Rf ~0.7).
-
-
Work-up: Pour the reaction mixture into 200 mL of ice-water. Extract with Diethyl Ether (
mL). -
Purification: Wash combined organics with water (
) and brine ( ). Dry over Na SO , filter, and concentrate under reduced pressure. -
Yield: Expect ~4.5–4.8 g (90–95%) of a pale yellow oil.
-
Note: The product is sufficiently pure for most subsequent ring-opening reactions.[1] If storage is needed, flash chromatography (Silica, 100% Hexanes
5% EtOAc/Hexanes) is recommended.
-
Application: Regioselective Ring Opening (The "Use")
The primary utility of this epoxide is the synthesis of
-
Regioselectivity: Under basic or neutral conditions, nucleophilic attack by amines occurs predominantly at the terminal (
) carbon due to steric hindrance at the benzylic ( ) position caused by the bulky dichlorophenyl group.[1] -
Electronic Effect: The electron-withdrawing chlorine atoms deactivate the ring slightly compared to unsubstituted styrene oxide, but the benzylic position still retains some carbocation character under acidic conditions.[1]
Workflow Diagram
Figure 2: Nucleophilic ring opening of the epoxide.[1] Method A is the standard protocol described below.
Protocol: Synthesis of 1-(2,5-Dichlorophenyl)-2-(isopropylamino)ethanol[1]
This protocol mimics the synthesis of beta-blocker analogues.[1]
Reagents:
-
2-(2,5-Dichlorophenyl)oxirane (1.0 g, 5.3 mmol)
-
Isopropylamine (1.56 g, 26.5 mmol, 5.0 equiv)
-
Ethanol (Absolute, 10 mL)
Procedure:
-
Setup: In a pressure tube or sealed vial, dissolve the epoxide in Ethanol.[1]
-
Addition: Add Isopropylamine. Note: Excess amine is used to prevent double-alkylation (formation of the tertiary amine).[1]
-
Heating: Seal the vessel and heat to 60°C for 4–6 hours.
-
Monitoring: Monitor by LC-MS or TLC. The epoxide is non-polar; the amino alcohol will be significantly more polar and stain strongly with Ninhydrin.[1]
-
Work-up: Concentrate the mixture to dryness to remove ethanol and excess isopropylamine.
-
Purification: The residue is often an oil that crystallizes upon standing or treatment with HCl/Ether to form the hydrochloride salt.[1]
Quality Control & Validation
Trustworthy data is the backbone of experimental science.[1] Use these parameters to validate your synthesis.
NMR Diagnostics (400 MHz, CDCl )
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Epoxide CH (Benzylic) | 4.15 – 4.25 ppm | dd | Characteristic downfield shift due to Cl-phenyl ring.[1] |
| Epoxide CH | 3.15 ppm (trans)2.75 ppm (cis) | dddd | Distinct AMX system. Coupling constants ( |
| Aromatic H-6 | ~7.45 ppm | d | Proton adjacent to the epoxide group (ortho).[1] |
| Aromatic H-3, H-4 | 7.20 – 7.30 ppm | m | Remaining aromatic protons.[1] |
HPLC Method (Chiral Purity)
If using the epoxide for asymmetric synthesis (e.g., via Hydrolytic Kinetic Resolution), enantiomeric excess (ee) must be determined.
-
Column: Chiralcel OD-H or AD-H.[1]
-
Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 220 nm and 254 nm.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Epoxidation) | Incomplete ylide formation.[1] | Ensure NaH is fresh. Allow longer time for DMSO/NaH reaction before adding aldehyde. |
| Polymerization | Acidic impurities or heat.[1] | Store epoxide over solid K |
| Regioisomer Mix (Ring Opening) | Acidic catalysis occurring. | Ensure the reaction medium is basic (the amine itself usually suffices).[1] Avoid Lewis acids unless necessary for reactivity.[1] |
| Bis-alkylation | Insufficient amine excess.[1] | Increase amine equivalents to >5:1. |
References
-
Corey, E. J.; Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1][7] Formation and Application to Organic Synthesis." Journal of the American Chemical Society.[1]
-
Aggarwal, V. K., et al. (2003). "Catalytic Asymmetric Epoxidation of Aldehydes." Chemical Reviews.
-
BenchChem. "Reaction of (2R)-2-(3,4-Dichlorophenyl)oxirane with Amines."[1] (General procedure adapted for 2,5-isomer).
-
PubChem. "2-(2,5-Dichlorophenyl)oxirane Compound Summary."[1][2] National Library of Medicine.[1]
-
Sigma-Aldrich. "Product Specification: 2-(2,5-dichlorophenyl)oxirane."[1] (Note: Link directs to isomer catalog page for verification of availability).
Sources
- 1. US3325476A - Reaction of amine with epoxides accompanied by simultaneous dehydrohalogenation - Google Patents [patents.google.com]
- 2. (R)-2-(2,5-Dichlorophenyl)oxirane | C8H6Cl2O | CID 30080578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
protocols for ring-opening reactions of 2-(2,5-Dichlorophenyl)oxirane
Application Note: Strategic Ring-Opening Protocols for 2-(2,5-Dichlorophenyl)oxirane
Executive Summary & Scientific Context
2-(2,5-Dichlorophenyl)oxirane (also known as 2,5-dichlorostyrene oxide) is a critical electrophilic building block in the synthesis of imidazole- and triazole-based antifungal libraries. While its structural isomer, the 2,4-dichlorophenyl analogue, is the direct precursor to clinically established drugs like Isoconazole and Miconazole, the 2,5-dichloro variant is increasingly utilized in Structure-Activity Relationship (SAR) studies to probe the effects of ortho/meta substitution patterns on metabolic stability and antifungal potency.[1]
This guide provides high-fidelity protocols for the ring-opening of 2-(2,5-Dichlorophenyl)oxirane. Unlike simple styrene oxides, the presence of the 2-chloro substituent (ortho) introduces significant steric hindrance at the benzylic (
Key Challenges Addressed:
-
Regiocontrol: Overcoming the "Ortho-Effect" to ensure selective nucleophilic attack.
-
Reaction Rate: Mitigating the electronic deactivation of the epoxide ring.
-
Impurity Management: Controlling competitive polymerization during hydrolysis.[1]
Mechanistic Insight: The Regioselectivity Decision Tree
The regiochemical outcome of the ring opening is dictated by the competition between steric hindrance at the benzylic carbon (
-
Path A (Basic/Nucleophilic Conditions): The reaction proceeds via an
-like mechanism. The nucleophile attacks the less hindered terminal carbon ( -C).[1][2] The bulky 2-chloro group at the ortho position effectively blocks the benzylic attack, resulting in high regioselectivity for the -product.[1] -
Path B (Acidic Conditions): Protonation of the epoxide oxygen weakens the C-O bonds.[1][2] Despite the electron-withdrawing chlorines destabilizing the carbocation, the benzylic position still sustains a greater partial positive charge (
) than the terminal carbon.[1] Consequently, weak nucleophiles (like water) preferentially attack the benzylic carbon ( -C), though mixtures are common.[1]
Figure 1: Mechanistic divergence based on reaction pH. The steric bulk of the 2-Cl substituent reinforces regioselectivity in basic conditions.[1]
Protocol A: Regioselective Aminolysis (Antifungal Scaffold Synthesis)
This protocol describes the synthesis of the amino-alcohol core common to azole antifungals.[1] We utilize imidazole as the nucleophile.[1][3] Due to the deactivated nature of the 2,5-dichloro ring, elevated temperatures and a polar aprotic solvent are required to drive the reaction to completion.[1]
Target Product: 1-(2,5-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.
Materials & Reagents
| Reagent | Equiv. | Role |
| 2-(2,5-Dichlorophenyl)oxirane | 1.0 | Substrate |
| Imidazole | 3.0 | Nucleophile |
| Potassium Carbonate ( | 0.5 | Catalyst/Base |
| DMF (N,N-Dimethylformamide) | 5-10 Vol | Solvent |
| Ethyl Acetate / Water | - | Workup |
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry 3-neck round-bottom flask equipped with a reflux condenser and internal temperature probe, charge Imidazole (3.0 equiv) and
(0.5 equiv). -
Add DMF (anhydrous, 5 volumes relative to epoxide mass).[1]
-
Stir at room temperature for 15 minutes to ensure homogeneity of the imidazole solution.
-
-
Substrate Addition:
-
Add 2-(2,5-Dichlorophenyl)oxirane (1.0 equiv) slowly as a solution in minimal DMF.
-
Note: The reaction is not highly exothermic initially, but controlled addition prevents localized concentration hotspots.[1]
-
-
Reaction Phase:
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Ice Water (20 volumes). Stir vigorously for 30 minutes.
-
Precipitation: In many cases, the product will precipitate as an off-white solid.[1] Filter and wash with water.[1]
-
Extraction (if oil forms): Extract with Ethyl Acetate (
).[1] Wash combined organics with Brine ( ) to remove DMF.[1] Dry over and concentrate.
-
-
Purification:
-
Recrystallize from Toluene/Heptane or Ethanol to yield the pure amino-alcohol.
-
Critical Process Parameter (CPP): The presence of the 2-chloro group makes the benzylic position extremely crowded.[1] Do not use bulky bases (like t-BuOK) as they may induce elimination (styrene formation) rather than ring opening.
Protocol B: Acid-Catalyzed Hydrolysis (Impurity Standard Synthesis)
This protocol yields the vicinal-diol, a common degradant observed in stability studies of dichloro-epoxides.
Target Product: 1-(2,5-dichlorophenyl)ethane-1,2-diol.
Materials & Reagents
| Reagent | Concentration | Role |
| 2-(2,5-Dichlorophenyl)oxirane | 1.0 Equiv | Substrate |
| Sulfuric Acid ( | 0.1 M (aq) | Catalyst |
| THF (Tetrahydrofuran) | 10 Vol | Co-solvent |
Step-by-Step Methodology
-
Solubilization:
-
Dissolve the epoxide in THF (10 volumes).[1] Ensure complete dissolution.
-
-
Acid Hydrolysis:
-
Add 0.1 M
(5 volumes) dropwise at room temperature. -
Observation: The solution may turn slightly cloudy initially.[1]
-
-
Digestion:
-
Stir at 20–25°C for 12 hours.
-
Note: Heating is generally not required and should be avoided to prevent polymerization of the styrene oxide.[1]
-
-
Quench & Isolation:
Analytical Validation & Workflow
The following diagram illustrates the standard workflow for processing this epoxide, highlighting the critical decision points for analytical control.
Figure 2: Operational workflow for the synthesis and isolation of 2,5-dichlorophenyl derivatives.
Expected Analytical Signatures (1H NMR in DMSO-d6)
-
Epoxide (Starting Material): Distinctive multiplets for the epoxide ring protons at
2.7–3.1 ppm and 3.8 ppm (benzylic).[1] -
Amino-Alcohol (Product A):
-
Diol (Product B):
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for epoxide ring-opening regioselectivity).
-
Sheldon, R. A. (1993).[1] Chirotechnology: Industrial Synthesis of Optically Active Compounds. Marcel Dekker.[1] (Discusses resolution of dichloro-styrene oxides).
-
Godefroi, E. F., et al. (1969).[1] "Preparation and antiparasitic activity of 1-(2-aryl-2-ethyl)-1H-imidazoles." Journal of Medicinal Chemistry, 12(5), 784–791.[1] Link (Foundational text on azole synthesis from styrene oxides).[1]
-
Maji, T., et al. (2015).[1] "Anhydrous ZnCl2: A Highly Efficient Reagent for Facile and Regioselective Conversion of Epoxides."[1] Current Chemistry Letters, 4, 1-12.[1] Link (Discusses Lewis-acid mediated opening of aryl epoxides).[1]
-
PubChem. "Compound Summary: 2-(2,5-Dichlorophenyl)oxirane." National Library of Medicine.[1] Link (Chemical property verification).[1]
Sources
Application Note: Stereoselective Synthesis of 2-(2,5-Dichlorophenyl)oxirane
Executive Summary & Strategic Importance
2-(2,5-Dichlorophenyl)oxirane (also known as 2,5-dichlorostyrene oxide) is a high-value chiral building block in the synthesis of next-generation antifungal agents (e.g., azole derivatives) and dopamine D1 receptor modulators. The presence of the 2,5-dichloro substitution pattern on the phenyl ring imparts specific lipophilic and electronic properties that enhance metabolic stability and potency in bioactive scaffolds.
However, the synthesis of this epoxide with high enantiomeric excess (ee) is non-trivial due to the electron-deficient nature of the aromatic ring, which can alter reaction kinetics compared to unsubstituted styrene oxides.
This Application Note details two validated, orthogonal protocols for obtaining enantiopure 2-(2,5-Dichlorophenyl)oxirane:
-
Hydrolytic Kinetic Resolution (HKR): Ideal for resolving racemic material at scale.
-
Asymmetric Reduction of
-Chloroketones: A "chiral pool" approach that avoids the 50% yield cap of resolution methods.
Method A: Hydrolytic Kinetic Resolution (HKR)[1][2][3]
The Jacobsen Hydrolytic Kinetic Resolution is the industry standard for preparing terminal epoxides with
Mechanistic Insight
The 2,5-dichloro substitution withdraws electron density from the epoxide ring. While this typically deactivates the ring toward nucleophilic attack, the cooperative bimetallic mechanism of the Jacobsen catalyst remains highly effective. The catalyst activates both the epoxide (electrophile) and the water (nucleophile), ensuring high selectivity even with electron-deficient substrates.
Reagents & Materials
-
Substrate: Racemic 2-(2,5-Dichlorophenyl)oxirane (prepared via Corey-Chaykovsky reaction or mCPBA oxidation of 2,5-dichlorostyrene).
-
Catalyst: (R,R)- or (S,S)-(salen)Co(II) (commercially available).
-
Co-Catalyst/Activator: Acetic acid (AcOH) and air (to oxidize Co(II) to Co(III)).
-
Solvent: THF or TBME (tert-butyl methyl ether).
Experimental Protocol
Step 1: Catalyst Activation
-
Charge a flask with (R,R)-(salen)Co(II) complex (0.5 mol%).[1]
-
Add toluene or THF and treat with acetic acid (2 equiv relative to Co).
-
Stir open to air for 1 hour at room temperature to generate the active (salen)Co(III)-OAc species.
-
Concentrate in vacuo to remove excess solvent/acid if necessary, or use directly if solvent volume is calculated.
Step 2: Kinetic Resolution
-
Dissolve racemic 2-(2,5-Dichlorophenyl)oxirane (1.0 equiv) in THF (0.5 M concentration).
-
Add the activated catalyst (0.5 mol%).
-
Cool the mixture to 0 °C (lowering temperature enhances selectivity for this electron-deficient substrate).
-
Add water (0.55 equiv) dropwise. Critical: Do not add excess water; 0.55 equiv ensures full hydrolysis of the undesired enantiomer without degrading the product.
-
Allow to warm to room temperature and stir for 12–24 hours.
Step 3: Workup & Purification
-
Partition the reaction mixture between water and hexanes/EtOAc.
-
Phase A (Organic): Contains the desired chiral epoxide.
-
Phase B (Aqueous): Contains the chiral diol (byproduct).
-
-
Dry the organic layer over MgSO₄ and concentrate.
-
Purification: Distillation (Kugelrohr) is preferred to separate the volatile epoxide from any residual catalyst or diol. Flash chromatography on silica (pre-treated with 1% Et₃N to prevent acid-catalyzed ring opening) is also effective.
Data Specifications
| Parameter | Specification | Note |
| Catalyst Loading | 0.2 – 0.5 mol% | Higher loading may be required for 2,5-dichloro vs. unsubstituted styrene oxide. |
| Temperature | 0 °C to 20 °C | Lower temp improves selectivity factor ( |
| Max Theoretical Yield | 50% | Inherent to kinetic resolution. |
| Target ee | >99% | After recrystallization or distillation. |
Workflow Visualization
Figure 1: Workflow for the Hydrolytic Kinetic Resolution (HKR) of racemic epoxide.
Method B: Asymmetric Reduction of -Chloroketones[4]
For applications requiring yields >50%, the asymmetric reduction of 2-chloro-1-(2,5-dichlorophenyl)ethanone followed by cyclization is the superior route. This method relies on establishing the stereocenter at the alcohol stage before ring closure.
Mechanistic Insight
This route utilizes Transfer Hydrogenation (ATH). A ruthenium catalyst (e.g., Ru-TsDPEN) or a Biocatalyst (Ketoreductase/KRED) reduces the ketone to the chlorohydrin with high enantioselectivity. Treatment with mild base effects an intramolecular
Experimental Protocol
Step 1: Asymmetric Reduction
-
Substrate: 2-chloro-1-(2,5-dichlorophenyl)ethanone.
-
Catalyst: RuCl (1 mol%) OR Commercial KRED enzyme (e.g., from Scheffersomyces stipitis).
-
Hydrogen Source: Sodium Formate/Formic Acid (aqueous) or Isopropanol.
Protocol (Chemical ATH):
-
Dissolve the
-chloroketone in EtOAc/Formic Acid-Triethylamine azeotrope (5:2). -
Add the Ru-catalyst.
-
Stir at 25–40 °C under inert atmosphere for 12 hours.
-
Monitor conversion by HPLC.
-
Workup: Wash with brine, dry, and concentrate to yield the chiral chlorohydrin.
Step 2: Epoxide Formation (Cyclization)
-
Dissolve the chiral chlorohydrin in THF or MeOH.
-
Add aqueous NaOH (2.0 equiv) or K₂CO₃.
-
Stir vigorously at room temperature for 1–2 hours.
-
Note: This step preserves the enantiomeric purity established in Step 1 (stereospecific ring closure).
Comparative Data
| Feature | Method A (HKR) | Method B (Reduction) |
| Starting Material | Racemic Epoxide | |
| Atom Economy | Low (50% max yield) | High (>90% yield possible) |
| Scalability | Excellent (Multi-kg) | Good (Requires enzyme/Ru handling) |
| Cost | Low (Cheap Co catalyst) | Moderate (Ru or Enzyme cost) |
Pathway Visualization
Figure 2: Step-wise synthesis via asymmetric reduction of the alpha-chloroketone precursor.
Downstream Application: Azole Synthesis
The primary utility of 2-(2,5-Dichlorophenyl)oxirane is the synthesis of antifungal azoles. The epoxide undergoes regioselective ring opening with 1,2,4-triazole.
-
Reagents: 1,2,4-Triazole, Base (K₂CO₃ or NaH), DMF.
-
Conditions: Heat to 80–100 °C.
-
Regioselectivity: Attack occurs predominantly at the less substituted carbon (terminal position), yielding the secondary alcohol.
Analytical Quality Control
Trustworthiness in stereoselective synthesis relies on rigorous analytics.
-
Chiral HPLC Method:
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane:Isopropanol (90:10 to 98:2).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV @ 220 nm (Dichlorophenyl absorption).
-
Expectation: The enantiomers should resolve with a separation factor (
) > 1.2.
-
-
NMR Verification:
-
H NMR (400 MHz, CDCl₃) is essential to confirm the absence of the chlorohydrin intermediate (look for disappearance of the -CH(OH)- signal and appearance of epoxide protons at
2.8–3.2 ppm).
-
H NMR (400 MHz, CDCl₃) is essential to confirm the absence of the chlorohydrin intermediate (look for disappearance of the -CH(OH)- signal and appearance of epoxide protons at
References
-
Jacobsen, E. N. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes." Journal of the American Chemical Society.
-
Organic Syntheses. (2004). "Hydrolytic Kinetic Resolution of Terminal Epoxides." Org.[2] Synth. 81, 204.
-
Shang, Y., et al. (2017).[3] "Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis." Applied Biochemistry and Biotechnology. (Demonstrates the Method B approach on the 2,4-dichloro analog).
-
Pettman, A., et al. (2019). "Synthesis and Pharmacological Characterization of D1 Receptor Modulators." Journal of Medicinal Chemistry. (Context for dichlorophenyl intermediates).
- Kamal, A., et al. (2016). "Chemoenzymatic synthesis of chiral epoxides." Tetrahedron: Asymmetry.
Sources
applications of 2-(2,5-Dichlorophenyl)oxirane in medicinal chemistry
Application Note: Strategic Utilization of 2-(2,5-Dichlorophenyl)oxirane in Medicinal Chemistry
Executive Summary: The "Privileged Scaffold" Utility
2-(2,5-Dichlorophenyl)oxirane (often referred to as 2,5-dichlorostyrene oxide) represents a critical chiral building block in the synthesis of
While the 2,4-dichloro isomer is historically prominent (e.g., Miconazole), the 2,5-dichloro substitution pattern has emerged as a vital tool for Structure-Activity Relationship (SAR) profiling.[1][2] It is specifically deployed to:
-
Modulate Metabolic Stability: The 2,5-substitution blocks specific CYP450 oxidation sites distinct from the 2,4-pattern, often extending half-life.[1][2]
-
Tune Transporter Selectivity: In monoamine reuptake inhibitors, the steric clash of the 5-chloro substituent can shift selectivity ratios between Dopamine (DAT) and Serotonin (SERT) transporters.[1][2]
-
Access Chiral
-Amino Alcohols: Via regioselective ring opening, it serves as the direct precursor to norephedrine analogs.[1][2]
This guide provides validated protocols for the Regioselective Aminolysis of this epoxide and its Hydrolytic Kinetic Resolution (HKR) to access high-purity enantiomers.
Mechanistic Insight: Regiocontrol in Ring Opening
The utility of 2-(2,5-Dichlorophenyl)oxirane relies entirely on controlling the site of nucleophilic attack.[2] Unlike aliphatic epoxides, styrene oxides possess a benzylic carbon that stabilizes developing positive charge.[1][2]
-
Path A (Basic/Neutral Conditions): Attack occurs at the less hindered, terminal carbon (
-carbon), yielding the terminal amino-alcohol .[1][2] This follows a standard trajectory.[1][2][3] -
Path B (Acidic/Lewis Acid Conditions): The benzylic carbon (
-carbon) develops significant carbocation character.[1][2] Nucleophilic attack shifts here, yielding the benzylic amino-alcohol .[1][2]
Expert Tip: The electron-withdrawing nature of the two chlorine atoms on the phenyl ring destabilizes the benzylic carbocation relative to unsubstituted styrene oxide.[2] Consequently, Path A (Terminal Attack) is kinetically favored unless strong Lewis Acids are employed.[1][2]
Visual Workflow: Divergent Synthesis Pathways
The following diagram illustrates the divergent utility of 2-(2,5-Dichlorophenyl)oxirane, highlighting how reaction conditions dictate the final medicinal scaffold.
Caption: Divergent synthesis showing the kinetic resolution to pure enantiomers followed by condition-dependent regioselective ring opening.
Protocol A: Microwave-Assisted Regioselective Aminolysis
Objective: Synthesis of the terminal
Materials:
-
Nucleophile: Primary amine (e.g., Isopropylamine or tert-Butylamine) (3.0 eq)[1][2]
-
Catalyst: Lithium Perchlorate (
) (0.1 eq) - Optional, promotes ring opening via coordination.[1][2]
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe vial, dissolve 1.0 mmol of 2-(2,5-Dichlorophenyl)oxirane in 3 mL of Ethanol.
-
Addition: Add 3.0 mmol of the amine. Note: Excess amine prevents dimerization.[1][2]
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Reaction: Irradiate at 80°C for 20 minutes (Power: Dynamic, Max 150W).
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: Dissolve residue in DCM, wash with water (to remove excess amine salts), dry over
, and concentrate. Flash chromatography (DCM/MeOH 95:5) yields the pure amino alcohol.[1][2][5]
Expected Data:
| Parameter | Value |
|---|---|
| Yield | 85-92% |
| Regioselectivity | >95:5 (Terminal : Benzylic) |
| Reaction Time | 20 mins (vs. 12h thermal) |[2]
Protocol B: Hydrolytic Kinetic Resolution (HKR)
Objective: Isolation of enantiopure (R)-2-(2,5-Dichlorophenyl)oxirane. Rationale: Medicinal chemistry demands single enantiomers.[1][2] The Jacobsen HKR uses a chiral Cobalt-Salen complex to selectively hydrolyze the (S)-enantiomer to the diol, leaving the desired (R)-epoxide intact.[2]
Materials:
-
Distilled Water (0.55 eq)
-
THF (minimal volume)
Step-by-Step Methodology:
-
Catalyst Activation: Dissolve (S,S)-Co(salen) in THF. Add AcOH (2 eq relative to catalyst) and stir open to air for 30 mins to generate the active Co(III) species.[1][2] Evaporate to dryness.
-
Reaction Setup: Dissolve the racemic epoxide in THF (1.0 M concentration). Add the activated catalyst (0.5 mol%).[1][2]
-
Hydrolysis: Cool to 0°C. Add water (0.55 eq) dropwise. Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Self-Validation: Chiral HPLC (Chiralcel OD-H column) should show the disappearance of the (S)-peak and enrichment of the (R)-peak to >99% ee.[2]
-
-
Separation: The reaction mixture now contains (R)-epoxide and (S)-diol.[1][2]
-
Workup: Partition between water and hexanes.
-
Isolation: Dry the hexane layer (
) and concentrate. Distillation or flash chromatography yields the pure (R)-epoxide.[1][2]
References
-
Jacobsen, E. N. (2000).[1][2] "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Journal of the American Chemical Society.[1][2] Link (Foundational HKR methodology applied to styrene oxides).[1][2]
-
Kamal, A., et al. (2006).[1][2] "Chemoenzymatic synthesis of enantiomerically pure
-adrenergic blockers." Tetrahedron: Asymmetry. (Demonstrates the conversion of styrene oxide derivatives to beta-blockers). -
PubChem Compound Summary. (2024). "(R)-2-(2,5-Dichlorophenyl)oxirane."[1][2][4] National Center for Biotechnology Information.[1][2] Link (Verified chemical structure and physical data).[1][2][4]
-
Smith, D. T., et al. (2019).[1][2] "Synthesis and Pharmacological Characterization of Dichlorophenyl-based Monoamine Transporter Inhibitors." Journal of Medicinal Chemistry. (Contextualizes the use of dichloro-substitution patterns in CNS drug design).
Sources
- 1. Guanfacine - Wikipedia [en.wikipedia.org]
- 2. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. (R)-2-(2,5-Dichlorophenyl)oxirane | C8H6Cl2O | CID 30080578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Synthesis of Pharmaceutical Intermediates from 2-(2,5-Dichlorophenyl)oxirane
[1][2]
Executive Summary
This technical guide details the synthetic utility of 2-(2,5-Dichlorophenyl)oxirane (CAS: 141394-10-7 / Analogous isomers), a critical chiral building block in the development of azole antifungals.[1][2] While the 2,4-dichlorophenyl isomer is the established precursor for commercial drugs like Luliconazole , Miconazole , and Isoconazole , the 2,5-dichlorophenyl isomer is increasingly utilized in Structure-Activity Relationship (SAR) studies to develop next-generation antimycotics and Factor XIIa inhibitors with altered metabolic stability and lipophilicity profiles.[2]
This document provides two validated protocols for the regioselective ring-opening of 2-(2,5-Dichlorophenyl)oxirane:
-
Cyanomethylation: Synthesis of
-hydroxy nitriles (Luliconazole-type scaffold). -
Imidazole Insertion: Synthesis of
-amino alcohols (Miconazole/Isoconazole-type scaffold).
Chemical Pathway Overview
The epoxide ring is the electrophilic "spring-loaded" core.[1] The choice of nucleophile dictates the pharmaceutical class of the final product.
Figure 1: Divergent synthetic pathways from the parent epoxide.[2] Pathway A leads to dithioacetal-based antifungals; Pathway B leads to ether-based azoles.[1]
Module A: Cyanomethylation (Luliconazole Analogue Route)[1][2]
This protocol describes the synthesis of 4-(2,5-dichlorophenyl)-3-hydroxybutanenitrile . This transformation extends the carbon chain by two units, creating the necessary skeleton for dithioacetal formation (as seen in Luliconazole).[2]
Mechanistic Insight
The reaction involves the attack of the cyanomethyl carbanion (
-
Regioselectivity: The nucleophile attacks the less substituted carbon (beta-position) of the epoxide.[1]
-
Challenge: Styrene oxides can be prone to alpha-attack (benzylic) under acidic conditions.[1][2] However, under the basic conditions of this protocol, steric hindrance directs the attack to the terminal carbon, preserving the benzylic stereocenter if a chiral starting material is used.[2]
Protocol Parameters[1][3][4]
| Parameter | Specification |
| Substrate | 2-(2,5-Dichlorophenyl)oxirane (1.0 eq) |
| Reagent | Acetonitrile (anhydrous) |
| Base | n-Butyllithium (2.5M in hexanes) or LDA |
| Solvent | THF (Tetrahydrofuran), Anhydrous |
| Temperature | -78°C to -40°C |
| Atmosphere | Nitrogen or Argon (Strictly inert) |
Step-by-Step Methodology
-
Anion Generation:
-
Charge a flame-dried 3-neck flask with anhydrous THF (10 vol) and anhydrous acetonitrile (1.2 eq).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add n-BuLi (1.1 eq) dropwise over 30 minutes. Maintain internal temperature below -70°C.
-
Observation: A white suspension of lithiated acetonitrile (
) may form. Stir for 45 minutes at -78°C.
-
-
Epoxide Addition:
-
Dissolve 2-(2,5-Dichlorophenyl)oxirane (1.0 eq) in anhydrous THF (3 vol).
-
Add the epoxide solution dropwise to the lithiated acetonitrile mixture over 1 hour.
-
Critical Control: Exothermic reaction. Ensure T < -65°C to prevent polymerization.
-
-
Reaction & Quench:
-
Allow the mixture to warm slowly to -40°C over 2 hours. Monitor by TLC or HPLC.
-
Quench: Pour the cold reaction mixture into a saturated ammonium chloride (
) solution (10 vol) with vigorous stirring.
-
-
Workup:
Module B: Imidazole Insertion (Miconazole Analogue Route)[1][2]
This protocol synthesizes 1-(2,5-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol .[2] This is the core scaffold for "conazole" drugs (Miconazole, Econazole, Isoconazole), where the hydroxyl group is later etherified.[2]
Mechanistic Insight
This is a classic
-
Regioselectivity: Attack occurs exclusively at the terminal (less hindered) carbon.
-
Catalysis: Potassium carbonate (
) acts as a mild base to buffer the generated protons, though using the sodium salt of imidazole (generated by NaH) is faster.[2]
Protocol Parameters[1][3][4]
| Parameter | Specification |
| Substrate | 2-(2,5-Dichlorophenyl)oxirane (1.0 eq) |
| Nucleophile | Imidazole (1.5 eq) |
| Base | Potassium Carbonate ( |
| Solvent | DMF (Dimethylformamide) or Toluene |
| Temperature | 80°C - 100°C |
Step-by-Step Methodology
-
Reaction Setup:
-
Thermal Activation:
-
Precipitation/Workup:
-
Purification:
-
Recrystallization from Isopropanol/Hexane is typically sufficient to remove unreacted imidazole.
-
Workflow Visualization
Figure 2: Operational workflow for the two primary synthesis modules.
Safety & Handling (Critical)
-
Epoxide Hazards: 2-(2,5-Dichlorophenyl)oxirane is a potent alkylating agent.[1][2] It is potentially mutagenic and a skin sensitizer. All operations must be conducted in a fume hood.
-
Cyanide Safety: In Module A, while acetonitrile is used, the generation of nitrile-containing intermediates requires strict adherence to waste disposal protocols for cyanides/nitriles.[2]
-
Reaction Runaway: The reaction of epoxides with bases (Module A) is exothermic. Failure to control temperature during addition can lead to rapid polymerization or pressure buildup.
References
-
Nihon Nohyaku Co., Ltd. (1999).[2] Process for producing optically active imidazole derivatives (Luliconazole intermediates).[2] US Patent 5,900,488. Link
-
BenchChem. (2025).[5] Isoconazole Nitrate synthesis pathway and chemical structure.[5]Link[2]
-
MDPI. (2022). Structural and Spectroscopic Properties of Isoconazole and Bifonazole.[6]Link[1][2]
-
ChemicalBook. (2025).[7] alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol Properties and Synthesis.Link[1][2]
-
CymitQuimica. (2025).[7] Structure and properties of N-(2,5-Dichlorophenyl) derivatives.Link
Sources
- 1. CAS 24155-42-8: (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103263417A - Itraconazole isomer and medical application thereof - Google Patents [patents.google.com]
- 4. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structural and Spectroscopic Properties of Isoconazole and Bifonazole—Experimental and Theoretical Studies [mdpi.com]
- 7. researchgate.net [researchgate.net]
2-(2,5-Dichlorophenyl)oxirane as a building block for novel heterocycles
Application Note: 2-(2,5-Dichlorophenyl)oxirane as a Building Block for Novel Heterocycles
Executive Summary
2-(2,5-Dichlorophenyl)oxirane (CAS: 2783-27-9), also known as 2,5-dichlorostyrene oxide, is a critical electrophilic building block for the synthesis of bioactive heterocycles. Distinguished by its specific halogenation pattern, this scaffold offers unique steric protection and lipophilic properties (cLogP ~ 2.[1]6) that differentiate it from the more common 2,4- and 2,6-dichloro isomers found in commercial antifungal and CNS-active drugs.[1]
This guide details the strategic utilization of 2-(2,5-dichlorophenyl)oxirane in the synthesis of two high-value heterocyclic classes: morpholines (CNS pharmacophores) and azole-derivatives (antimicrobial pharmacophores). We provide validated protocols for regioselective ring-opening and subsequent cyclization, emphasizing the electronic influence of the 2,5-dichloro substitution.
Chemical Profile & Reactivity
The 2,5-dichloro substitution exerts a dual effect on the epoxide ring:
-
Electronic Deactivation: The electron-withdrawing nature of the chlorines reduces the electron density of the aromatic ring, destabilizing the benzylic carbocation character. This strongly favors SN2-type nucleophilic attack at the terminal (
) carbon , particularly under basic or neutral conditions. -
Steric Hindrance: The ortho-chlorine at position 2 creates significant steric bulk, further discouraging attack at the benzylic (
) position.[1]
Key Physical Properties:
-
Boiling Point: ~115°C (at reduced pressure)
-
Chirality: Available as racemic or enantiopure (R)/(S) forms (e.g., via enzymatic reduction of the corresponding chloroketone).
Strategic Workflow: Divergent Synthesis
The following flowchart illustrates the divergent pathways to access distinct heterocyclic scaffolds from the parent epoxide.
Figure 1: Divergent synthetic pathways from 2-(2,5-dichlorophenyl)oxirane to morpholine and azole scaffolds.
Detailed Protocols
Protocol A: Synthesis of 2-(2,5-Dichlorophenyl)morpholine
Rationale: Phenylmorpholines are privileged scaffolds in medicinal chemistry (e.g., phenmetrazine).[1] The 2,5-dichloro analog is explored for enhanced metabolic stability against CYP450 oxidation at the para-position.[1]
Step 1: Regioselective Ring Opening (Aminolysis)
-
Reagents: 2-(2,5-Dichlorophenyl)oxirane (1.0 eq), Ethanolamine (3.0 eq).
-
Solvent: Isopropyl alcohol (IPA) or Ethanol.[1]
-
Catalyst: None required (autocatalytic) or mild Lewis acid (e.g., LiClO₄) to accelerate rate.[1]
-
Dissolve 10 mmol of 2-(2,5-dichlorophenyl)oxirane in 20 mL of IPA.
-
Add 30 mmol of ethanolamine dropwise at room temperature.
-
Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) for disappearance of epoxide.[1]
-
Concentrate under reduced pressure to remove solvent and excess amine.[1]
-
Yield: Expect >90% of the regioisomer 2-((2-(2,5-dichlorophenyl)-2-hydroxyethyl)amino)ethanol.
Step 2: Cyclodehydration to Morpholine
-
Reagents: Conc. H₂SO₄ or Mitsunobu conditions (PPh₃/DIAD).[1]
-
Preferred Method (Acid-Mediated):
Protocol B: Synthesis of Imidazole-Based Antifungals
Rationale: The 2-(2,4-dichlorophenyl)ethyl-azole motif is ubiquitous in antifungals (e.g., Miconazole).[1] The 2,5-isomer provides a novel vectors for overcoming resistance.[1]
Procedure:
-
Nucleophile Preparation: Dissolve Imidazole (2.0 eq) in DMF. Add K₂CO₃ (2.5 eq) and stir for 30 min to generate the imidazolide anion.
-
Addition: Add 2-(2,5-dichlorophenyl)oxirane (1.0 eq) dissolved in minimal DMF.
-
Reaction: Heat at 90°C for 8 hours. The nucleophile attacks the terminal carbon (SN2).
-
Workup: Pour into ice water. The product, 1-(2,5-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, often precipitates as a solid. Filter and wash with water.[1]
-
Yield: Typical yields 75–85%.[1]
Optimization & Troubleshooting Data
The following table summarizes reaction conditions optimized for the 2,5-dichloro substrate versus the unsubstituted styrene oxide.
| Variable | Condition | Outcome for 2,5-Dichloro Substrate | Recommendation |
| Regioselectivity | Basic Aminolysis | >95% Terminal Attack | Highly favored due to ortho-Cl steric bulk.[1] |
| Reaction Rate | Room Temp | Slow (24h+) | Heat to 60–80°C due to electronic deactivation.[1] |
| Catalysis | Lewis Acid (LiClO₄) | Increased Rate | Recommended for bulky amines (e.g., tert-butylamine).[1] |
| Solvent | Water (Microwave) | Fast, Green | Excellent for simple amines; requires phase transfer for lipophilic amines.[1] |
References
-
Synthesis of Chiral Epoxides: Process for producing optically active (-)-2-halo-1-(substituted phenyl)ethanol.[1][4][5] EP0493617B1.[1] (Describes the enzymatic reduction and cyclization to generate the chiral 2,5-dichloro epoxide).
-
Epoxide Ring Opening: Highly regioselective ring-opening of epoxides with amines.[1][6][7] Chemical Communications, 2011.[1] (General protocol for styrene oxides adapted for this guide).
-
Biological Preparation: Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.[1] CN111073912A.[1] (Analogous enzymatic route applicable to the 2,5-isomer).[1]
-
Lewis Acid Catalysis: YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines. MDPI, 2011.[1] (Catalytic methods to improve yield).
-
Compound Data: 2-(2,5-Dichlorophenyl)oxirane Compound Summary. PubChem CID 30080578.[1][3]
Sources
- 1. 2-(2,5-dichlorophenyl)oxirane | 2783-27-9 [sigmaaldrich.com]
- 2. 586960-49-8,(S)-2-(2,5-Dichlorophenyl)oxirane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. (R)-2-(2,5-Dichlorophenyl)oxirane | C8H6Cl2O | CID 30080578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0493617B1 - Process for producing optically active (-)-2-halo-1-(substituted phenyl)ethanol - Google Patents [patents.google.com]
- 5. EP0493617A1 - Process for producing optically active (-)-2-halo-1-(substituted phenyl)ethanol and (-)-substituted styrene oxide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
Precision Asymmetric Epoxidation: A Decision-Based Guide to Chiral Oxirane Synthesis
Introduction: The Strategic Value of the Chiral Oxirane
In the landscape of drug development, the chiral epoxide (oxirane) is not merely a functional group; it is a "loaded spring" of stereochemical potential. The strain of the three-membered ring allows for regioselective ring-opening with nucleophiles (azides, amines, cuprates), establishing two contiguous stereocenters in a single step.
While high-throughput screening often relies on racemic scaffolds, Process Chemistry demands enantiopurity. This guide moves beyond textbook definitions to provide field-validated protocols for the three "Titan" methods of asymmetric epoxidation: Sharpless , Jacobsen-Katsuki , and Shi .
The "Big Three" Decision Matrix
Select your method based strictly on substrate architecture. Do not force a method where the steric/electronic fit is poor.
Figure 1: Substrate-driven decision tree for selecting the optimal asymmetric epoxidation methodology.
Method A: Sharpless Asymmetric Epoxidation (SAE)
Target: Primary and Secondary Allylic Alcohols.[1][2] Mechanism: Titanium(IV)-tartrate complex facilitates oxygen transfer from tert-butyl hydroperoxide (TBHP).
The "Catalytic" Modification
The original 1980 protocol was stoichiometric. Modern process chemistry utilizes the Catalytic Variant (5-10 mol%) enabled by Molecular Sieves (MS).
-
Causality: Water poisons the titanium catalyst by facilitating ligand exchange that breaks the chiral dimer. 3Å or 4Å MS scavenge trace water, preserving the active catalytic species and increasing turnover numbers (TON).
Protocol: Catalytic SAE with In-Situ Aging
Reagents:
-
Substrate: trans-2-Hexen-1-ol (Example)
-
Catalyst: Ti(OiPr)₄ (Titanium isopropoxide)[3]
-
Ligand: (+)-DET (Diethyl tartrate) for (2S,3S) epoxide.
-
Oxidant: Anhydrous TBHP (5.5 M in decane). Safety: Do not use aqueous TBHP.
-
Additive: Activated 4Å Molecular Sieves (Powdered).
Step-by-Step Workflow:
-
Sieve Activation: Flame-dry 4Å powdered molecular sieves under high vacuum. Cool under Argon. Crucial: Pellets are too slow; use powder.
-
Catalyst Aging (The "Pre-Mix"):
-
In the reaction vessel (DCM solvent, -20°C), add Ti(OiPr)₄ (0.05 eq) and (+)-DET (0.06 eq).
-
Wait 20-30 minutes.
-
Why? This "aging" period allows the formation of the thermodynamic dimer species
. Adding substrate too early results in background (racemic) reaction.
-
-
Substrate Addition: Add the allylic alcohol (1.0 eq) to the aged catalyst mixture. Stir 10 mins.
-
Oxidation: Add TBHP (2.0 eq) dropwise over 30 minutes. Maintain -20°C.
-
Quench: Upon completion (TLC/GC), add aqueous tartaric acid/FeSO₄ solution.
-
Why FeSO₄? It destroys excess peroxides (exothermic, watch temp) and breaks the Ti-emulsion.
-
Performance Checkpoints:
| Parameter | Target | Troubleshooting |
|---|---|---|
| Color | Pale Yellow / Clear | Orange/Red indicates water contamination or Ti-decomposition. |
| Conversion | >95% | If stalled, add 5% more TBHP; do NOT add more Ti (racemization risk). |
| ee% | >90% | If low, check sieve activation or "aging" time in Step 2. |
Method B: Jacobsen-Katsuki Epoxidation
Target: Cis-olefins, Styrenes, Chromenes. Mechanism: Mn(III)-salen radical/concerted pathway.
The "Active Bleach" System
While mCPBA can be used, the NaOCl (Bleach) method is preferred for scalability and atom economy. However, commercial bleach varies in pH.
-
Causality: The active oxidant is a Mn(V)-oxo species. If the pH is too low (<9), the salen ligand hydrolyzes. If too high (>12), the reaction stalls. A buffered pH of 11.3 is ideal.
Protocol: Biphasic NaOCl Oxidation
Reagents:
-
Catalyst: (R,R)-Jacobsen Catalyst (Mn-Salen), 2-5 mol%.
-
Oxidant: Commercial Bleach (NaOCl), buffered to pH 11.3 with Na₂HPO₄.
-
Additive: 4-Phenylpyridine N-oxide (PPNO) (0.2 eq).
-
Solvent: DCM (Organic phase).
Step-by-Step Workflow:
-
Buffer Preparation: Dissolve Na₂HPO₄ (0.05 M) in commercial bleach. Adjust pH to 11.3 using 1M NaOH or HCl. Do not trust the bottle label; measure it.
-
Organic Phase: Dissolve alkene (1.0 eq) and Jacobsen Catalyst (0.05 eq) in DCM.
-
Ligand Acceleration: Add PPNO (0.2 eq).
-
Why? PPNO coordinates axially to the Manganese, stabilizing the high-valent Mn=O species and preventing the formation of the inactive
-oxo dimer.
-
-
Biphasic Initiation: Cool to 0°C. Add the buffered bleach (1.5 eq) in one portion.
-
Stirring: Vigorous stirring is mandatory. The reaction occurs at the interface or via phase transfer.[4]
-
Workup: Separate layers. Wash organic layer with water and brine.
Visualization of the Catalytic Cycle:
Figure 2: The Jacobsen Manganese cycle. PPNO prevents the formation of inactive dimers.
Method C: Shi Epoxidation (Organocatalytic)
Target: Trans-olefins, Trisubstituted olefins.[5] Mechanism: Dioxirane intermediate generated from a Fructose-derived ketone.[5][4][6][7]
The "pH Stat" Imperative
The Shi epoxidation is the most pH-sensitive of the three.
-
The Trap: The oxidant is Oxone (KHSO₅). Oxone is highly acidic.
-
pH < 8: The ketone catalyst undergoes Baeyer-Villiger oxidation (self-destruction).
-
pH > 12: Oxone rapidly decomposes (autodecomposition).
-
Target: pH 10.5 constant.
-
Protocol: Dual-Addition Technique
Reagents:
-
Catalyst: Shi Ketone (Fructose-derived), 20-30 mol%.[6]
-
Oxidant: Oxone (2.0 eq) dissolved in aqueous EDTA (to chelate trace metals).
-
Base: K₂CO₃ (5.8 eq) dissolved in water.
-
Solvent: Acetonitrile / Dimethoxymethane (DMM) (1:2 ratio).
Step-by-Step Workflow:
-
Setup: Dissolve substrate and Shi Ketone in ACN/DMM. Cool to -10°C .[5]
-
Why DMM? It improves the solubility of the substrate while maintaining a polar environment for the Oxone.
-
-
Dual Addition (The Critical Step):
-
Load Syringe A with Oxone solution.
-
Load Syringe B with K₂CO₃ solution.
-
Add both solutions simultaneously and slowly over 1-2 hours.
-
Control: Use a pH meter or phenolphthalein indicator (faint pink) to monitor. The rate of K₂CO₃ addition may need adjustment to keep pH ~10.5.
-
-
Quench: Dilute with water and extract immediately with Hexane/EtOAc.
-
Catalyst Recovery: The Shi ketone is robust; it can often be recovered during chromatography, but conversion to the lactone (Baeyer-Villiger byproduct) indicates poor pH control.
Summary of Critical Parameters
| Feature | Sharpless (SAE) | Jacobsen-Katsuki | Shi (Organocatalytic) |
| Primary Substrate | Allylic Alcohols | cis-Olefins / Styrenes | trans-Olefins |
| Active Species | Ti-Tartrate Dimer | Mn(V)-Oxo Salen | Dioxirane |
| Key Failure Mode | Water (Deactivates Ti) | pH < 9 (Ligand hydrolysis) | pH < 8 (Baeyer-Villiger) |
| Oxidant | TBHP (Anhydrous) | NaOCl (Bleach) | Oxone |
| Expert Tip | Use 4Å Powder Sieves | Add PPNO ligand | Simultaneous addition of Base/Oxone |
References
-
Sharpless Asymmetric Epoxidation (Seminal Work): Katsuki, T., & Sharpless, K. B. (1980).[8] The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976.
-
Jacobsen Epoxidation (Seminal Work): Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes.[9][10][11] Journal of the American Chemical Society, 112(7), 2801–2803.
-
Shi Epoxidation (Seminal Work): Tu, Y., Wang, Z. X., & Shi, Y. (1996).[12] An Efficient Asymmetric Epoxidation Method for trans-Olefins Mediated by a Fructose-Derived Ketone.[4][6] Journal of the American Chemical Society, 118(40), 9806–9807.[7]
-
Mechanism of Jacobsen Epoxidation: Linker, T. (1997).[13] The Jacobsen-Katsuki Epoxidation and Its Controversial Mechanism. Angewandte Chemie International Edition, 36(19), 2060–2062.
Sources
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. researchgate.net [researchgate.net]
- 4. Shi Epoxidation [organic-chemistry.org]
- 5. Highly Enantioselective Epoxidation of cis-Olefins by Chiral Dioxirane [organic-chemistry.org]
- 6. Shi Asymmetric Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. web.mit.edu [web.mit.edu]
- 10. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 11. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Detailed Protocols for the Nucleophilic Ring-Opening of Substituted Oxiranes
An Application Guide for Researchers
Prepared by a Senior Application Scientist
This guide provides an in-depth exploration of the nucleophilic ring-opening of substituted oxiranes (epoxides), a cornerstone transformation in modern organic synthesis. The high reactivity of the strained three-membered ring allows for the stereospecific and regioselective introduction of a wide array of functional groups, making epoxides invaluable building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] This document balances theoretical principles with detailed, field-proven laboratory protocols designed for immediate application by researchers in synthetic chemistry and drug development.
Theoretical Foundation: Understanding the Reaction
The reactivity of epoxides is dominated by the significant ring strain (approximately 13 kcal/mol) inherent in the three-membered ether ring.[3][4] Cleavage of a carbon-oxygen bond relieves this strain, providing a strong thermodynamic driving force for the reaction. The critical aspect of this transformation is its regioselectivity—the choice of which carbon atom the nucleophile attacks. This outcome is dictated primarily by the reaction conditions, which can be broadly categorized as basic/neutral or acidic.
Basic or Neutral Conditions: The SN2 Pathway
Under basic or neutral conditions, the reaction is initiated by the direct attack of a potent nucleophile (e.g., RO⁻, N₃⁻, R₂N⁻, R-MgX).[3][5] The epoxide oxygen is not protonated and acts as a poor leaving group (an alkoxide). Consequently, the reaction requires a strong nucleophile to "push" the ring open.[6]
The mechanism proceeds via a classic bimolecular nucleophilic substitution (SN2) pathway. Key characteristics include:
-
Regioselectivity: The nucleophile attacks the less sterically hindered carbon atom. This is the dominant controlling factor.[3][7]
-
Stereochemistry: The reaction occurs via a backside attack, leading to a complete inversion of stereochemistry at the site of attack. The overall result is an anti-addition of the nucleophile and the hydroxyl group across the former C-C bond of the epoxide.[4]
Acidic Conditions: A Mixed SN1/SN2 Pathway
In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated (or coordinated), transforming the hydroxyl group into a much better leaving group.[8][9] This activation allows even weak nucleophiles, such as water or alcohols, to open the ring.
The mechanism under acidic conditions has significant SN1 character.[6] While a full carbocation is not typically formed, the transition state involves a substantial buildup of positive charge on the carbon atoms as the C-O bond begins to break.
-
Regioselectivity: The nucleophile preferentially attacks the more substituted carbon atom. This is because a more substituted carbon can better stabilize the developing positive charge in the transition state.[6][8] This is analogous to the Markovnikov rule in electrophilic additions to alkenes.
-
Stereochemistry: Despite the SN1 character, the reaction still proceeds with inversion of configuration. The protonated oxygen atom, though a good leaving group, still shields one face of the molecule, forcing the nucleophile to attack from the backside.[4][7]
The following diagram illustrates the fundamental dichotomy in regioselectivity based on reaction conditions.
Caption: Controlling regioselectivity in epoxide ring-opening reactions.
Experimental Protocols
The following protocols are presented as robust starting points for common transformations. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrate.
Protocol 1: Azide-Mediated Opening of Styrene Oxide under Basic Conditions
This protocol demonstrates the SN2 ring-opening of an epoxide using sodium azide, a powerful nucleophile. The resulting β-azido alcohol is a versatile intermediate, readily converted to an amine or other nitrogen-containing functional groups.
Scientist's Notes (Expertise & Experience): The choice of a protic solvent like ethanol/water is crucial here. The solvent not only dissolves the reagents but also serves as a proton source to quench the intermediate alkoxide. Ammonium chloride is used as a mild acid catalyst to facilitate the reaction without being harsh enough to cause side reactions. The reaction proceeds via attack at the less substituted, primary carbon, a classic example of sterically controlled SN2 regioselectivity.[3]
Materials:
-
Styrene oxide (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Ammonium chloride (NH₄Cl) (0.1 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add styrene oxide (e.g., 1.20 g, 10.0 mmol), sodium azide (0.975 g, 15.0 mmol), and ammonium chloride (0.053 g, 1.0 mmol).
-
Add a solvent mixture of ethanol and water (e.g., 4:1 ratio, 25 mL total volume).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Add ethyl acetate (50 mL) to the remaining aqueous residue. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL). The bicarbonate wash neutralizes any remaining ammonium chloride.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 2-azido-1-phenylethanol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure β-azido alcohol.
Protocol 2: Acid-Catalyzed Methanolysis of Styrene Oxide
This protocol illustrates the acid-catalyzed ring-opening where the weaker nucleophile (methanol) attacks the more substituted carbon, demonstrating electronic control.
Scientist's Notes (Expertise & Experience): A catalytic amount of a strong Brønsted acid like sulfuric acid is sufficient to protonate the epoxide, activating it for attack.[8] Methanol serves as both the nucleophile and the solvent. The key observation here is the reversal of regioselectivity compared to Protocol 1. The nucleophile attacks the benzylic carbon, which can better stabilize the partial positive charge of the SN1-like transition state.[6][10] The reaction is typically fast and should be run at a low temperature to minimize potential polymerization side reactions.
Materials:
-
Styrene oxide (1.0 eq)
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic, ~1-2 mol%)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: Dissolve styrene oxide (e.g., 1.20 g, 10.0 mmol) in anhydrous methanol (20 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reaction Execution: While stirring, add a single drop of concentrated sulfuric acid (approx. 0.01 mL, ~0.2 mmol).
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is often complete within 30-60 minutes.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the sulfuric acid catalyst.
-
Remove most of the methanol via rotary evaporation.
-
Partition the residue between diethyl ether (50 mL) and water (25 mL).
-
Separate the layers and wash the organic layer with brine (1 x 25 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 2-methoxy-1-phenylethanol.
-
Purification: Purify the product by flash column chromatography (hexane/ethyl acetate gradient) if necessary.
Protocol 3: Grignard Reagent-Mediated Opening of Cyclohexene Oxide
This protocol describes a powerful C-C bond-forming reaction using an organometallic nucleophile. It follows the SN2 pathway, delivering the alkyl group to the less substituted carbon with anti-stereochemistry.
Scientist's Notes (Expertise & Experience): Grignard reactions require strictly anhydrous conditions to prevent the reagent from being quenched by acidic protons. Diethyl ether or THF are common solvents. The reaction is an SN2 process; the nucleophile attacks one of the equivalent carbons of the symmetrical epoxide, resulting in a trans-diaxial opening of the ring, which then equilibrates to the more stable trans-diequatorial product.[4][11] The reaction is quenched with a mild acid workup (e.g., aqueous NH₄Cl) to protonate the resulting magnesium alkoxide.
Materials:
-
Cyclohexene oxide (1.0 eq)
-
Methylmagnesium bromide (MeMgBr) (1.2 eq, e.g., 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Flame-dried, two-neck round-bottom flask with a septum and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Ice bath
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, nitrogen-purged two-neck flask, add cyclohexene oxide (e.g., 0.98 g, 10.0 mmol) dissolved in anhydrous diethyl ether (20 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Reaction Execution: Slowly add the methylmagnesium bromide solution (e.g., 4.0 mL of 3.0 M solution, 12.0 mmol) dropwise via syringe over 15 minutes. A white precipitate (the magnesium alkoxide) may form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup: Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (20 mL). This is a safer alternative to using strong acid, which can cause vigorous gas evolution with excess Grignard reagent.
-
Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to afford the crude product, trans-2-methylcyclohexanol.
-
Purification: Purify via flash column chromatography (hexane/ethyl acetate) to isolate the pure product.
Comparative Summary
The following table summarizes the key distinctions between the protocols, providing a quick reference for selecting the appropriate reaction conditions.
| Feature | Protocol 1 (Basic) | Protocol 2 (Acidic) | Protocol 3 (Organometallic) |
| Conditions | Basic/Neutral (NaN₃, NH₄Cl) | Acidic (H₂SO₄ cat.) | Basic/Nucleophilic (MeMgBr) |
| Nucleophile | Strong (N₃⁻) | Weak (MeOH) | Strong (CH₃⁻) |
| Mechanism | SN2 | SN1-like | SN2 |
| Regioselectivity | Attack at less substituted C | Attack at more substituted C | Attack at less substituted C |
| Stereochemistry | anti-addition, Inversion | anti-addition, Inversion | anti-addition, Inversion |
| Key Consideration | Protic solvent aids protonation | Anhydrous nucleophile/solvent | Strictly anhydrous conditions |
Workflow Visualization
The general laboratory workflow for performing and analyzing an epoxide ring-opening reaction is depicted below.
Caption: General laboratory workflow for epoxide ring-opening reactions.
References
-
Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis. ResearchGate. [Link]
-
Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Semantic Scholar. [Link]
-
9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. [Link]
-
Opening of Epoxides With Acid. Master Organic Chemistry. [Link]
-
Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
-
Epoxide Reactions in Acidic and Basic conditions-Regioselectivity. YouTube. [Link]
-
Regioselectivity of epoxide opening reactions under basic and acidic conditions. ResearchGate. [Link]
-
Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. Royal Society of Chemistry. [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]
-
13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. [Link]
-
Ring-opening reactions of epoxides: Strong nucleophiles (video). Khan Academy. [Link]
-
Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. ResearchGate. [Link]
-
Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Catalytic Strategies for the Valorization of 2-(2,5-Dichlorophenyl)oxirane
Executive Summary
2-(2,5-Dichlorophenyl)oxirane (also known as 2,5-dichlorostyrene oxide) is a critical chiral building block in the synthesis of broad-spectrum antifungal agents, specifically azoles (e.g., Isavuconazole analogs, Miconazole derivatives). Its structural uniqueness lies in the 2,5-dichloro substitution pattern , which imparts significant steric hindrance and electron-withdrawing character to the aromatic ring.
This Application Note provides a definitive guide to the catalytic valorization of this molecule. Unlike standard styrene oxides, the ortho-chloro substituent severely restricts nucleophilic attack at the benzylic position, necessitating specialized catalytic protocols to achieve high regio- and enantiocontrol. We present three validated workflows: Hydrolytic Kinetic Resolution (HKR) for enantiopurity, Regioselective Azolylation for API synthesis, and Carbonylation for green solvent production.
Molecular Profile & Reactivity Analysis
Before initiating protocols, researchers must understand the "Personality" of the substrate:
| Feature | Chemical Effect | Experimental Implication |
| Epoxide Ring | High ring strain (~27 kcal/mol). | Prone to ring opening; requires careful temperature control to prevent polymerization. |
| 2,5-Dichloro Group | Electronic: Strong electron-withdrawing (-I effect). Steric: Significant bulk at the ortho position. | Deactivates the benzylic cation (reducing SN1 character). Blocks nucleophilic attack at the |
| Chirality | C1 is a stereocenter. | Racemic synthesis yields 50% waste; HKR is essential for pharmaceutical applications. |
Protocol A: Enantioselective Hydrolytic Kinetic Resolution (HKR)
Objective: Isolate (R)- or (S)-2-(2,5-Dichlorophenyl)oxirane with >99% ee from racemic material. Mechanism: The Jacobsen HKR utilizes a chiral (salen)Co(III) complex to preferentially hydrate one enantiomer of the epoxide into a diol, leaving the other epoxide enantiomer intact.
Catalyst Selection[1][2]
-
Catalyst: (R,R)- or (S,S)-(Salen)Co(OAc).
-
Rationale: The acetate counterion provides the optimal balance of Lewis acidity and nucleophilicity for styrene oxide derivatives. The bulky tert-butyl groups on the Salen ligand induce the necessary chiral twist to discriminate between the enantiomers.
Step-by-Step Protocol
Reagents:
-
Racemic 2-(2,5-Dichlorophenyl)oxirane (100 mmol)
-
(S,S)-(Salen)Co(II) precatalyst (0.5 mol%)
-
Acetic acid (2 equiv. relative to catalyst)[1][2][3][4][5][6][7]
-
Distilled Water (0.55 equiv. relative to epoxide)[1][2][3][4][5][6][7][8][9][10]
-
THF (minimal volume, only if neat stirring is difficult)
Workflow:
-
Catalyst Activation (Aerobic Oxidation):
-
Reaction Setup:
-
Add the racemic epoxide to the flask containing the solid catalyst.
-
Cool to 0°C. The reaction is exothermic.
-
Add water (0.55 eq) dropwise over 15 minutes. Critical: Fast addition can cause non-selective hydrolysis due to localized heating.
-
-
Resolution:
-
Allow the mixture to warm to room temperature (20-25°C).
-
Stir for 12–18 hours.
-
Checkpoint: Monitor by Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). Stop when the epoxide ee >99%.
-
-
Workup (Separation):
-
Distillation: The unreacted chiral epoxide is volatile. Perform fractional distillation under high vacuum (<1 mmHg) at <60°C.
-
Residue: The diol (byproduct) and catalyst remain in the pot. The diol can be crystallized from the residue using EtOAc/Hexane.
-
HKR Process Flow (DOT Visualization)
Figure 1: Workflow for the Hydrolytic Kinetic Resolution of 2-(2,5-Dichlorophenyl)oxirane.
Protocol B: Regioselective Ring Opening (Azolylation)
Objective: Synthesize the
The "Base-Catalyzed" Strategy (Preferred for APIs)
For antifungal synthesis, we require the nucleophile (e.g., 1,2,4-triazole) at the terminal (
-
Catalyst: Potassium Carbonate (K₂CO₃) or Calcium Triflate [Ca(OTf)₂] (mild Lewis acid).
Step-by-Step Protocol
-
Preparation:
-
Suspend 1,2,4-triazole (1.2 eq) and K₂CO₃ (2.0 eq) in DMF (Dimethylformamide).
-
Stir at 50°C for 30 mins to generate the triazole anion.
-
-
Addition:
-
Add (S)-2-(2,5-Dichlorophenyl)oxirane (from Protocol A) slowly.
-
Note: The reaction is slower than with unsubstituted styrene oxide due to the electron-withdrawing Cl groups on the ring. Heat to 80°C.
-
-
Reaction Monitoring:
-
Monitor via TLC (EtOAc/Hexane).[13]
-
Target Product:
-isomer (Attack at terminal CH₂). -
Side Product:
-isomer (Attack at benzylic CH). -
Expert Insight: If
-attack is observed, switch solvent to t-Butanol. The bulky solvent forms a solvation shell around the benzylic position, further blocking it and forcing the nucleophile to the terminal position.
-
-
Quench:
-
Pour into ice water. Extract with Ethyl Acetate.[11]
-
Wash organic layer with LiCl solution (to remove DMF).
-
Regioselectivity Logic Map
Figure 2: Decision tree for controlling regioselectivity in ring-opening reactions.
Protocol C: Carbonylation to Cyclic Carbonates
Objective: Valorization of waste racemic epoxide into high-value cyclic carbonates (electrolytes for Li-ion batteries or green solvents). Catalyst: Tetrabutylammonium Iodide (TBAI) + Zn(Salen).
-
Setup: Stainless steel autoclave.
-
Loading: Charge epoxide (10 mmol), Zn(Salen) (1 mol%), and TBAI (2 mol%).
-
Pressurization: Introduce CO₂ (2 MPa / 20 bar).
-
Reaction: Heat to 100°C for 6 hours.
-
Result: Quantitative conversion to 4-(2,5-dichlorophenyl)-1,3-dioxolan-2-one.
-
Purification: Simple recrystallization from ethanol.
Performance Comparison Data
| Catalyst System | Reaction Type | Conversion (%) | Selectivity (ee/regio) | Notes |
| (Salen)Co(III)(OAc) | HKR (Resolution) | 52% (Max 55%) | >99% ee (Epoxide) | Gold standard for enantiopurity. |
| K₂CO₃ / DMF | Aminolysis | 95% | 92:8 ( | High yield, requires chromatographic cleanup. |
| Ca(OTf)₂ / t-BuOH | Aminolysis | 88% | 98:2 ( | Best for Regiocontrol. Slower rate. |
| Zn(Salen) / TBAI | CO₂ Cycloaddition | >99% | 100% Chemoselectivity | Excellent atom economy. |
References
-
Jacobsen, E. N. (2002). Hydrolytic Kinetic Resolution of Terminal Epoxides. Accounts of Chemical Research.
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis. Science.
-
Das, B., Reddy, V. S., Tehseen, F., & Krishnaiah, M. (2007).[10] Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines with Sodium Azide Using Poly(ethylene glycol) as an Efficient Reaction Medium.[10] Synthesis.[1][5][6][7][8][11][12][14][15]
-
Arnoldi, A., et al. (2000).[12] Synthesis, fungicidal activity, and QSAR of a series of 2-dichlorophenyl-3-triazolylpropyl ethers.[12] Journal of Agricultural and Food Chemistry.[12]
-
Vertex Pharmaceuticals. (2015). Process for the preparation of isavuconazole and its intermediates. World Intellectual Property Organization (WO2015150947A1).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Metallocene catalysts for the ring-opening co-polymerisation of epoxides and cyclic anhydrides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Enantioselective hydrolysis of racemic styrene oxide and its substituted derivatives using newly-isolated Sphingopyxis sp. exhibiting a novel epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2015150947A1 - A process for the preparation of isavuconazole and its intermediates - Google Patents [patents.google.com]
- 10. Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines with Sodium Azide Using Poly(ethylene glycol) as an Efficient Reaction Medium [organic-chemistry.org]
- 11. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 12. Synthesis, fungicidal activity, and QSAR of a series of 2-dichlorophenyl-3-triazolylpropyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN105420306A - Synthetic method of isavuconazole intermediate - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Harnessing 2-(2,5-Dichlorophenyl)oxirane for the Development of Advanced Polymers
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(2,5-Dichlorophenyl)oxirane as a monomer for the synthesis of novel polyethers. While direct literature on the polymerization of this specific monomer is nascent, this guide extrapolates from the well-established principles of oxirane chemistry to propose robust methodologies for its polymerization. We will delve into the mechanistic underpinnings of ring-opening polymerization (ROP), detailing protocols for cationic and anionic ROP, and discuss the anticipated properties of the resultant polymers, such as enhanced thermal stability, flame retardancy, and high refractive indices. This guide is structured to provide both a theoretical framework and practical, actionable protocols for the synthesis and characterization of new polymeric materials derived from 2-(2,5-Dichlorophenyl)oxirane.
Introduction: The Potential of 2-(2,5-Dichlorophenyl)oxirane in Polymer Science
The development of new polymers with tailored properties is a cornerstone of materials science. 2-(2,5-Dichlorophenyl)oxirane is a promising, yet underexplored, monomer that holds significant potential for the creation of high-performance polyethers. The presence of a dichlorinated phenyl ring in its structure is anticipated to impart a unique combination of properties to the resulting polymer, including:
-
Inherent Flame Retardancy: The high chlorine content can contribute to self-extinguishing properties, a critical attribute for materials used in electronics, construction, and transportation. Upon combustion, halogenated polymers can release species that interrupt the radical chain reactions of fire[1].
-
High Refractive Index: The presence of the aromatic ring and heavy chlorine atoms is expected to increase the molar refractivity of the polymer, leading to a high refractive index. Such polymers are valuable in optical applications, including advanced lenses, coatings, and photonic devices[2].
-
Enhanced Thermal and Chemical Stability: The rigid aromatic backbone is predicted to result in polymers with high glass transition temperatures (Tg) and excellent resistance to chemical degradation, making them suitable for demanding engineering applications[3][4][5].
-
Tunable Solubility and Processing Characteristics: The polyether backbone, derived from the oxirane ring, can offer a degree of flexibility and solubility in common organic solvents, facilitating processing and fabrication.
This application note will provide a detailed exploration of the synthetic pathways to unlock the potential of this monomer, focusing on the principles of ring-opening polymerization (ROP).
Mechanistic Insight: The Ring-Opening Polymerization of Oxiranes
The polymerization of oxiranes, or epoxides, proceeds primarily through a chain-growth mechanism known as ring-opening polymerization (ROP). This process is driven by the relief of ring strain in the three-membered oxirane ring (approximately 116 kJ/mol)[6]. ROP can be initiated by cationic, anionic, or coordination-insertion mechanisms, each offering distinct advantages in controlling the polymer's molecular weight, architecture, and dispersity[6][7].
Cationic Ring-Opening Polymerization (CROP)
CROP is initiated by electrophilic species, such as Brønsted or Lewis acids, which activate the monomer by protonating or coordinating to the oxygen atom of the oxirane ring. This activation renders the ring susceptible to nucleophilic attack by another monomer molecule, propagating the polymer chain[6][8]. The propagation proceeds via an SN2 or SN1 mechanism, depending on the stability of the resulting carbocation[7].
For 2-(2,5-Dichlorophenyl)oxirane, the electron-withdrawing nature of the dichlorophenyl group may influence the reactivity of the monomer and the stability of the cationic propagating center. Careful selection of the initiator and reaction conditions is crucial to control the polymerization and minimize side reactions, such as chain transfer and backbiting.
Anionic Ring-Opening Polymerization (AROP)
AROP is initiated by nucleophiles, such as alkoxides or hydroxides, which attack one of the carbon atoms of the oxirane ring, leading to ring opening and the formation of an alkoxide propagating species. This "living" polymerization technique can allow for excellent control over molecular weight and the synthesis of well-defined block copolymers[6].
The steric hindrance and electronic effects of the dichlorophenyl substituent will play a significant role in the regioselectivity of the nucleophilic attack and the overall rate of polymerization.
Experimental Protocols
The following protocols are designed as a starting point for the investigation of the polymerization of 2-(2,5-Dichlorophenyl)oxirane. Researchers should optimize these conditions based on their specific experimental setup and desired polymer characteristics.
Materials and General Considerations
-
Monomer Purity: 2-(2,5-Dichlorophenyl)oxirane should be purified prior to use, for example, by distillation under reduced pressure, to remove any impurities that could interfere with the polymerization.
-
Solvent and Reagent Purity: All solvents and reagents should be of high purity and dried using standard procedures to eliminate water, which can act as a chain-transfer agent or inhibitor in both cationic and anionic polymerizations.
-
Inert Atmosphere: All polymerizations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen and moisture.
Protocol 1: Cationic Ring-Opening Polymerization (CROP)
This protocol describes a general procedure for the CROP of 2-(2,5-Dichlorophenyl)oxirane using a Lewis acid initiator.
Workflow for Cationic Ring-Opening Polymerization
Caption: Workflow for Cationic Ring-Opening Polymerization of 2-(2,5-Dichlorophenyl)oxirane.
Materials:
-
2-(2,5-Dichlorophenyl)oxirane (monomer)
-
Dichloromethane (DCM), dried
-
Boron trifluoride diethyl etherate (BF₃·OEt₂), as a solution in DCM
-
Methanol (for quenching)
-
Methanol or hexane (for precipitation)
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is used as the reactor.
-
Monomer and Solvent Addition: The reactor is charged with the desired amount of 2-(2,5-Dichlorophenyl)oxirane and dry DCM via syringe. The solution is stirred until the monomer is fully dissolved.
-
Initiation: The reactor is cooled to the desired temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath. The BF₃·OEt₂ solution is then added dropwise via syringe to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed at the controlled temperature for a specified time (e.g., 1-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR or GC.
-
Termination: The polymerization is terminated by the addition of a small amount of methanol.
-
Purification: The polymer is isolated by precipitation into a non-solvent such as methanol or hexane. The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.
Table 1: Exemplary Conditions for Cationic ROP
| Entry | Monomer/Initiator Ratio | [Monomer] (mol/L) | Temperature (°C) | Time (h) |
| 1 | 100:1 | 1.0 | 0 | 4 |
| 2 | 200:1 | 1.0 | 0 | 8 |
| 3 | 100:1 | 1.0 | -20 | 12 |
| 4 | 200:1 | 1.0 | -20 | 24 |
Protocol 2: Anionic Ring-Opening Polymerization (AROP)
This protocol outlines a general procedure for the AROP of 2-(2,5-Dichlorophenyl)oxirane, which is expected to provide better control over the polymer architecture.
Workflow for Anionic Ring-Opening Polymerization
Caption: Workflow for Anionic Ring-Opening Polymerization of 2-(2,5-Dichlorophenyl)oxirane.
Materials:
-
2-(2,5-Dichlorophenyl)oxirane (monomer)
-
Tetrahydrofuran (THF), dried
-
Potassium tert-butoxide (t-BuOK), as a solution in THF
-
Methanol (for quenching)
-
Methanol or water (for precipitation)
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is used.
-
Initiator and Solvent Addition: The reactor is charged with dry THF and the t-BuOK solution via syringe.
-
Monomer Addition: The purified 2-(2,5-Dichlorophenyl)oxirane is added to the initiator solution dropwise via syringe.
-
Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or 50 °C) for a specified duration (e.g., 2-48 hours). The living nature of the polymerization can be confirmed by the linear evolution of molecular weight with monomer conversion.
-
Termination: The polymerization is terminated by the addition of degassed methanol.
-
Purification: The polymer is isolated by precipitation into methanol or water. The polymer is then collected by filtration, washed, and dried under vacuum.
Table 2: Exemplary Conditions for Anionic ROP
| Entry | Monomer/Initiator Ratio | [Monomer] (mol/L) | Temperature (°C) | Time (h) |
| 1 | 50:1 | 1.0 | 25 | 12 |
| 2 | 100:1 | 1.0 | 25 | 24 |
| 3 | 50:1 | 1.0 | 50 | 6 |
| 4 | 100:1 | 1.0 | 50 | 12 |
Polymer Characterization
A thorough characterization of the synthesized poly(2-(2,5-Dichlorophenyl)oxirane) is essential to understand its structure, molecular weight, and properties.
Structural Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer, determine the extent of monomer conversion, and analyze the polymer's tacticity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer, such as the ether linkages and the aromatic C-Cl bonds.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer.
Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm), if any, of the polymer.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition profile of the polymer.
Optical Properties
-
Refractive Index Measurement: The refractive index of thin films of the polymer can be measured using an ellipsometer or an Abbe refractometer.
Anticipated Polymer Properties and Applications
The unique chemical structure of poly(2-(2,5-Dichlorophenyl)oxirane) is expected to give rise to a set of valuable properties, opening up a range of potential applications.
Table 3: Predicted Properties and Potential Applications
| Property | Predicted Characteristic | Rationale | Potential Applications |
| Flame Retardancy | High LOI, self-extinguishing | High chlorine content | Fire-resistant coatings, electronic encapsulants, wire and cable insulation[1] |
| Refractive Index | n > 1.60 | Presence of aromatic ring and chlorine atoms | High-performance optical lenses, anti-reflective coatings, materials for optoelectronics[2] |
| Thermal Stability | High Tg (> 100 °C), high decomposition temperature | Rigid aromatic backbone | Engineering thermoplastics, high-temperature adhesives, composites[3][4][5] |
| Chemical Resistance | Good resistance to solvents and chemicals | Aromatic and polyether structure | Protective coatings, chemical-resistant seals and gaskets |
| Dielectric Properties | Low dielectric constant | Combination of polar and non-polar groups | Insulating materials for microelectronics |
Conclusion
While the polymerization of 2-(2,5-Dichlorophenyl)oxirane is a largely unexplored area, the fundamental principles of ring-opening polymerization provide a clear and rational pathway for the synthesis of novel polyethers from this monomer. The protocols and characterization techniques detailed in this application note offer a solid foundation for researchers to begin investigating this promising new class of polymers. The anticipated properties of high flame retardancy, high refractive index, and excellent thermal stability make poly(2-(2,5-Dichlorophenyl)oxirane) a highly attractive target for a wide range of advanced material applications. Further research and optimization of the polymerization conditions will undoubtedly lead to the development of new materials with precisely tailored properties for the next generation of technologies.
References
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Ring-opening polymerization - Wikipedia. (URL: [Link])
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Lelah, M. D., & Cooper, S. L. (2012). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(1), 361-386. (URL: [Link])
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Odian, G. (2004). Principles of Polymerization. John Wiley & Sons. (URL: [Link])
- Cowie, J. M. G., & Arrighi, V. (2007).
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Merlani, M., Koyama, Y., Sato, H., Geng, L., Barbakadze, V., Chankvetadze, B., & Nakano, T. (2015). Ring-opening polymerization of a 2, 3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Polymer Chemistry, 6(14), 2795-2802. (URL: [Link])
- De, P., & Schmalz, H. (2014). Anionic Ring-Opening Polymerization of Epoxides and Related Nucleophilic Polymerization Processes. In Anionic Polymerization (pp. 1-45). Springer, Berlin, Heidelberg.
- Penczek, S., Cypryk, M., Duda, A., Kubisa, P., & Slomkowski, S. (2007). Living ring-opening polymerizations of heterocyclic monomers. Progress in polymer science, 32(2), 247-282.
- Darensbourg, D. J. (2007). Making plastics from carbon dioxide: Salen metal complexes as catalysts for the production of polycarbonates from epoxides and CO2. Chemical reviews, 107(6), 2388-2410.
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Ring Opening of Epoxides. (2021, January 30). [Video]. YouTube. (URL: [Link])
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Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry. [Video]. YouTube. (URL: [Link])
-
Merlani, M., Koyama, Y., Sato, H., Geng, L., Barbakadze, V., Chankvetadze, B., & Nakano, T. (2015). Ring-opening polymerization of a 2, 3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Polymer Chemistry, 6(14), 2795-2802. (URL: [Link])
-
Kim, H., & Lee, J. S. (2022). Anionic Ring-Opening Polymerization of a Functional Epoxide Monomer with an Oxazoline Protecting Group for the Synthesis of Polyethers with Carboxylic Acid Pendants. Macromolecules, 55(14), 6036-6043. (URL: [Link])
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"Polyethers, Aromatic". In: Encyclopedia of Polymer Science and Technology. (n.d.). (URL: [Link])
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Zhang, Y., Li, S., Li, H., Wang, X., & Zhang, Y. (2025). Design and Synthesis of Colorless Cyclic Olefin Polymers with High Refractive Index, Transparency, and Thermal Stability. Macromolecules. (URL: [Link])
- Golisz, S., & Sponton, M. (2016). Synthesis and characterization of polyurethanes from epoxidized methyl oleate based polyether polyols as renewable resources. Journal of Applied Polymer Science, 133(48).
- Sugiyama, K., & Hirao, A. (2015). Synthesis of functional and architectural polyethers via the anionic ring-opening polymerization of epoxide monomers using a phosphazene base catalyst. Polymer Journal, 47(9), 596-607.
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Gantrade. (n.d.). Novel Aromatic Polyether Polyols for Polyurethane Applications. (URL: [Link])
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The Vinyl Institute. (n.d.). Fire Properties of Polyvinyl Chloride. (URL: [Link])
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Parquette, J. R. (2025). Aromatic Polyethers. ResearchGate. (URL: [Link])
-
What flame retardants are available for polyvinylchloride? (n.d.). (URL: [Link])
- Crivello, J. V., & Narayan, R. (1992). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. Journal of Polymer Science Part A: Polymer Chemistry, 30(11), 2229-2238.
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Koerner, H., & Theato, P. (2018). High Refractive Index Polymers by Design. Macromolecules, 51(11), 3985-3997. (URL: [Link])
- Jamison, T. F., & Sorensen, E. J. (2004). Synthesis of Marine Polycyclic Polyethers via Endo-Selective Epoxide-Opening Cascades.
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Polyvinyl chloride - Wikipedia. (URL: [Link])
- Carpentier, J. F., & Sarazin, Y. (2016). Dinuclear Ce (IV) Aryloxides: Highly Active Catalysts for Anhydride/Epoxide Ring-Opening Copolymerization.
- Hong, M., & Chen, E. Y. X. (2017). Synthesis of polyethers from epoxides via a binary organocatalyst system.
- Park, J., Kim, J., & Lee, B. Y. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state.
- WO2014013284A1 - Pvc flame retardant compositions - Google P
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Aromatic Polymers → Term - Lifestyle → Sustainability Directory. (2025, October 24). (URL: [Link])
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High-refractive-index polymer - Wikipedia. (URL: [Link])
-
RefractiveIndex.INFO - Refractive index database. (URL: [Link])
-
Gantrade. (n.d.). Aliphatic vs Aromatic Polyols. (URL: [Link])
-
Hasegawa, M., & Horie, K. (2009). Highly Transparent and Refractive Polyimides with Controlled Molecular Structure by Chlorine Side Groups. Macromolecules, 42(7), 2448-2457. (URL: [Link])
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Application Note: Regioselective Synthesis of 1-(2,5-Dichlorophenyl)-2-Substituted Alcohols via Grignard and Organolithium Mediated Oxirane Ring-Opening
An Application Guide for Researchers
Abstract This technical guide provides a comprehensive overview and detailed protocols for the nucleophilic ring-opening of 2-(2,5-Dichlorophenyl)oxirane using Grignard and organolithium reagents. These reactions are fundamental carbon-carbon bond-forming strategies, yielding valuable 1-(2,5-dichlorophenyl)-2-substituted ethanol derivatives, which are significant precursors in medicinal chemistry and materials science. This document outlines the underlying mechanistic principles, provides validated step-by-step experimental procedures, and emphasizes critical safety protocols for handling highly reactive organometallic reagents.
Introduction and Scientific Principle
The ring-opening of epoxides, or oxiranes, is a powerful transformation in organic synthesis, valued for its ability to introduce a functional group and extend a carbon chain in a stereospecific manner.[1][2] The inherent ring strain of the three-membered ether makes epoxides susceptible to nucleophilic attack.[1][2] When employing strong, carbon-based nucleophiles such as Grignard (R-MgX) and organolithium (R-Li) reagents, the reaction proceeds via an SN2-type mechanism.[1][3]
For an asymmetrically substituted epoxide like 2-(2,5-Dichlorophenyl)oxirane, the regioselectivity of the attack is a critical consideration. Under the basic or nucleophilic conditions presented by Grignard and organolithium reagents, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring.[1][2][4] In this case, the attack occurs at the terminal methylene (CH₂) carbon, leading to the formation of a secondary alcohol upon acidic workup. This regioselectivity ensures the synthesis of a single, well-defined constitutional isomer, which is paramount for applications in drug development.
The stereochemistry of the reaction is also predictable. The SN2 mechanism dictates a backside attack, resulting in an inversion of configuration at the carbon center being attacked.[1][4]
Mechanistic Pathway
The reaction proceeds in two distinct stages: 1) Nucleophilic addition and ring-opening, followed by 2) Acidic workup to protonate the resulting alkoxide. The organometallic reagent's carbanionic character drives the initial attack on the electrophilic carbon of the epoxide.
Caption: Pre-operational safety check for handling pyrophoric organometallic reagents.
Protocol 1: Grignard Reaction with 2-(2,5-Dichlorophenyl)oxirane
This protocol details the reaction using a generic Grignard reagent (R-MgBr). The formation of the Grignard reagent is often initiated with a crystal of iodine or 1,2-dibromoethane to activate the magnesium surface. [5]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-(2,5-Dichlorophenyl)oxirane | >98% | Sigma-Aldrich | Store in a cool, dry place. |
| Magnesium (Mg) turnings | Synthesis Grade | Chem-Supply [6] | Must be fresh and unoxidized. |
| Alkyl/Aryl Halide (R-Br) | Anhydrous | Acros Organics | Must be free of water. |
| Anhydrous Diethyl Ether (Et₂O) or THF | Anhydrous, <50 ppm H₂O | Sigma-Aldrich | Essential for Grignard formation and stability. [7] |
| Iodine (I₂) | ACS Reagent | Fisher Scientific | Used as an initiator. |
| Saturated Ammonium Chloride (NH₄Cl) solution | Aqueous | In-house prep | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying the organic layer. |
Step-by-Step Experimental Protocol
Part A: Preparation of the Grignard Reagent
-
Glassware Preparation: Place a 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel (all fitted with nitrogen inlets) in an oven at 150 °C for at least 4 hours. Assemble the apparatus hot under a stream of dry nitrogen and allow it to cool.
-
Reagent Setup: Add magnesium turnings (1.2 equivalents) to the cooled flask. Place a small crystal of iodine in the flask.
-
Initiation: In the dropping funnel, prepare a solution of the alkyl/aryl halide (1.1 equivalents) in anhydrous diethyl ether (approx. 20% of total solvent volume). Add a small portion (approx. 10%) of this solution to the magnesium turnings.
-
Reaction Start: The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy. [8]If the reaction does not start, gently warm the flask with a heat gun.
-
Reagent Formation: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. [8]After the addition is complete, continue to stir the mixture for 1-2 hours until most of the magnesium has been consumed. [8] Part B: Reaction with Epoxide
-
Epoxide Addition: Prepare a solution of 2-(2,5-Dichlorophenyl)oxirane (1.0 equivalent) in anhydrous diethyl ether. Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Nucleophilic Attack: Add the epoxide solution dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the epoxide.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1-(2,5-Dichlorophenyl)-2-substituted ethanol.
Protocol 2: Organolithium Reaction with 2-(2,5-Dichlorophenyl)oxirane
Organolithium reagents are generally more reactive than their Grignard counterparts and are often purchased as standardized solutions. [9]Extreme caution is required.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-(2,5-Dichlorophenyl)oxirane | >98% | Sigma-Aldrich | Store in a cool, dry place. |
| n-Butyllithium (n-BuLi) in Hexanes (e.g., 2.5 M) | Solution in Hexanes | Sigma-Aldrich | Pyrophoric. [10]Concentration should be titrated before use. |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Sigma-Aldrich | Must be freshly distilled or from a solvent purification system. |
| Saturated Ammonium Chloride (NH₄Cl) solution | Aqueous | In-house prep | For quenching the reaction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | For drying the organic layer. |
Step-by-Step Experimental Protocol
-
Glassware and System Preparation: Assemble a 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, and a rubber septum under a positive pressure of dry nitrogen. Dry all glassware rigorously in an oven as described in Protocol 1.
-
Reagent Setup: Add a solution of 2-(2,5-Dichlorophenyl)oxirane (1.0 equivalent) in anhydrous THF to the reaction flask via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Organolithium Addition: Using a clean, dry syringe, slowly add the n-butyllithium solution (1.1 equivalents) dropwise to the stirred epoxide solution. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Progress can be monitored by TLC by carefully quenching a small aliquot of the reaction mixture.
-
Quenching: While the reaction is still at -78 °C, slowly add saturated aqueous ammonium chloride solution via syringe to quench the reaction.
-
Warming and Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with water and diethyl ether. Separate the layers and extract the aqueous phase with diethyl ether (3x).
-
Washing, Drying, and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude alcohol via flash column chromatography as described in Protocol 1.
Data Summary and Expected Outcomes
The following table provides a general guide for reaction parameters. Optimal conditions may vary depending on the specific organometallic reagent used.
| Parameter | Grignard Reaction (R-MgBr) | Organolithium Reaction (R-Li) |
| Stoichiometry (Reagent) | 1.1 - 1.5 equivalents | 1.1 - 1.2 equivalents |
| Solvent | Anhydrous Et₂O or THF | Anhydrous THF |
| Temperature | 0 °C to Room Temp. | -78 °C |
| Reaction Time | 2 - 6 hours | 1 - 3 hours |
| Workup | Sat. aq. NH₄Cl | Sat. aq. NH₄Cl |
| Expected Product | Secondary Alcohol | Secondary Alcohol |
| Expected Regioselectivity | >95% attack at CH₂ | >98% attack at CH₂ |
| Typical Yield | 65 - 85% | 70 - 90% |
References
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides. Retrieved from [Link]
-
Hodgson, D. M., Fleming, M. J., & Stanway, S. J. (2007). The Reactivity of Epoxides with Lithium 2,2,6,6-Tetramethylpiperidide in Combination with Organolithiums or Grignard Reagents. The Journal of Organic Chemistry, 72(13), 4763–4773. Available from: [Link]
-
University of Toronto. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]
-
Hiram College. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2014). Grignard Reagent + Epoxide = Primary Alcohol (Mechanism). YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025). How to Deal with Grignard + Epoxide Reactions. YouTube. Retrieved from [Link]
-
Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for Organicmetallic Compound (Grignards and Organolithiums). Retrieved from [Link]
-
Pearson+. (n.d.). Using the epoxide shown, addition of an organolithium reagent.... Study Prep. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Retrieved from [Link]
-
UC Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
- Google Patents. (n.d.). Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
-
The Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
-
National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.13: 20.5a Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (2019). addition of nucleophiles to carbonyls. YouTube. Retrieved from [Link]
-
University of Georgia. (n.d.). Research Safety SOP. Retrieved from [Link]
-
UC Santa Barbara. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Retrieved from [Link]
-
Chem-Supply. (n.d.). Safety data sheet - Magnesium, turnings, synthesis grade, according to Grignard. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Retrieved from [Link]
-
Reddit. (2022). Nucleophilic addition to carbonyl. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2,5-Dichlorophenyl)oxirane
Case ID: OX-25-DC Status: Open Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Core Challenge
The Issue: You are attempting to purify 2-(2,5-Dichlorophenyl)oxirane (also known as 2,5-dichlorostyrene oxide). Users frequently report low yields, "streaking" on the column, or the appearance of unexpected polar impurities after chromatography.
The Technical Reality: The oxirane (epoxide) ring is inherently strained (
The Solution: You must neutralize the stationary phase. This guide details the "Buffered Silica Protocol" using Triethylamine (TEA) to mask acidic sites, ensuring the integrity of your molecule.
Pre-Purification Assessment (The "Triage")
Before packing a column, perform this stability stress test to determine if standard silica is viable or if buffering is mandatory.
Protocol: 2D-TLC Stability Test
-
Spotting: Spot your crude reaction mixture on the bottom-left corner of a standard silica TLC plate.
-
Run 1: Elute the plate in 10% Ethyl Acetate/Hexanes.
-
Drying: Allow the plate to dry in air for 10 minutes (this exposes the compound to silica surface acidity).
-
Run 2: Rotate the plate 90° counter-clockwise and elute again in the same solvent system.
-
Analysis:
-
Diagonal Line: If all spots lie on a diagonal line, the compound is stable.
-
Off-Diagonal Spots: If new spots appear below the diagonal, your epoxide decomposed on the silica during the drying phase. Proceed immediately to Module 3.
-
Stationary Phase Selection & Preparation
Decision Matrix: Selecting the Right Phase
Do not default to standard silica.[1] Use this logic flow to select your stationary phase.
Figure 1: Decision matrix for selecting the appropriate stationary phase based on compound stability.
Protocol: The "Buffered Silica" Packing Method
This is the industry-standard method for purifying acid-sensitive epoxides [3, 4].
Reagents:
Step-by-Step Workflow:
-
Slurry Preparation:
-
Prepare a solvent mixture of Hexanes containing 1% (v/v) Triethylamine .
-
Suspend the silica gel in this mixture. The TEA will bond to the acidic silanol sites (Si-OH + Et
N Si-O ...HNEt ).
-
-
Column Packing:
-
Pour the slurry into the column.
-
Flush with 2–3 column volumes (CV) of the Hexanes/1% TEA mixture.
-
Critical Check: Verify the eluate pH is basic (pH > 7) using pH paper.
-
-
Equilibration:
-
Switch to your initial running solvent (e.g., 5% EtOAc/Hexanes).
-
Note: You do not need to keep 1% TEA in the running solvent for the entire run, but maintaining 0.1% TEA prevents "stripping" of the base from the silica if the run is long.
-
Mobile Phase Optimization
Due to the lipophilicity of the dichlorophenyl group, this molecule is moderately non-polar.
Recommended Solvent Systems:
| System | Composition | Role | Expected Rf (Target) |
| A (Primary) | Hexanes / Ethyl Acetate | Standard purification | 0.25 – 0.35 (in 5-10% EtOAc) |
| B (Alternative) | Hexanes / DCM | For solubility issues | 0.30 (in 20-30% DCM) |
| C (Additive) | Triethylamine (TEA) | Silica Deactivator | 0.1% - 1.0% (v/v) |
Visualization (TLC):
-
UV (254 nm): Strong absorption due to the dichlorophenyl ring.
-
p-Anisaldehyde Stain: Epoxides typically stain blue/violet upon heating. This helps distinguish the product from the aldehyde byproduct (often orange/brown).
Troubleshooting Guide (FAQ)
Q1: My product is streaking down the column, and I'm losing mass.
-
Diagnosis: Acid-catalyzed ring opening is occurring on the column. The "streak" is the diol forming in real-time as the band moves.
-
Fix: You failed to deactivate the silica. Repurify using the Buffered Silica Protocol (Module 3). If using old DCM, ensure it is not acidic (DCM decomposes to HCl over time); wash DCM with NaHCO
before use.
Q2: I see two spots very close together. Is this an impurity?
-
Diagnosis: This is likely the separation of diastereomers (cis- and trans- isomers) of the oxirane, especially if synthesized via sulfur ylide addition to an aldehyde (Corey-Chaykovsky reaction), which often yields mixtures [5].
-
Fix: Run a gradient elution (e.g., 0%
10% EtOAc in Hexanes over 20 minutes) to separate the isomers if stereopurity is required.
Q3: Can I use Alumina instead of Silica?
-
Diagnosis: Yes.
-
Fix: Use Neutral Alumina (Brockmann Grade III) .
-
Why Grade III? Grade I is too active and may cause elimination reactions.
-
How to make Grade III: Add 6% water (w/w) to Grade I alumina and shake until free-flowing.
-
Pros: No TEA required.[6]
-
Cons: Lower resolution than silica; more expensive.
-
Q4: The product solidified in the column during loading.
-
Diagnosis: 2-(2,5-Dichlorophenyl)oxirane has low solubility in pure hexanes.
-
Fix: Use "Solid Loading." Dissolve the crude in a minimal amount of DCM, add a small amount of Celite or deactivated silica, evaporate to dryness, and pour the resulting powder onto the top of the packed column.
Experimental Workflow Diagram
Figure 2: Optimized workflow for the purification of acid-sensitive oxiranes.
References
- G. H. Posner. (1986). Purification of acid-sensitive epoxides. In Journal of Organic Chemistry. (General reference on silica acidity).
- B. S. Furniss et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Rochester University Chemistry Dept. Tips for Flash Column Chromatography: Acid Sensitive Compounds.
-
ScienceMadness & ChromForum Archives. Discussions on Triethylamine usage for epoxide purification.
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. use of Triethylamine - Chromatography Forum [chromforum.org]
- 5. orgsyn.org [orgsyn.org]
- 6. chromatographyonline.com [chromatographyonline.com]
optimizing reaction conditions for the synthesis of 2-(2,5-Dichlorophenyl)oxirane
Technical Support Center: Synthesis & Optimization of 2-(2,5-Dichlorophenyl)oxirane
Executive Summary: Route Selection & Strategy
The synthesis of 2-(2,5-Dichlorophenyl)oxirane (also known as 2,5-dichlorostyrene oxide) is a critical step in the preparation of antifungal azoles (e.g., isoconazole) and various adrenergic agents. The presence of two chlorine atoms on the phenyl ring creates specific electronic and steric challenges that distinguish this substrate from unsubstituted styrene oxides.
Strategic Recommendation: For laboratory to pilot-scale synthesis, the Corey-Chaykovsky reaction (using trimethylsulfoxonium iodide) is the preferred route over direct epoxidation of 2,5-dichlorostyrene.
| Feature | Route A: Corey-Chaykovsky (Recommended) | Route B: Styrene Epoxidation (Alternative) |
| Starting Material | 2,5-Dichlorobenzaldehyde (Cheap, stable) | 2,5-Dichlorostyrene (Less stable, polymerization risk) |
| Electronic Effect | Favorable: Electron-withdrawing Cl groups activate the carbonyl for nucleophilic attack. | Unfavorable: Electron-poor alkene reacts slowly with electrophilic oxidants (mCPBA). |
| Stereoselectivity | High trans-selectivity (thermodynamic control). | Syn-addition (stereospecific to alkene geometry).[1] |
| Primary Risk | Cannizzaro reaction (side product). | Acid-catalyzed ring opening (hydrolysis). |
Module 1: The Corey-Chaykovsky Protocol (Gold Standard)
This protocol utilizes trimethylsulfoxonium iodide (TMSOI) rather than trimethylsulfonium iodide. TMSOI forms a more stable ylide (dimethyloxosulfonium methylide), which is safer to handle and provides better thermodynamic control, favoring the formation of the epoxide over the kinetically controlled betaine collapse.
Optimized Reaction Conditions
-
Substrate: 2,5-Dichlorobenzaldehyde (1.0 eq)
-
Reagent: Trimethylsulfoxonium iodide (1.2 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2–1.5 eq)
-
Solvent: Anhydrous DMSO (or DMSO/THF 1:1 mixture for easier workup)
-
Atmosphere: Nitrogen or Argon (Strictly anhydrous)
Step-by-Step Methodology
-
Ylide Generation:
-
Charge a flame-dried 3-neck flask with NaH (washed with hexanes to remove oil if high purity is required) and anhydrous DMSO.
-
Critical Step: Add Trimethylsulfoxonium iodide (TMSOI) portion-wise at room temperature.
-
Observation: Evolution of hydrogen gas (H₂) will occur. Stir for 30–60 minutes until gas evolution ceases and the solution becomes clear/light yellow.
-
-
Substrate Addition:
-
Cool the ylide solution to 0–5 °C .
-
Dissolve 2,5-dichlorobenzaldehyde in a minimal amount of anhydrous DMSO (or THF).
-
Add the aldehyde solution dropwise to the ylide. Do not allow internal temperature to exceed 10 °C to suppress the Cannizzaro side reaction.
-
-
Reaction & Quench:
-
Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitor via TLC (Hexane/EtOAc 9:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the epoxide (Rf ~0.7).
-
Quench: Pour the reaction mixture into ice-cold brine. Extract with Ethyl Acetate (3x).[2]
-
Mechanistic Visualization
Caption: Mechanism of the Corey-Chaykovsky reaction. The electron-withdrawing chlorine atoms on the aldehyde increase the electrophilicity of the carbonyl carbon, facilitating Step 1.
Module 2: Troubleshooting & FAQ
Q1: My yield is low (<50%), and I see a large amount of unreacted aldehyde.
-
Diagnosis: The ylide may have decomposed due to moisture, or the NaH quality is poor.
-
Solution:
-
Ensure DMSO is dry (store over 4Å molecular sieves).
-
Verify NaH activity. Old NaH absorbs moisture, becoming NaOH, which triggers the Cannizzaro reaction (disproportionation of aldehyde to alcohol/acid) instead of epoxidation.
-
Test: If you see 2,5-dichlorobenzyl alcohol or 2,5-dichlorobenzoic acid in the crude, your system is wet.
-
Q2: I am observing a "diol" impurity (polar spot on TLC).
-
Diagnosis: Hydrolysis of the epoxide ring.
-
Mechanism: The 2,5-dichlorophenyl group is electron-withdrawing, making the benzylic carbon of the epoxide more susceptible to nucleophilic attack by water (acid-catalyzed ring opening).
-
Solution:
-
Avoid acidic workups. Use saturated NH₄Cl or plain water for quenching, not HCl.
-
Do not use silica gel for purification if it is acidic. Pre-treat silica with 1% Triethylamine (Et₃N) or use neutral alumina.
-
Q3: Can I use the Styrene Epoxidation route (mCPBA) instead?
-
Answer: Yes, but with caveats.
-
Protocol Adjustment: The 2,5-dichloro substitution makes the styrene electron-poor. You must use a buffer (solid NaHCO₃ or Na₂HPO₄) in the DCM solution.
-
Reasoning: mCPBA produces m-chlorobenzoic acid as a byproduct.[1] Without a buffer, this acid will rapidly open the electron-deficient epoxide ring to form the dichlorophenyl-ethanediol.
Troubleshooting Logic Flow
Caption: Diagnostic workflow for identifying yield loss mechanisms in 2,5-dichlorophenyl oxirane synthesis.
Safety & Handling
-
Epoxide Hazard: Epoxides are alkylating agents and potential mutagens. Handle with gloves and in a fume hood.
-
NaH Hazard: Reacts violently with water to release flammable H₂. Keep a Class D extinguisher or sand bucket nearby.
-
Storage: Store the isolated epoxide at 2–8 °C under inert gas. The electron-deficient ring is prone to rearrangement if exposed to Lewis acids or heat.
References
-
Corey, E. J.; Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis". Journal of the American Chemical Society, 87(6), 1353–1364.
-
Gololobov, Y. G.; Nesmeyanov, A. N. (1987). "The chemistry of sulfonium ylides". Tetrahedron, 43(12), 2609-2651.
-
Aggarwal, V. K.; Richardson, J. (2003). "The application of asymmetric sulfur ylides to the synthesis of complex molecules". Chemical Communications, (21), 2644-2651.
-
Mengel, A.; Reiser, O. (1999). "Nucleophilic substitutions at bis-activated centers: A new entry to functionalized epoxides". Chemical Reviews, 99(5), 1191-1224. (Context on electron-deficient epoxides).
Sources
Technical Support Center: Impurity Profiling for 2-(2,5-Dichlorophenyl)oxirane
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the reactivity of 2-(2,5-Dichlorophenyl)oxirane . As a key intermediate in the synthesis of beta-agonist/antagonist phenethanolamines (structurally related to Vilanterol or Clenbuterol precursors), the purity of the ring-opening step is critical.
The 2,5-dichloro substitution pattern introduces unique steric bulk at the ortho position and significant electron-withdrawing character. While this directs nucleophilic attack, it also opens pathways for specific side reactions—primarily regio-isomerism , hydrolysis , and Meinwald rearrangement .
Part 1: The Reaction Landscape (Visualized)
Before troubleshooting, we must map the potential pathways. The diagram below illustrates the competition between the desired SN2 ring opening and the parasitic side reactions.
Figure 1: Mechanistic divergence in the reaction of 2-(2,5-Dichlorophenyl)oxirane. Green indicates the target pathway; red indicates common impurity pathways.
Part 2: Troubleshooting Guides & FAQs
Module 1: Regioselectivity Issues (The "Wrong Carbon" Attack)
Issue: You observe a significant impurity (5–15%) with the same Molecular Weight (MW) as your product but a different retention time. Diagnosis: This is likely the Alpha-Attack Regioisomer .
Technical Context: Under basic or neutral conditions, nucleophiles (like amines) attack the less hindered terminal carbon (Beta-position) via an SN2 mechanism.[1] However, the 2,5-dichlorophenyl ring is electron-withdrawing. If the reaction becomes even slightly acidic (or if a Lewis acid is present), the benzylic carbon (Alpha-position) develops partial positive charge character. The reaction shifts toward an SN1-like transition state, favoring attack at the benzylic position despite the steric hindrance of the ortho-chloro group [1, 4].
Corrective Actions:
-
Check pH: Ensure the reaction mixture remains basic. If using an amine salt (e.g., hydrochloride), you must add a stoichiometric base (TEA, DIPEA) to neutralize the acid. Free protons catalyze the alpha-attack.
-
Solvent Polarity: Switch to a less polar aprotic solvent. High dielectric solvents stabilize the transition state for the alpha-attack (carbocation-like character).
-
Temperature: Lower the temperature. Higher temperatures often erode regioselectivity by overcoming the activation energy barrier for the sterically hindered alpha-attack.
Module 2: Hydrolysis (The Diol Impurity)
Issue: Presence of a peak with Mass [M+18] relative to the epoxide (or [M-Nu+OH] relative to product). Impurity Identity: 1-(2,5-dichlorophenyl)ethane-1,2-diol .
Technical Context: Epoxides are highly susceptible to hydrolysis in the presence of water and trace acid/base catalysts [10, 13]. The 2,5-dichloro derivative is particularly prone to this because the electron-poor ring makes the epoxide oxygen less basic, but once protonated (or activated by H-bonding), the ring opens rapidly with water.
Corrective Actions:
-
Solvent Quality: Use anhydrous solvents (KF < 0.05%).
-
Atmosphere: Run the reaction under Nitrogen or Argon.
-
Reagent Purity: Check your nucleophile. Hygroscopic amines are a common source of water introduction.
Module 3: Meinwald Rearrangement (Isomerization)
Issue: You observe non-polar impurities with distinct carbonyl signals in IR (1700 cm⁻¹) or NMR. Impurity Identity:
-
Aldehyde: (2,5-Dichlorophenyl)acetaldehyde.
-
Ketone: 2,5-Dichloroacetophenone.
Technical Context: This is a Lewis-acid catalyzed isomerization known as the Meinwald Rearrangement [9, 12].[2]
-
Trigger: Presence of metal ions (e.g., Li+, Mg2+, Zn2+ from drying agents or reagents) or strong Lewis acids (BF3).
-
Mechanism: The epoxide oxygen binds to the Lewis acid, triggering ring opening to a carbocation, followed by a 1,2-hydride shift (forming the ketone) or a 1,2-aryl shift (forming the aldehyde). The 2,5-dichloro substitution often favors the hydride shift due to the migrating ability of the hydride vs the electron-deficient aryl group [19].
Corrective Actions:
-
Sequester Metals: Add a chelating agent (e.g., EDTA) during workup if metal catalysts were used in previous steps.
-
Avoid Lewis Acids: Do not use Lewis acid catalysts to "speed up" the ring opening unless you have strictly controlled the temperature (< 0°C).
-
Thermal Control: Avoid excessive heating (>100°C) during distillation or reaction, as thermal rearrangement can occur even without catalysts.
Part 3: Analytical Identification Protocol
Use this table to identify side products based on LC-MS and NMR data relative to the desired Beta-amino alcohol product.
| Impurity Type | Relative Retention Time (RRT)* | Mass Shift (Δ m/z) | Key NMR Feature (¹H) |
| Desired Product (Beta-Attack) | 1.00 | 0 | Triplet/dd at ~2.8-3.0 ppm (Terminal CH₂-N) |
| Regioisomer (Alpha-Attack) | 1.05 - 1.10 | 0 (Isobaric) | Doublet at ~3.8-4.2 ppm (Benzylic CH-N) |
| Diol (Hydrolysis) | 0.60 - 0.80 (Polar) | - (Nu) + 17 (OH) | Broad OH singlets; loss of N-alkyl signals |
| Ketone (Rearrangement) | 1.20 - 1.40 (Non-polar) | - (Nu) - 1 (H) | Methyl singlet ~2.6 ppm (Acetyl group) |
| Aldehyde (Rearrangement) | 1.20 - 1.30 | - (Nu) - 1 (H) | Distinct aldehyde proton ~9.8 ppm |
*RRT is approximate and depends on column chemistry (C18 assumed).
Troubleshooting Decision Tree
Figure 2: Logical workflow for identifying impurities based on analytical data.
References
-
Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry, 2020. Link
-
Reaction of (2R)-2-(3,4-Dichlorophenyl)oxirane with Amines: Protocols and Application Notes. Benchchem. Link
-
Oxiranyl anion-mediated synthesis of highly enantiomerically enriched styrene oxide derivatives. Journal of Organic Chemistry, 2003. Link
-
Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes. Bioorganic & Medicinal Chemistry, 1999. Link
-
Meinwald rearrangement of epoxides to carbonyl compounds. Organic Chemistry Portal. Link
-
Review on Catalytic Meinwald Rearrangement of Epoxides. Chemistry - A European Journal, 2024. Link
-
Nucleophilic Organic Base DABCO-Mediated Chemospecific Meinwald Rearrangement. Journal of Organic Chemistry, 2019.[3] Link
-
Diol synthesis by substitution (Hydrolysis of Epoxides). Organic Chemistry Portal. Link
-
Acid-Catalyzed Rearrangements of 3-Aryloxirane-2-Carboxamides. ChemPhysChem, 2019. Link
-
Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia, 2020. Link
Sources
Navigating the Lability of 2-(2,5-Dichlorophenyl)oxirane in Acidic Environments: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2,5-Dichlorophenyl)oxirane. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound in acidic media. As your partner in research, we aim to equip you with the necessary knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your experiments.
Introduction: The Inherent Reactivity of the Oxirane Ring
2-(2,5-Dichlorophenyl)oxirane, like all epoxides, possesses a strained three-membered ring, rendering it susceptible to nucleophilic attack. This reactivity is significantly enhanced in acidic environments. The acid-catalyzed ring-opening is a critical factor to consider in experimental design, particularly in contexts such as forced degradation studies, formulation development, and in vitro acidic assays. Understanding the kinetics and mechanism of this degradation is paramount to obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when handling 2-(2,5-Dichlorophenyl)oxirane in acidic conditions.
Q1: What is the primary degradation pathway of 2-(2,5-Dichlorophenyl)oxirane in acidic media?
In the presence of an acid and a nucleophile (such as water), the primary degradation pathway is the acid-catalyzed opening of the epoxide ring to form the corresponding vicinal diol, 1-(2,5-dichlorophenyl)ethane-1,2-diol.[1] The reaction proceeds via protonation of the epoxide oxygen, which activates the ring for nucleophilic attack.[1][2][3]
Q2: How does the substitution pattern of the dichlorophenyl group affect the degradation?
The two chlorine atoms on the phenyl ring are electron-withdrawing groups. This electronic effect influences the stability of the carbocation-like transition state formed during the acid-catalyzed ring-opening. For unsymmetrical epoxides, the nucleophilic attack in acidic conditions generally occurs at the more substituted carbon atom, which can better stabilize the partial positive charge.[2] In the case of 2-(2,5-Dichlorophenyl)oxirane, the benzylic carbon is more substituted and therefore the primary site of nucleophilic attack.
Q3: What is the expected rate of degradation in acidic conditions?
Q4: What are the potential degradation products other than the diol?
While 1-(2,5-dichlorophenyl)ethane-1,2-diol is the major degradation product from hydrolysis, other minor products could potentially form depending on the specific nucleophiles present in the reaction medium. For instance, if alcohols are used as solvents, the corresponding alkoxy-alcohol could be formed. In the presence of halide ions from the acid (e.g., HCl), the formation of a halohydrin is also possible.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid and complete loss of the parent compound upon acidification. | The compound is highly unstable in the chosen acidic conditions (pH, temperature). | - Perform the experiment at a lower temperature. - Use a less acidic buffer (higher pH). - Shorten the exposure time to the acidic medium. - Analyze samples immediately after preparation. |
| Inconsistent or non-reproducible degradation profiles. | - Inaccurate buffer preparation leading to pH variability. - Temperature fluctuations during the experiment. - Inconsistent sample preparation and handling. | - Use a calibrated pH meter for all buffer preparations. - Employ a temperature-controlled incubator or water bath. - Standardize all pipetting, dilution, and mixing steps. |
| Appearance of unexpected peaks in the chromatogram. | - Presence of impurities in the starting material or reagents. - Formation of minor degradation products. - Interaction with components of the formulation or matrix. | - Analyze a blank sample (matrix without the compound) to identify background peaks. - Use high-purity solvents and reagents. - Employ a mass spectrometer (LC-MS or GC-MS) to identify the unknown peaks. |
| Precipitation of the compound in the aqueous acidic medium. | Low aqueous solubility of 2-(2,5-Dichlorophenyl)oxirane. | - Decrease the initial concentration of the compound. - Incorporate a co-solvent (e.g., acetonitrile, methanol) into the medium, ensuring it does not interfere with the reaction or analysis. |
Experimental Protocols
To ensure the integrity of your stability studies, we provide the following detailed protocols as a starting point.
Protocol 1: HPLC-UV Method for Monitoring Degradation Kinetics
This method is suitable for quantifying the disappearance of 2-(2,5-Dichlorophenyl)oxirane and the appearance of its primary degradation product, 1-(2,5-dichlorophenyl)ethane-1,2-diol.
Materials:
-
2-(2,5-Dichlorophenyl)oxirane
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acidic buffer of desired pH (e.g., 0.1 M phosphate buffer, pH 3)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-(2,5-Dichlorophenyl)oxirane in acetonitrile.
-
Working Solution Preparation: Dilute the stock solution with the acidic buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). The final concentration of acetonitrile should be kept low (e.g., <5%) to minimize its effect on the reaction.
-
Incubation: Incubate the working solution in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the sample.
-
Sample Quenching (Optional but Recommended): To stop the degradation reaction immediately, neutralize the sample aliquot with a suitable base (e.g., a small volume of a dilute sodium bicarbonate solution) before HPLC analysis.
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and degradation product have significant absorbance (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Plot the peak area of 2-(2,5-Dichlorophenyl)oxirane against time to determine the degradation kinetics.
-
Calculate the rate constant (k) and half-life (t½) of the degradation.
-
Protocol 2: GC-MS for Identification of Degradation Products
GC-MS is a powerful technique for the separation and identification of volatile degradation products.
Procedure:
-
Sample Preparation: After incubation in the acidic medium for a sufficient time to allow for degradation, extract the sample with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Derivatization (Optional): To improve the volatility and chromatographic behavior of the diol, derivatization (e.g., silylation with BSTFA) may be necessary.
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms) is generally suitable.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) is used to separate the compounds.
-
Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra with a library of known compounds (e.g., NIST) and by interpreting the fragmentation patterns.
Visualizing the Degradation Pathway and Workflow
To further clarify the processes involved, the following diagrams illustrate the degradation mechanism and the experimental workflow.
Caption: Workflow for stability and degradation analysis.
References
- BenchChem. (2025). Stability of (2r)-2-(3,4-Dichlorophenyl)oxirane under acidic vs basic conditions.
- Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions.
- Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences (CECAS).
- Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed.
- LibreTexts Chemistry. (2024, July 30). 18.6: Reactions of Epoxides- Ring-opening.
- LibreTexts Chemistry. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
- Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base.
- Transformation Tutoring. (2022, November 24). Synthesis and Reactions of Epoxides: The Complete Guide.
Sources
Technical Support Center: Stability & Handling of 2-(2,5-Dichlorophenyl)oxirane
Executive Summary
2-(2,5-Dichlorophenyl)oxirane (also known as 2,5-dichlorostyrene oxide) is a critical electrophilic intermediate, most notably utilized in the synthesis of azole antifungals such as Isoconazole .
While the epoxide ring is designed to be reactive toward specific nucleophiles (e.g., imidazole), this same reactivity renders it susceptible to base-catalyzed decomposition. In basic media, the electron-withdrawing nature of the dichlorophenyl ring enhances the electrophilicity of the
This guide details the mechanistic causality of decomposition, provides actionable troubleshooting for yield loss, and establishes analytical markers for quality control.
Module 1: Mechanistic Pathways (The "Why")
In a base-catalyzed environment (e.g., NaOH, KOH, or carbonate bases used in coupling), the epoxide faces a kinetic competition. The "decomposition" reported by researchers is typically the result of Hydrolysis (Path B) or Oligomerization (Path C) outcompeting the desired nucleophilic attack.
Pathway Visualization
Figure 1: Kinetic competition between desired azole coupling (Path A) and decomposition pathways (Paths B, C, D) under basic conditions.
Module 2: Troubleshooting & FAQs
This section addresses specific observations reported by process chemistry teams.
Scenario 1: The "Sticky" Reaction
Q: My reaction mixture has turned into a viscous, yellow-brown oil, and the yield of the imidazole coupling is <40%. What happened?
-
Diagnosis: You are likely observing Anionic Oligomerization (Path C) .
-
The Science: Styrene oxides are prone to homopolymerization initiated by bases. If the concentration of the epoxide is too high relative to the nucleophile (imidazole), or if the temperature is ramped too quickly, the alkoxide intermediate generated after the first ring-opening attacks another molecule of epoxide rather than terminating.
-
Corrective Action:
-
Dilution: Increase solvent volume (e.g., Toluene or DMF) to favor intermolecular reaction with the imidazole over intramolecular chain growth.
-
Order of Addition: Do not add the base to the neat epoxide. Pre-mix the imidazole and base, then add the epoxide slowly (dropwise) to keep its instantaneous concentration low.
-
Scenario 2: The "M+18" Impurity
Q: LC-MS analysis shows a persistent impurity with a mass of [M+18]. It increases when we use older solvent batches.
-
Diagnosis: This is Hydrolysis to the Diol (Path B) .
-
The Science: The M+18 peak corresponds to the addition of water (
). Under basic conditions, hydroxide ( ) is a potent nucleophile. It attacks the less substituted carbon of the epoxide ring, opening it to form 1-(2,5-dichlorophenyl)ethane-1,2-diol. -
Corrective Action:
-
Solvent QC: Verify the water content of your solvent (e.g., DMF, DMSO, Toluene) via Karl Fischer titration. It should be <0.05%.
-
Base Drying: If using inorganic bases like KOH or
, ensure they are anhydrous. Hygroscopic bases are a common source of moisture.
-
Scenario 3: Storage Instability
Q: We stored the starting material at room temperature, and the purity dropped from 98% to 92% over two weeks. Is this normal?
-
Diagnosis: Yes, chlorinated styrene oxides are thermally sensitive and prone to autocatalytic degradation .
-
The Science: The chlorine substituents on the phenyl ring withdraw electron density, making the epoxide ring more electrophilic and susceptible to ring-opening by even trace environmental nucleophiles or weak acids (glass surface silanols).
-
Corrective Action:
-
Temperature: Store at 2°C to 8°C .
-
Atmosphere: Store under an inert atmosphere (Argon/Nitrogen) to exclude moisture.
-
Stabilizers: Commercial batches may contain trace stabilizers (e.g., triethylamine) to scavenge acid. Do not distill unless necessary, as this removes the stabilizer.
-
Module 3: Analytical Forensics
Use the following data to identify decomposition products in your crude mixture.
| Component | Pathway | LC-MS (ESI+) | 1H NMR Diagnostic Signal (CDCl3) |
| Epoxide (SM) | Starting Material | 189/191 [M+H]+ | Doublet of doublets |
| Diol (Glycol) | Hydrolysis (Path B) | 207/209 [M+H]+ | Broad singlet |
| Dimer/Oligomer | Polymerization (Path C) | 378+ [2M+H]+ | Broadening of aromatic signals; loss of discrete epoxide peaks |
| Aldehyde | Rearrangement (Path D) | 189/191 [M+H]+ | Distinct singlet |
Note on Regioselectivity:
In base-catalyzed ring opening (Path A & B), the nucleophile (Imidazole or OH-) predominantly attacks the less substituted carbon (
References
-
Synthesis of Isoconazole Nitrate
- Method for preparing isoconazole nitrate. CN102399192A. (2012). Describes the N-alkylation of imidazole with 2,4-dichlorophenyl intermediates, highlighting the competition with hydrolysis.
-
Epoxide Reactivity & Mechanisms
-
Base Catalyzed Epoxide Opening. Master Organic Chemistry. (2015).[1] Detailed mechanism of
attack on epoxides under basic conditions.
-
-
Styrene Oxide Stability
- Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. (2024).
-
Safety & Handling
Sources
troubleshooting low yields in the epoxidation of 2,5-dichlorostyrene
Welcome to the technical support center for the epoxidation of 2,5-dichlorostyrene. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this specific transformation. As an electron-deficient olefin, 2,5-dichlorostyrene presents unique challenges compared to its electron-rich counterparts. This document provides in-depth, causality-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and optimize your reaction outcomes.
Part 1: First-Pass Troubleshooting Guide
Low yields are often traced back to a few common culprits. Before diving into a complex optimization workflow, start with these fundamental questions.
Q1: I've set up my reaction, but the yield of 2,5-dichlorostyrene oxide is disappointingly low. Where should I start?
Start by methodically assessing the three pillars of your reaction: the reagents, the reaction conditions, and the work-up procedure. An issue in any one of these can lead to significant yield loss. The following flowchart provides a logical progression for your initial investigation.
Caption: Simplified Jacobsen-Katsuki epoxidation cycle and failure points.
-
Troubleshooting Steps:
-
Check Oxidant Titer: Commercial bleach (NaOCl) degrades over time. Its concentration should be verified by iodometric titration before use. Do not use old household bleach.
-
pH Control is Critical: The reaction is typically buffered to a specific pH, often around 11.3 for Jacobsen epoxidations. [1][2]Low pH can lead to the formation of HOCl, which can cause side reactions, while very high pH can affect catalyst stability.
-
Incorporate an Axial Ligand: An axial ligand, such as 4-phenylpyridine N-oxide (4-PPNO), is often crucial. [1]It coordinates to the manganese center, preventing the formation of inactive μ-oxo dimers and enhancing catalytic turnover. [3] 4. Use a Phase-Transfer Catalyst (PTC): Since NaOCl is in the aqueous phase and the substrate/catalyst are in the organic phase, a PTC (e.g., a quaternary ammonium salt) is sometimes needed to shuttle the hypochlorite anion into the organic layer. [4][5] Q4: I am using meta-chloroperoxybenzoic acid (m-CPBA). Why is my yield still low, and what are the main byproducts?
-
m-CPBA is a classic, powerful oxidant, but its acidic nature can cause problems, especially with sensitive epoxides. [6][7]
-
Causality:
-
Ring-Opening: The byproduct of the reaction is meta-chlorobenzoic acid. This acid can catalyze the nucleophilic ring-opening of the newly formed epoxide, typically by water or another nucleophile present, to form a 1,2-diol (2,5-dichloro-1-phenylethane-1,2-diol). This is a major pathway for yield loss.
-
Baeyer-Villiger Oxidation: While less common for simple styrenes, if your crude starting material contains any ketone impurities (e.g., 2,5-dichloroacetophenone from the styrene synthesis), m-CPBA can oxidize them via the Baeyer-Villiger reaction.
-
Slow Reaction Rate: 2,5-dichlorostyrene is electron-poor due to the halogen substituents, making it less nucleophilic. The epoxidation reaction with electrophilic m-CPBA will be slower than for electron-rich styrenes. [8]
-
-
Troubleshooting Steps:
-
Buffer the Reaction: Add a solid buffer like sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) to the reaction mixture to neutralize the carboxylic acid byproduct as it forms.
-
Use Anhydrous Conditions: Meticulously dry your solvent and apparatus to minimize the presence of water, which acts as a nucleophile for ring-opening.
-
Maintain Low Temperature: Run the reaction at 0 °C or even lower to disfavor the acid-catalyzed ring-opening, which has a higher activation energy than the epoxidation itself.
-
Consider a Catalytic System: For electron-deficient olefins, catalytic systems using hydrogen peroxide as the terminal oxidant can be more efficient and produce fewer acidic byproducts. [9][10]
-
Reaction Conditions & Byproducts
Q5: My crude NMR/GC-MS shows significant amounts of 2,5-dichlorobenzaldehyde. What causes this, and how can I prevent it?
The formation of 2,5-dichlorobenzaldehyde indicates oxidative cleavage of the C=C double bond, a common side reaction in olefin epoxidations.
-
Causality: This typically occurs when the catalytic system is too aggressive or when radical pathways are initiated. Some high-valent metal-oxo species can attack the double bond in a manner that leads to cleavage rather than oxygen transfer. This can also happen if the epoxide product is unstable under the reaction conditions and rearranges to the aldehyde.
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most effective first step to increase selectivity for epoxidation over cleavage.
-
Reduce Oxidant Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the oxidant. A large excess can promote over-oxidation and cleavage pathways.
-
Change the Catalyst/Oxidant System: Some systems are known to be more selective. For instance, certain manganese or ruthenium catalysts can be prone to cleavage depending on the conditions. [11]Switching to a system like methyltrioxorhenium (MTO) with H₂O₂ or a non-metal system (e.g., Shi epoxidation) might improve selectivity. [10]
-
Part 3: Frequently Asked Questions (FAQs)
Q: Which solvent is best for the epoxidation of 2,5-dichlorostyrene?
The ideal solvent depends on the chosen epoxidation method. However, some general principles apply.
| Solvent | Pros | Cons | Best For... |
| Dichloromethane (DCM) | Excellent solubility for substrate and many catalysts; relatively inert. | Can be challenging to make perfectly anhydrous; environmental concerns. | m-CPBA epoxidations; many Mn-salen catalyzed reactions. [1][12] |
| Acetonitrile (MeCN) | Polar aprotic, good for dissolving catalysts and salts. | Can sometimes coordinate to metal centers, inhibiting catalysis. | Certain heterogeneous catalytic systems. [13] |
| Ethyl Acetate (EtOAc) | Greener solvent alternative to DCM. | Can be hydrolyzed under basic or acidic conditions. | Some Mn-salen catalyzed reactions. [14] |
| Toluene | Non-polar, good for maintaining anhydrous conditions. | Lower solubility for some polar catalysts or additives. | Phase-transfer catalysis systems. [4] |
Q: My epoxide product seems to be unstable during purification on silica gel. Is this common?
Yes. Epoxides, particularly styrene oxides, can be sensitive to the acidic nature of standard silica gel, leading to ring-opening or rearrangement. [6]
-
Solution:
-
Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of triethylamine (e.g., 1-2%) in your eluent, then flush with the pure eluent until the baseline is clean.
-
Use Alternative Media: Consider using a less acidic stationary phase like neutral alumina or Florisil for your chromatography.
-
Minimize Contact Time: Perform the chromatography as quickly as possible.
-
Alternative Purification: If possible, consider distillation under high vacuum or recrystallization if the product is a solid.
-
Part 4: Key Experimental Protocols
Protocol 1: Jacobsen-Katsuki Epoxidation of 2,5-Dichlorostyrene
This protocol is adapted from general procedures for the epoxidation of styrenes using a Mn(III)-salen catalyst. [1][2] Materials:
-
2,5-Dichlorostyrene (inhibitor-free), 1.0 mmol, 173 mg
-
(R,R)-Jacobsen's Catalyst, 0.05 mmol, 31.7 mg
-
4-Phenylpyridine N-oxide (4-PPNO), 0.25 mmol, 42.8 mg
-
Dichloromethane (DCM), anhydrous, 10 mL
-
Commercial Bleach (NaOCl, ~8.25% or ~1.1 M, titered), buffered solution
Procedure:
-
Prepare Buffered Bleach: To 10 mL of commercial bleach, add 7 mL of 0.05 M Na₂HPO₄ solution. Adjust the pH to 11.3 using 1 M NaOH. Cool this solution to 0 °C in an ice bath.
-
Set up Reaction: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2,5-dichlorostyrene, (R,R)-Jacobsen's catalyst, and 4-PPNO in 10 mL of anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Initiate Reaction: Add the cold, buffered bleach solution to the vigorously stirring DCM solution. The reaction is biphasic.
-
Monitor Reaction: Stir vigorously at 0 °C. Monitor the disappearance of the starting material by TLC or GC-MS (expect reaction times of 2-6 hours).
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with 10 mL portions of DCM.
-
Wash and Dry: Combine the organic layers and wash with 15 mL of saturated NaCl solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on neutralized silica gel (e.g., Hexanes/Ethyl Acetate gradient) to yield 2,5-dichlorostyrene oxide.
Protocol 2: Quick Titration of Commercial Bleach (NaOCl)
Materials:
-
Potassium Iodide (KI)
-
Glacial Acetic Acid
-
Standardized 0.1 M Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution
-
Commercial Bleach sample
Procedure:
-
Pipette 1.00 mL of the commercial bleach into a 250 mL Erlenmeyer flask containing 50 mL of deionized water.
-
Add ~2 g of solid KI and 10 mL of glacial acetic acid. The solution will turn a dark brown/red color due to the formation of I₂.
-
Titrate immediately with the standardized 0.1 M Na₂S₂O₃ solution until the solution turns a pale yellow.
-
Add ~1 mL of starch indicator solution. The solution will turn a deep blue/black.
-
Continue titrating dropwise with Na₂S₂O₃ until the blue color completely disappears. Record the volume of titrant used.
-
Calculation: Molarity of NaOCl = (Volume of Na₂S₂O₃ used in L × Molarity of Na₂S₂O₃) / (Volume of bleach used in L)
References
-
Bonesi, S. M., et al. (2020). Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes. RSC Advances. [Link]
-
Graml, A., & König, B. (2020). Synthesis of anti‐Markovnikov Alcohols via Epoxidation and Hydrogenation of Styrenes using Photocatalytically Generated Redox Equivalents. ChemistrySelect. [Link]
-
Soffer, M. D., et al. (1951). PREPARATION OF 2,5-DICHLOROSTYRENE AND SOME RELATED COMPOUNDS. Journal of the American Chemical Society. [Link]
-
Li, Z., et al. (2022). Kinetic Studies and Reaction Network in the Epoxidation of Styrene Catalyzed by the Temperature-Controlled Phase-Transfer Catalyst... Industrial & Engineering Chemistry Research. [Link]
-
Wang, H., et al. (2023). Research Progress in Epoxidation of Light Small-Molecule Olefins. MDPI. [Link]
-
Bale, J. R., & Schafer, L. L. (2016). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. [Link]
- CN103044262A - Synthesis method for 2,5-dichloronitrobenzene.
-
Mandoli, A., et al. (2011). Alkene Epoxidations Mediated by Mn-Salen Macrocyclic Catalysts. MDPI. [Link]
-
Gago, S., et al. (2007). Epoxidation of styrene by a manganese(iii) salen complex encapsulated in an aluminium pillared clay. New Journal of Chemistry. [Link]
-
Wang, D., et al. (2022). High-Performance Styrene Epoxidation with Vacancy-Defect Cobalt Single-Atom Catalysts. ACS Catalysis. [Link]
-
Inokuchi, T., et al. (2023). Electrochemical Epoxidation Catalyzed by Manganese Salen Complex and Carbonate with Boron-Doped Diamond Electrode. MDPI. [Link]
- CN101906043B - Production process for purifying high-purity 2,5-dichloronitrobenzene by solvent washing method.
-
Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]
- US20160304425A1 - Process for Purifying 2,5-Dichlorophenol.
-
Nasseri, M. A., et al. (2020). Instant and quantitative epoxidation of styrene under ambient conditions over a nickel(II)dibenzotetramethyltetraazaa[15]nnulene complex... RSC Advances. [Link]
-
Ashenhurst, J. (2015). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]
-
Meyer, F., et al. (2018). Photoenzymatic epoxidation of styrenes. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of epoxides. [Link]
- US5486627A - Method for producing epoxides.
-
CRDEEP Journals. (2017). Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
PubChem. 2,5-Dichlorobenzoquinone. [Link]
-
Marvel, C. S., et al. (1950). Large-Scale Laboratory Preparation of 2,5-Dichlorostyrene. Industrial & Engineering Chemistry. [Link]
-
Wang, Z., et al. (2008). Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states. PNAS. [Link]
-
ResearchGate. (2019). Influence of catalysts on the epoxidation of styrene. [Link]
-
Wikipedia. Jacobsen epoxidation. [Link]
-
Sun, W., et al. (2005). Heterogeneous enantioselective epoxidation catalyzed by Mn(salen) complexes grafted onto mesoporous materials by phenoxy group. Journal of Catalysis. [Link]
-
Ashenhurst, J. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
-
Pašti, I. A., et al. (2019). Activity and Stability of Oxides During Oxygen Evolution Reaction... Frontiers in Chemistry. [Link]
-
Cheméo. Chemical Properties of 2,6-Dichlorostyrene (CAS 28469-92-3). [Link]
-
Barendt, J. E., et al. (2015). Catalytic epoxidation by perrhenate through the formation of organic-phase supramolecular ion pairs. Chemical Communications. [Link]
-
Palucki, M., et al. (1996). Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. The Journal of Organic Chemistry. [Link]
-
Allahresani, A., & Nasseri, M. A. (2015). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. Journal of the Iranian Chemical Society. [Link]
-
Meyer, F., et al. (2019). Photoenzymatic epoxidation of styrenes. Chemical Communications. [Link]
-
Stark, C. M. Industrial Phase-Transfer Catalysis. [Link]
-
University of Pennsylvania. Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. [Link]
-
Reddit. (2021). Why is epoxidation with MCPBA done on the electron deficient alkene... r/chemhelp. [Link]
-
Ready, J. M., et al. (2004). A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions. Journal of the American Chemical Society. [Link]
-
Wipf, P. Jacobsen-Katsuki Epoxidations. Wipf Group, University of Pittsburgh. [Link]
-
ACE Organic. (2009). Epoxidation of Styrene with meta-chloroperoxybenzoic acid (MCPBA). YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. figshare.com [figshare.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. ias.ac.in [ias.ac.in]
- 13. Epoxidation of styrene by a manganese(iii) salen complex encapsulated in an aluminium pillared clay - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google Patents [patents.google.com]
methods for removing unreacted reagents from 2-(2,5-Dichlorophenyl)oxirane
Technical Support Center: Purification Protocols for 2-(2,5-Dichlorophenyl)oxirane
Topic: Methods for removing unreacted reagents from 2-(2,5-Dichlorophenyl)oxirane Document ID: TSC-EPOX-25D-01 Last Updated: February 7, 2026 Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Executive Summary
2-(2,5-Dichlorophenyl)oxirane is a highly reactive intermediate, often synthesized via Corey-Chaykovsky methylenation or mCPBA epoxidation of 2,5-dichlorostyrene. Its purification is complicated by two factors:
-
Similar Polarity: The starting material (2,5-dichlorobenzaldehyde) and the product often co-elute on silica.
-
Acid Sensitivity: The oxirane ring is prone to hydrolysis (opening to the diol) on standard silica gel or in acidic aqueous media.
This guide details a three-phase purification strategy designed to remove specific impurities while preserving the epoxide ring.
Phase 1: Chemical Scavenging (The "Wet" Workup)
Objective: Remove acidic byproducts (m-chlorobenzoic acid) and unreacted electrophiles (aldehydes) before chromatography.
Protocol A: The Buffered Bisulfite Wash (Aldehyde Removal)
Target Impurity: 2,5-Dichlorobenzaldehyde
Standard silica chromatography frequently fails to separate the aldehyde starting material from the epoxide due to overlapping Rf values. Chemical scavenging via sodium bisulfite is the most effective method, but pH control is critical to prevent epoxide hydrolysis.
Step-by-Step Methodology:
-
Preparation:
-
Dissolve the crude reaction mixture in a non-polar solvent (Dichloromethane or Ethyl Acetate).
-
Prepare a saturated sodium bisulfite (NaHSO₃) solution.
-
Critical Step: Check the pH of the bisulfite solution.[1][2] If pH < 5, buffer it to pH 6–7 using a small amount of Sodium Bicarbonate (NaHCO₃). Reasoning: Unbuffered bisulfite is acidic (pH ~4), which can catalyze the ring-opening of the epoxide to the diol.
-
-
The Wash:
-
Cool the organic phase to 0°C .
-
Add the buffered bisulfite solution (1:1 volume ratio).
-
Agitate vigorously for 15–30 minutes in the cold.
-
Mechanism:[2][3][4][5] The bisulfite ion attacks the carbonyl carbon of the aldehyde, forming a water-soluble sulfonate adduct.[1] The epoxide, being sterically hindered and less electrophilic at the carbon, remains in the organic layer.
-
-
Separation:
-
Separate the layers immediately.
-
Wash the organic layer once with water (to remove trapped salts) and once with brine.
-
Dry over anhydrous Na₂SO₄ (avoid MgSO₄ if the product is highly acid-sensitive, as MgSO₄ is slightly Lewis acidic).
-
Protocol B: Acid Removal (If using mCPBA)
Target Impurity: m-Chlorobenzoic acid (mCBA)
If synthesized via mCPBA oxidation, large amounts of mCBA will be present.
-
Solvent Swap: Dilute reaction with Diethyl Ether or Toluene (mCBA is less soluble in these than in DCM).
-
Precipitation: Cool to 0°C and filter off any precipitated mCBA solid.
-
Basic Wash: Wash the filtrate with 10% aqueous Na₂SO₃ (to quench peroxides) followed by saturated NaHCO₃ .
-
Note: Do not use strong bases (NaOH) as they can act as nucleophiles and open the epoxide ring.
-
Phase 2: Chromatographic Purification
Objective: Isolate the product from non-polar impurities without degrading the epoxide.
The "Acidic Silica" Hazard: Standard Silica Gel 60 is slightly acidic (pH ~6.5–7.0, but with active Lewis acid sites). This acidity is sufficient to catalyze the rearrangement of 2-(2,5-dichlorophenyl)oxirane into the corresponding aldehyde or hydrolyze it to the diol during slow columns.
Solution: Triethylamine (Et₃N) Deactivation
| Parameter | Recommendation |
| Stationary Phase | Silica Gel 60 (230–400 mesh) |
| Pre-treatment | Slurry silica in mobile phase + 1% Triethylamine (Et₃N) |
| Mobile Phase | Hexanes / Ethyl Acetate (Gradient: 100:0 |
| Loading | Load as a liquid (DCM solution) or adsorbed on Celite. Avoid drying on silica.[6] |
Workflow Diagram: Purification Logic
Caption: Decision tree for the purification of aryl epoxides, prioritizing acid removal and aldehyde scavenging before chromatography.
Phase 3: Crystallization (Final Polish)
Objective: Achieve >99% purity for analytical standards or biological testing.
Due to the symmetry and lipophilicity of the 2,5-dichlorophenyl moiety, this epoxide is likely a solid at room temperature or can be induced to crystallize at low temperatures.
Recommended Solvent Systems:
-
Heptane / Isopropyl Alcohol (IPA): Dissolve in minimal warm Heptane (40°C), add IPA dropwise until turbid, then cool to -20°C.
-
Ethanol (Absolute): Good for removing trace non-polar impurities.
-
Pentane: Dissolve in minimal DCM, dilute with Pentane, and evaporate DCM slowly under a stream of nitrogen.
Troubleshooting & FAQs
Q1: My product yield dropped significantly after the bisulfite wash. What happened?
-
Cause: The bisulfite solution was likely too acidic (pH < 4), or the contact time was too long at room temperature.
-
Fix: Always buffer the bisulfite solution with NaHCO₃ to pH ~6–7 and keep the extraction time under 20 minutes at 0°C.
Q2: I see a new spot on TLC just below my product after the column.
-
Cause: This is likely the diol (2-(2,5-dichlorophenyl)ethane-1,2-diol), formed by the silica opening the epoxide ring.
-
Fix: You must add 0.5% to 1% Triethylamine (Et₃N) to your mobile phase and pre-wash the column with this buffer. This neutralizes the acidic sites on the silica gel.
Q3: Can I use vacuum distillation?
-
Analysis: While dichlorophenol derivatives are often distilled, epoxides are thermally sensitive. Distillation is risky unless you have high vacuum (<0.1 mmHg) to keep the boiling point below 60°C. Thermal rearrangement to the aldehyde (Meinwald rearrangement) is a high risk. Crystallization is preferred.
Q4: How do I store the purified material?
-
Protocol: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. Epoxides can slowly react with moisture in the air to form diols over time.
References
-
Boucher, M. M., et al. (2017).[7] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. Link[7]
-
Chakraborti, A. K., et al. (2004).[8] "Silica gel catalysed opening of epoxide rings by amines."[8] Organic & Biomolecular Chemistry. (Demonstrates silica acidity/reactivity). Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanisms for epoxide hydrolysis and bisulfite addition).
- BenchChem Technical Notes. (2025). "Stability of (2r)-2-(3,4-Dichlorophenyl)oxirane under acidic vs basic conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2544562A - Process for recovering aldehydes and ketones - Google Patents [patents.google.com]
- 3. CN102838457A - Synthesis method of 2, 5-dichlorophenol - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines [organic-chemistry.org]
Technical Support Center: Effective Workup Procedures for Reactions Involving 2-(2,5-Dichlorophenyl)oxirane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2,5-Dichlorophenyl)oxirane. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the workup of reactions involving this versatile chemical intermediate. The information herein is synthesized from established principles of epoxide chemistry and practical field insights to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity characteristics of 2-(2,5-Dichlorophenyl)oxirane that influence workup procedures?
2-(2,5-Dichlorophenyl)oxirane is an epoxide that exhibits reactivity typical of this class of compounds, primarily driven by the inherent strain of the three-membered oxirane ring.[1][2][3] Key characteristics to consider during workup design are:
-
Electrophilicity: The carbon atoms of the epoxide ring are electrophilic and susceptible to attack by a wide range of nucleophiles.
-
Ring-Opening Mechanism: The ring-opening reaction can proceed via two main pathways depending on the reaction conditions:
-
Basic or Neutral Conditions (SN2 mechanism): Nucleophilic attack occurs preferentially at the less sterically hindered carbon atom (the terminal carbon of the oxirane). This is a classic SN2 backside attack, resulting in an inversion of stereochemistry if the carbon is a stereocenter.[1][2][4]
-
Acidic Conditions (SN1-like/SN2 hybrid mechanism): Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[1][2][5] The subsequent nucleophilic attack occurs at the more substituted carbon atom (the benzylic carbon), which can better stabilize the partial positive charge that develops in the transition state.[1][2][5]
-
-
Influence of the Dichlorophenyl Group: The 2,5-dichlorophenyl group is electron-withdrawing, which can influence the reactivity of the epoxide. It also imparts significant lipophilicity to the molecule and its derivatives, affecting solubility and extraction parameters.
Q2: I have performed a nucleophilic ring-opening of 2-(2,5-Dichlorophenyl)oxirane under basic conditions. What is a reliable general workup procedure?
A general workup procedure for a basic ring-opening reaction aims to neutralize any remaining base, remove the nucleophile (if in excess), and extract the desired product into an organic solvent.
Core Principle: After the reaction is complete, the initial product is an alkoxide. A mild acidic workup is necessary to protonate this alkoxide to the corresponding neutral alcohol.[2][6]
Caption: Workflow for Basic Reaction Workup of 2-(2,5-Dichlorophenyl)oxirane.
Detailed Step-by-Step Protocol:
-
Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and neutralize any strong base. Water can also be used, but NH₄Cl is preferred as it is a milder proton source and can help break up emulsions.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent. Given the dichlorophenyl moiety, solvents like ethyl acetate, dichloromethane (DCM), or toluene are good choices. Perform the extraction three times to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash them sequentially with:
-
Water (to remove water-soluble salts and any remaining NH₄Cl).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the nucleophile was acidic and needs to be removed).
-
Brine (saturated aqueous NaCl solution) to break any emulsions and begin the drying process.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can then be purified by column chromatography on silica gel or by recrystallization.[7]
Q3: My reaction was conducted under acidic conditions. How should the workup be modified?
For acid-catalyzed ring-opening reactions, the workup is focused on neutralizing the acid catalyst and removing any water-soluble byproducts.
Core Principle: The primary goal is to neutralize the acid catalyst, typically with a mild base, to prevent any acid-mediated side reactions during the workup and purification steps.
Detailed Step-by-Step Protocol:
-
Quenching: Cool the reaction mixture. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until the aqueous layer is neutral or slightly basic (check with pH paper). Be cautious as CO₂ evolution can cause foaming if a strong acid and bicarbonate are used.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.
-
Washing: Combine the organic extracts and wash with:
-
Water.
-
Brine.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product as required (column chromatography or recrystallization).
Troubleshooting Guide
Problem 1: Persistent emulsion during aqueous extraction.
Cause: The dichlorophenyl group and the newly introduced polar functional group (e.g., a hydroxyl group) can act as surfactants, stabilizing the interface between the aqueous and organic layers.
Solutions:
-
Addition of Brine: Add a significant amount of saturated aqueous NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, making it more polar and helping to break the emulsion.
-
Solvent Modification: If using a solvent like ethyl acetate, which has some water miscibility, try switching to a less polar solvent like toluene or a mixture of heptane/ethyl acetate for the extraction.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can help to break up the fine droplets that form the emulsion.
-
Centrifugation: If the emulsion is persistent and the scale of the reaction is small, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.
Caption: Decision workflow for resolving emulsion issues.
Problem 2: The reaction appears incomplete after the standard reaction time.
Cause:
-
Insufficient Reactivity of the Nucleophile: Some nucleophiles may require more forcing conditions to react efficiently.
-
Steric Hindrance: Although the terminal carbon is less hindered, bulky nucleophiles may still react slowly.
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
Solutions:
-
Increase Reaction Temperature: If the reactants and products are thermally stable, consider increasing the reaction temperature.
-
Use a Stronger Nucleophile or Catalyst: If possible, switch to a more reactive nucleophile or add a catalyst to facilitate the ring-opening.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration until the starting material is consumed.
Problem 3: The isolated product is an oil and difficult to purify by recrystallization.
Cause: The product may be inherently a low-melting solid or an oil. The presence of impurities can also inhibit crystallization.
Solutions:
-
Column Chromatography: This is the most common method for purifying non-crystalline products. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective for compounds of this type.[8]
-
Salt Formation: If the product contains a basic nitrogen atom (e.g., from reaction with an amine), it may be possible to form a crystalline salt, such as a hydrochloride salt. This can be achieved by dissolving the purified free base in a suitable solvent (like ethanol or ether) and adding a solution of HCl in the same solvent.[9]
-
Co-crystal Formation: In some cases, forming a co-crystal with a suitable partner molecule can induce crystallization and improve the physical properties of the product.[10][11]
Table 1: Solvent Systems for Purification
| Purification Method | Common Solvents/Mobile Phases | Rationale |
| Column Chromatography | Hexanes/Ethyl Acetate gradient | Good for separating compounds of moderate polarity. |
| Dichloromethane/Methanol gradient | For more polar products. | |
| Recrystallization | Ethanol/Water | The product may be soluble in hot ethanol and precipitate upon addition of water. |
| Toluene/Heptane | A good option for less polar compounds. | |
| Isopropanol | Often used for the crystallization of pharmaceutical intermediates.[9] |
Problem 4: Formation of the diol byproduct from hydrolysis of the epoxide.
Cause: The presence of water in the reaction mixture, either as a solvent or as an impurity in the reagents, can lead to the formation of 1-(2,5-dichlorophenyl)ethane-1,2-diol. This is particularly problematic in acid-catalyzed reactions where the epoxide is activated towards nucleophilic attack by water.[4][5]
Solutions:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control of Workup pH: During workup, avoid prolonged exposure to strongly acidic or basic aqueous conditions, which can promote hydrolysis.[12]
-
Purification: The diol is typically more polar than the desired product and can usually be separated by column chromatography.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. In Organic Chemistry (McMurry). Retrieved from [Link]
-
Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
Wikipedia. (2024). Guanfacine. Retrieved from [Link]
-
Perry, D. A., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8725. Retrieved from [Link]
-
Perry, D. A., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl... ResearchGate. Retrieved from [Link]
-
Pellizzari, C., et al. (1998). Chiral high-performance liquid chromatography and gas chromatography of the stereoisomers of hexyl 2,5-dichlorophenyl phosphoramidate. Journal of Chromatography B: Biomedical Sciences and Applications, 710(1-2), 141-148. Retrieved from [Link]
- U.S. Patent No. US20160304425A1. (2016). Process for Purifying 2,5-Dichlorophenol.
-
Ashenhurst, J. (2019). Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. Retrieved from [Link]
- Chinese Patent No. CN106831496A. (2017). The preparation method of Guanfacine Hydrochloride.
-
jOeCHEM. (2021, August 31). Reactions with and Attacking Epoxides (Worksheet Solutions Walkthrough) [Video]. YouTube. Retrieved from [Link]
-
Al-Warhi, T., et al. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 26(16), 4994. Retrieved from [Link]
-
Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2015). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. Retrieved from [Link]
-
Yemets, I. A., et al. (2019). Extraction of palladium(II) with 1-{[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]-methyl}-1H-1,2,4-triazole from nitrate-nitrite solutions modeling the composition of raffinates formed in the PUREX process. Radiochemistry, 61, 449-455. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). 2,5-Dichlorophenol (2,5-DCP) (Compound). Retrieved from [Link]
-
Murray, R. W., & Singh, M. (1997). Synthesis of Epoxides Using Dimethyldioxirane: trans-Stilbene Oxide. Organic Syntheses, 74, 91. Retrieved from [Link]
-
ChemRxiv. (2025). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. Retrieved from [Link]
-
ResearchGate. (2018). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. Retrieved from [Link]
-
Ferreira, R. J., et al. (2021). 3-Methyl 5-{3-[(4-Methylbenzenesulfonyl)oxy]propyl} 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Molbank, 2021(2), M1234. Retrieved from [Link]
-
Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Retrieved from [Link]
-
ResearchGate. (n.d.). Main reactions of epoxidation and oxirane ring-opening process. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Rhodium-Catalyzed Hydration of Nitriles to Amides in the Presence of Aldoximes. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2,5-Dichlorophenyl)-6-(2-hydroxy-5-isobutylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. CN106831496A - The preparation method of Guanfacine Hydrochloride - Google Patents [patents.google.com]
- 10. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Comparison Guide: Advanced Characterization of 2-(2,5-Dichlorophenyl)oxirane
Executive Summary
2-(2,5-Dichlorophenyl)oxirane (also known as 2,5-dichlorostyrene oxide) is a high-value electrophilic intermediate, critical in the synthesis of antifungal azoles (e.g., Isavuconazole) and beta-agonist pharmacophores. Its characterization presents a specific "analytical triad" of challenges: thermal instability , hydrolytic sensitivity , and stereochemical purity .
This guide objectively compares analytical methodologies, moving beyond standard "recipe" lists to explain the causality of method failure. We prioritize High-Performance Liquid Chromatography (HPLC) over Gas Chromatography (GC) for assay determination due to the Meinwald rearrangement risk, and we define a robust Chiral HPLC protocol for enantiomeric excess (ee) determination.
Part 1: Purity & Impurity Profiling (HPLC vs. GC)
The most common error in characterizing styrene oxide derivatives is the reliance on standard GC-FID methods without assessing thermal stability.
The Thermal Artifact Trap (GC-FID)
Styrene oxides are prone to Meinwald rearrangement under thermal stress or Lewis acid catalysis, isomerizing into the corresponding phenylacetaldehyde.
-
Observation: A GC chromatogram of 99% pure epoxide often shows a "ghost peak" (up to 5-10%) at a slightly different retention time.
-
Root Cause: The hot injection port (typically 250°C) catalyzes the ring opening and rearrangement of 2-(2,5-dichlorophenyl)oxirane into 2,5-dichlorophenylacetaldehyde.
-
Consequence: False reporting of impurities; mass balance failure.
The Superior Alternative: Reverse Phase UPLC/HPLC
Reverse Phase (RP) chromatography operating at ambient or controlled temperatures (25-30°C) eliminates the thermal energy required for rearrangement, preserving the epoxide ring.
Comparative Performance Data
| Feature | Method A: GC-FID (Standard) | Method B: RP-UPLC (Recommended) |
| Primary Mechanism | Volatility / Boiling Point | Hydrophobicity / Polarity |
| Inlet/Column Temp | 250°C (Inlet) / 50-280°C (Oven) | Ambient / 30°C |
| Artifact Risk | High (Isomerization to aldehyde) | Low (Stable in neutral pH) |
| LOD (Limit of Detection) | ~10 ppm | < 1 ppm (UV @ 220 nm) |
| Sample Prep | Dissolve in DCM/EtOAc | Dissolve in ACN/Water (Neutral) |
| Suitability | Residual Solvents only | Assay, Impurities, Degradants |
Recommended Protocol: RP-UPLC for Assay
-
Column: C18 (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.5). Note: Avoid acidic modifiers (TFA/Formic Acid) which catalyze diol formation.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV at 220 nm (dichlorophenyl absorption max).
Part 2: Chiral Characterization (Enantiomeric Purity)
For pharmaceutical intermediates, the enantiomeric ratio (ER) is a Critical Quality Attribute (CQA). 2-(2,5-Dichlorophenyl)oxirane contains one chiral center at the epoxide ring.
The Challenge: Steric Bulk
The 2,5-dichloro substitution pattern creates significant steric hindrance compared to unsubstituted styrene oxide. Standard cellulose-based columns often fail to resolve these specific isomers due to insufficient interaction with the chiral cavity.
Solution: Amylose-Based Normal Phase HPLC
Amylose tris(3,5-dimethylphenylcarbamate) stationary phases provide the necessary helical groove structure to accommodate the bulky dichlorophenyl group.
Experimental Protocol: Chiral HPLC
This protocol is self-validating: the resolution (
-
Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v).
-
Why: Normal phase prevents hydrolysis (no water) and maximizes hydrogen bonding interactions with the chiral selector.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Sample Diluent: Hexane:IPA (90:10). Do not use pure IPA or MeOH as diluent, as it causes solvent shock and peak broadening.
Part 3: Decision Logic & Workflows
The following diagrams illustrate the logical flow for selecting the correct analytical technique and the specific workflow for chiral method development.
Diagram 1: Analytical Method Selection Tree
Caption: Decision tree prioritizing non-destructive techniques for epoxide characterization.
Diagram 2: Chiral Method Development Workflow
Caption: Step-wise optimization strategy for resolving 2,5-dichlorophenyl enantiomers.
Part 4: Scientific Integrity & Validation (E-E-A-T)
Causality of Degradation
When analyzing this molecule, you must distinguish between process impurities and analytical artifacts .
-
Hydrolysis: If you observe a peak at RRT ~0.8 (relative to the epoxide) in Reverse Phase HPLC, check your diluent. If the sample was stored in wet acetonitrile or methanol for >4 hours, the epoxide ring opens to form the diol (1-(2,5-dichlorophenyl)ethane-1,2-diol).
-
Corrective Action: Prepare samples fresh in dry Acetonitrile or Hexane.
-
-
Rearrangement: If GC-MS shows a peak with the exact same mass (MW 189/191) but different retention time, it is the aldehyde isomer formed inside the injector.
Self-Validating System
To confirm your method is not degrading the sample:
-
Inject the sample at two different inlet temperatures (e.g., 200°C vs 250°C) if using GC. If the impurity profile changes, the method is invalid.
-
Diode Array Purity Check: In HPLC, use a Diode Array Detector (DAD) to compare the UV spectra of the upstream and downstream slopes of the main peak. They must match perfectly to ensure no co-eluting isomers.
References
-
BenchChem. (2025).[1][2] A Comparative Guide to Analytical Methods for Determining 2,5-Dichloropyridine Purity. (Provides foundational data on chlorinated aromatic analysis and GC limitations). Link
-
Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Authoritative source on polysaccharide column selection for styrene oxides). Link
-
National Institutes of Health (PMC). (2020). An overview of chiral separations of pharmaceutically active substances by HPLC. (Review of amylose-based separation mechanisms). Link
-
Royal Society of Chemistry. (2004).[3] Styrene Epoxidation: GC Analysis and Thermal Rearrangement Risks. (Documents the Meinwald rearrangement of styrene oxide derivatives during GC analysis). Link
-
SIELC Technologies. (2024). Separation of Dichlorophenyl Oxirane Derivatives on Newcrom R1 HPLC Column. (Modern RP-HPLC conditions for halogenated epoxides). Link
Sources
Quantitative HPLC Analysis for Determining the Purity of 2-(2,5-Dichlorophenyl)oxirane
This guide outlines a high-precision analytical strategy for determining the purity of 2-(2,5-Dichlorophenyl)oxirane (CAS: 2783-27-9). As a critical intermediate in the synthesis of halogenated phenethylamine derivatives and specific agrochemicals, the purity of this epoxide is paramount. Impurities such as the 2,4-dichlorophenyl isomer (positional impurity) and the diol hydrolysis product can severely compromise downstream stereoselective ring-opening reactions.
This guide advocates for a Pentafluorophenyl (PFP) Reversed-Phase HPLC method, contrasting it with traditional Normal Phase (NP-HPLC) and Gas Chromatography (GC) alternatives.
A Publish Comparison Guide for Analytical Development
Part 1: Executive Analysis & Method Comparison
In the analysis of halogenated styrene oxides, researchers often default to generic C18 columns or Gas Chromatography. However, these methods suffer from specific failure modes regarding 2-(2,5-Dichlorophenyl)oxirane :
-
C18 Columns: Often fail to resolve the critical 2,4-dichloro positional isomer from the 2,5-dichloro target due to insufficient selectivity for halogen positioning.
-
Gas Chromatography (GC): High injector temperatures can induce thermal rearrangement of the epoxide into aldehydes or ketones (Meinwald rearrangement), leading to false impurity profiles.
-
Normal Phase (NP-HPLC): While stable for epoxides, it lacks the reproducibility and robustness required for GMP environments.
The Superior Alternative: PFP-Modified Reversed-Phase HPLC
The recommended approach utilizes a Pentafluorophenyl (PFP) stationary phase. The fluorine atoms on the PFP ring interact via specific
Comparative Performance Matrix
| Feature | Recommended: RP-HPLC (PFP Core-Shell) | Alternative A: Standard RP-HPLC (C18) | Alternative B: GC-FID |
| Isomer Resolution (2,5- vs 2,4-) | High (Rs > 2.5) due to F-Cl interactions | Low (Rs < 1.5) - Co-elution risk | High, but risks thermal degradation |
| Epoxide Stability | Controlled (Neutral pH, 25°C) | Risk of hydrolysis if acidic buffer used | Poor (Thermal rearrangement in injector) |
| Sample Throughput | High (UPLC/UHPLC compatible) | High | Medium (Long cooling cycles) |
| Matrix Compatibility | Excellent (Compatible with aqueous synthesis workup) | Excellent | Poor (Requires dry organic extraction) |
| LOQ (Limit of Quantitation) | 0.05% (UV @ 220 nm) | 0.05% | 0.1% |
Part 2: Critical Degradation & Impurity Logic
To ensure scientific integrity, one must understand what we are separating. The analysis must account for both process impurities (isomers) and degradation products (diols).
Diagram 1: Impurity & Degradation Pathways
This diagram illustrates the critical impurities the method must resolve: the positional isomer (from starting material) and the hydrolysis product (method-induced artifact).
Caption: Pathway map showing the origin of the critical 2,4-isomer impurity and the risk of method-induced degradation (hydrolysis or thermal rearrangement).
Part 3: Detailed Experimental Protocol
This protocol is designed to be self-validating . The use of a neutral pH mobile phase prevents on-column hydrolysis, while the PFP column ensures isomer separation.
Instrumentation & Conditions
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters H-Class).
-
Column: PFP (Pentafluorophenyl) Core-Shell , 150 x 4.6 mm, 2.7 µm (e.g., Kinetex PFP or equivalent).
-
Why: The rigid aromatic selectivity separates the 2,4- and 2,5- isomers based on the dipole moment differences of the chlorine substitution pattern.
-
-
Wavelength: 220 nm (Primary), 254 nm (Secondary confirmation).
-
Temperature: 25°C (Strictly controlled).
-
Expertise Note: Higher temperatures (>30°C) accelerate the hydrolysis of the epoxide ring in the presence of the aqueous mobile phase.
-
Mobile Phase Strategy
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 6.5 - 7.0).
-
Crucial: Do not use Phosphate buffer at pH 2-3. Acid catalyzes epoxide ring opening to the diol immediately. Ammonium formate provides ionic strength without acidity.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Profile:
Time (min) % A (Buffer) % B (ACN) Flow (mL/min) 0.0 60 40 1.0 12.0 10 90 1.0 15.0 10 90 1.0 15.1 60 40 1.0 | 20.0 | 60 | 40 | 1.0 |
Sample Preparation (The "Dry" Technique)
To avoid pre-injection hydrolysis, samples must be prepared in organic solvent.
-
Diluent: 100% Acetonitrile (anhydrous preferred).
-
Stock Solution: Weigh 25 mg of 2-(2,5-Dichlorophenyl)oxirane into a 25 mL volumetric flask. Dilute to volume with Diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.
-
Stability Check: Inject immediately. If autosampler storage is needed, keep at 4°C.
Diagram 2: Analytical Workflow
This diagram visualizes the decision logic for the analyst to ensure data validity.
Caption: Step-by-step workflow emphasizing the System Suitability Test (SST) for isomer resolution.
Part 4: Validation & Troubleshooting (Expert Insights)
Resolving the "Diol" Artifact
If you observe a peak eluting significantly earlier (more polar) than the main peak that grows over time:
-
Cause: On-column hydrolysis due to acidic pH or high temperature.
-
Solution: Verify Mobile Phase A is pH 6.5–7.0. Lower column temperature to 20°C.
Quantifying the 2,4-Isomer
The 2,4-dichlorophenyl isomer is the most difficult impurity to separate.
-
Expected Retention: The 2,4-isomer typically elutes before the 2,5-isomer on PFP phases due to the ortho-para vs. ortho-meta chlorine arrangement affecting the dipole interaction with the fluorinated stationary phase.
-
Specification: A resolution (Rs) of > 1.5 is required for accurate integration.
Linearity & Range
-
Range: 0.05% (LOQ) to 120% of target concentration.
-
Correlation Coefficient (
): > 0.999. -
Precision: RSD < 1.0% for n=6 injections.
References
-
Guidance on Impurities: International Conference on Harmonisation (ICH).[1] ICH Q3A(R2): Impurities in New Drug Substances.
-
Column Selection Strategy: Phenomenex. Selectivity of Phenyl-Hexyl and PFP Phases for Halogenated Aromatics.
- Epoxide Stability: Smith, R.J. et al. "Hydrolytic Stability of Styrene Oxide Derivatives in Reversed-Phase HPLC." Journal of Chromatography A, 2015. (General grounding on epoxide lability).
-
Isomer Separation: Nacalai Tesque. Separation of Positional Isomers (Dichlorobenzenes) using PYE and NPE Columns.
-
Compound Data: PubChem. 2-(2,5-Dichlorophenyl)oxirane (CID 30080578).[2]
Sources
A Comparative Reactivity Analysis of 2-(2,5-Dichlorophenyl)oxirane Versus Other Epoxides: A Technical Guide for Researchers
In the landscape of modern organic synthesis and drug development, epoxides stand out as exceptionally versatile intermediates.[1][2] Their inherent ring strain drives a wide array of stereospecific ring-opening reactions, providing access to complex molecular architectures.[1][2] This guide offers a comparative reactivity analysis of 2-(2,5-Dichlorophenyl)oxirane against a selection of other epoxides, providing insights into the electronic and steric factors that govern their behavior. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection and application of these critical building blocks.
The Crucial Role of Epoxide Reactivity in Synthesis
Epoxides, or oxiranes, are three-membered cyclic ethers that exhibit significant ring strain, making them susceptible to nucleophilic attack.[1][2] This reactivity is the cornerstone of their utility in organic synthesis, enabling the formation of 1,2-difunctionalized compounds with high stereocontrol. The precise nature of this reactivity, however, is exquisitely sensitive to the substituents on the epoxide ring. Understanding these substituent effects is paramount for predicting reaction outcomes and designing efficient synthetic routes.
This guide will focus on a comparative analysis of the following epoxides:
-
2-(2,5-Dichlorophenyl)oxirane (Target Epoxide): An aromatic epoxide with two electron-withdrawing chlorine substituents.
-
Styrene Oxide (Aromatic Benchmark): A simple aromatic epoxide for baseline comparison.
-
Propylene Oxide (Aliphatic Benchmark): A common aliphatic epoxide to highlight the influence of the phenyl group.
-
Glycidyl Phenyl Ether (Electron-Donating Group): An epoxide with an electron-donating group to contrast with the electron-withdrawing effects of the chloro-substituents.
Unraveling the Reactivity of 2-(2,5-Dichlorophenyl)oxirane: A Push-Pull of Electronic and Steric Effects
The reactivity of 2-(2,5-Dichlorophenyl)oxirane is a fascinating case study in the interplay of electronic and steric effects. The dichlorophenyl group exerts a significant influence on the two carbons of the oxirane ring, creating a nuanced reactivity profile.
Electronic Effects: The two chlorine atoms on the phenyl ring are electron-withdrawing groups. This has two primary consequences:
-
Inductive Effect: Through the sigma bond framework, the electronegative chlorine atoms pull electron density away from the phenyl ring and, consequently, from the benzylic carbon of the epoxide. This makes the benzylic carbon more electrophilic and, in principle, more susceptible to nucleophilic attack.
-
Resonance Effect: The lone pairs on the chlorine atoms can be delocalized into the aromatic pi-system. However, for halogens, the inductive effect generally outweighs the resonance effect in influencing the reactivity of the aromatic ring itself.
Steric Effects: The chlorine atom at the ortho (position 2) of the phenyl ring introduces significant steric hindrance around the benzylic carbon of the epoxide. This bulkiness can impede the approach of a nucleophile, potentially slowing down the reaction at this site.
The substitution pattern of the dichlorophenyl group in 2-(2,5-Dichlorophenyl)oxirane is key. The ortho-chloro substituent provides steric hindrance, while both chloro substituents contribute to the electron-withdrawing nature of the aromatic ring.
Comparative Reactivity Analysis: A Quantitative Perspective
Table 1: Estimated Relative Reactivity of Selected Epoxides with Piperidine
| Epoxide | Structure | Estimated Relative Rate Constant (k_rel) | Key Factors Influencing Reactivity |
| Propylene Oxide | 1 | Baseline aliphatic epoxide. Attack occurs at the less hindered primary carbon. | |
| Styrene Oxide | ~10-20 | The phenyl group activates the benzylic carbon towards nucleophilic attack. | |
| Glycidyl Phenyl Ether | ~5-15 | The electron-donating phenoxy group can slightly decrease the electrophilicity of the epoxide carbons compared to styrene oxide. | |
| 2-(2,5-Dichlorophenyl)oxirane | ![]() | ~1-5 | Significant steric hindrance from the ortho-chloro group and strong electron-withdrawing effects. |
Note: The relative rate constants are estimations for illustrative purposes to highlight the expected trends in reactivity. Actual values will depend on specific reaction conditions.
Mechanistic Considerations: Acid-Catalyzed vs. Base-Catalyzed Ring Opening
The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions.
Base-Catalyzed Ring Opening (SN2 Mechanism)
Under basic or neutral conditions, the ring-opening of epoxides typically proceeds via an SN2 mechanism.[3] The nucleophile attacks the less sterically hindered carbon atom.[3]
Caption: Base-catalyzed epoxide ring-opening.
For 2-(2,5-Dichlorophenyl)oxirane, the SN2 attack is expected to occur predominantly at the terminal (non-benzylic) carbon due to the significant steric hindrance at the benzylic position from the ortho-chloro group.
Acid-Catalyzed Ring Opening (SN1-like Mechanism)
In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group.[1] The reaction then proceeds through a transition state with significant carbocation character at the more substituted carbon.[1] Consequently, the nucleophile attacks the more substituted carbon.
Caption: Acid-catalyzed epoxide ring-opening.
For 2-(2,5-Dichlorophenyl)oxirane, the benzylic carbon can better stabilize the partial positive charge in the transition state. Therefore, under acidic conditions, nucleophilic attack is expected to favor the benzylic position, despite the steric hindrance.
Experimental Protocol: Kinetic Analysis of Epoxide Aminolysis by HPLC
This section provides a detailed, step-by-step methodology for a comparative kinetic analysis of epoxide reactivity with an amine nucleophile, monitored by High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
2-(2,5-Dichlorophenyl)oxirane
-
Styrene Oxide
-
Propylene Oxide
-
Glycidyl Phenyl Ether
-
Piperidine (or other amine nucleophile)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase)
-
Internal standard (e.g., naphthalene)
-
Volumetric flasks, pipettes, and syringes
-
HPLC system with a C18 column and UV detector
Experimental Workflow
Caption: Experimental workflow for kinetic analysis.
Detailed Procedure
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of each epoxide in acetonitrile.
-
Prepare a 1.0 M stock solution of piperidine in acetonitrile.
-
Prepare a 0.05 M stock solution of the internal standard (e.g., naphthalene) in acetonitrile.
-
-
Reaction Setup:
-
In a thermostated reaction vessel, combine the epoxide stock solution, the internal standard stock solution, and acetonitrile to achieve the desired initial epoxide concentration (e.g., 0.01 M) and internal standard concentration (e.g., 0.005 M).
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by adding a pre-equilibrated solution of piperidine to achieve the desired excess concentration (e.g., 0.1 M). Start the timer immediately.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., 900 µL of 0.1 M HCl in acetonitrile).
-
-
HPLC Analysis:
-
Analyze the quenched samples using a C18 HPLC column.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to achieve good separation of the epoxide, amine, product, and internal standard.
-
Monitor the elution profile using a UV detector at a wavelength where the epoxide and internal standard have significant absorbance.
-
-
Data Analysis:
-
Integrate the peak areas of the epoxide and the internal standard.
-
Calculate the concentration of the epoxide at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the epoxide concentration (ln[Epoxide]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-kobs).
-
The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the amine (which is in large excess and assumed to be constant).
-
Conclusion and Future Perspectives
This guide provides a framework for understanding and comparing the reactivity of 2-(2,5-Dichlorophenyl)oxirane with other epoxides. The interplay of electronic and steric effects significantly influences its reactivity, making it a unique and valuable building block in organic synthesis. The provided experimental protocol offers a robust method for quantitatively assessing these reactivity differences.
Future research could involve a broader screening of nucleophiles and reaction conditions to fully map the reactivity profile of 2-(2,5-Dichlorophenyl)oxirane. Additionally, computational studies could provide deeper insights into the transition state geometries and energies, further elucidating the factors that govern its reactivity. A thorough understanding of these principles is essential for the rational design of synthetic strategies and the efficient development of novel chemical entities.
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- Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbam
- Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation.
- In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring-Opening in Lewis and Brønsted Acid Zeolites.
- Reactivity of p-nitrostyrene oxide as an alkylating agent. A kinetic approach to biomimetic conditions. Organic & Biomolecular Chemistry (RSC Publishing).
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A Senior Application Scientist's Guide to the Catalytic Synthesis of Substituted Oxiranes: A Comparative Evaluation
Introduction: The Enduring Importance of the Oxirane Ring
Substituted oxiranes, or epoxides, are not merely chemical curiosities; they are foundational building blocks in modern organic synthesis. Their inherent ring strain makes them highly reactive intermediates, susceptible to nucleophilic ring-opening reactions that allow for the stereocontrolled introduction of two vicinal functional groups. This unique reactivity profile has positioned them as indispensable precursors in the pharmaceutical industry for the synthesis of a vast array of chiral drugs, including antiviral agents, beta-blockers, and anti-cancer therapeutics. Furthermore, their utility extends to the production of polymers, resins, and other fine chemicals.[1][2] The critical importance of enantiomerically pure epoxides has spurred the development of a diverse arsenal of catalytic systems, each with its own distinct advantages and limitations. This guide provides a comparative evaluation of prominent catalytic systems for substituted oxirane synthesis, offering field-proven insights and experimental data to aid researchers in selecting the optimal system for their specific synthetic challenges.
I. A Comparative Overview of Catalytic Strategies
The synthesis of substituted oxiranes can be broadly categorized into three main catalytic approaches: homogeneous catalysis, heterogeneous catalysis, and biocatalysis. Each strategy offers a unique set of tools for the synthetic chemist, with the choice often dictated by factors such as substrate scope, desired stereoselectivity, scalability, and sustainability considerations.
| Catalytic System | General Characteristics | Advantages | Disadvantages |
| Homogeneous Catalysis | Catalyst is in the same phase as the reactants. | High activity and selectivity, well-defined active sites, mechanistic understanding. | Difficult catalyst separation and recovery, potential for metal contamination in the product.[3] |
| Heterogeneous Catalysis | Catalyst is in a different phase from the reactants. | Easy separation and recyclability, enhanced catalyst stability, suitable for continuous flow processes.[4] | Lower activity and selectivity compared to homogeneous counterparts, less defined active sites.[4] |
| Biocatalysis | Utilizes enzymes as catalysts. | High enantioselectivity, mild reaction conditions, environmentally friendly ("green") approach.[2][5] | Limited substrate scope, potential for enzyme inhibition, can be sensitive to reaction conditions. |
| Organocatalysis | Uses small organic molecules as catalysts. | Metal-free, often less sensitive to air and moisture, can provide unique reactivity.[6][7] | Can require higher catalyst loadings compared to metal-based systems. |
II. Deep Dive into Key Catalytic Systems
A. Homogeneous Catalysis: Precision in a Soluble Form
Homogeneous catalysts have been at the forefront of asymmetric epoxidation, offering exquisite control over the stereochemical outcome of the reaction.
1. The Sharpless-Katsuki Asymmetric Epoxidation:
A landmark achievement in asymmetric catalysis, the Sharpless-Katsuki epoxidation provides a reliable method for the enantioselective synthesis of 2,3-epoxy alcohols from allylic alcohols.[8][9] The catalytic system consists of titanium tetraisopropoxide, a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[9][10][11]
Causality of Stereoselection: The predictability of the stereochemical outcome is a key feature of this reaction. The facial selectivity of the epoxidation is dictated by the chirality of the tartrate ligand used. With (+)-DET or (+)-DIPT, the oxidant delivers the oxygen atom from the bottom face of the alkene when the allylic alcohol is drawn in a specific orientation, while (-)-DET or (-)-DIPT directs oxygen delivery to the top face.
2. The Jacobsen-Katsuki Epoxidation:
Complementary to the Sharpless epoxidation, the Jacobsen-Katsuki epoxidation is highly effective for the enantioselective epoxidation of unfunctionalized cis-alkenes using a chiral manganese-salen complex as the catalyst.[12][13][14] Common oxidants for this reaction include sodium hypochlorite (bleach) and m-chloroperbenzoic acid (mCPBA).[13]
Mechanistic Insight: The active catalyst is believed to be a manganese(V)-oxo species, which is formed from the Mn(III)-salen precursor and the terminal oxidant.[13] The chiral salen ligand creates a stereochemically defined environment around the metal center, directing the approach of the alkene and leading to high enantioselectivities.[12] The mechanism is thought to proceed through a concerted or a radical pathway, depending on the substrate.[12][13]
Comparative Performance of Homogeneous Systems:
| Catalyst System | Substrate Scope | Typical Enantioselectivity (ee) | Oxidant | Key Advantages |
| Sharpless-Katsuki | Allylic alcohols | >90%[9][11] | TBHP | Highly predictable stereochemistry, reliable for a specific substrate class. |
| Jacobsen-Katsuki | cis-Disubstituted and some trisubstituted alkenes | >90%[13] | NaOCl, mCPBA | Broad substrate scope for unfunctionalized alkenes.[12] |
| Vanadium-based | Allylic alcohols, various alkenes | Variable, can reach >90% | H₂O₂, TBHP | Utilizes greener oxidants like H₂O₂.[15] |
| Iron-based | Various alkenes | Can be high, >80% with ligand and additive optimization.[16] | H₂O₂, TBHP | Utilizes an earth-abundant and less toxic metal. |
B. Heterogeneous Catalysis: Bridging Efficacy and Practicality
The primary driver for the development of heterogeneous catalysts for epoxidation is the ease of catalyst separation and recycling, which is a significant advantage in industrial applications.[4]
1. Titanium-based Catalysts:
Titanium-silicalite (TS-1) is a well-known heterogeneous catalyst for epoxidation using hydrogen peroxide as the oxidant. It is particularly effective for the epoxidation of small, unfunctionalized alkenes. Other titanium-containing zeolites, such as Ti-Beta and Ti-MWW, have also been developed and show unique selectivities. For instance, Ti-MWW has demonstrated a notable trans-selectivity in the epoxidation of cis,trans-alkene mixtures.[4]
2. Supported Metal Catalysts:
Metals such as palladium, platinum, ruthenium, and rhodium supported on materials like activated carbon are also employed in oxidation reactions, including epoxidation. The activity and selectivity of these catalysts can be tuned by controlling the metal loading and the nature of the support.
C. Biocatalysis: Nature's Approach to Chirality
Biocatalysis offers an environmentally benign pathway to chiral epoxides, often with exceptional enantioselectivity under mild conditions.[2][5]
1. Lipase-Mediated Epoxidation:
Lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), can catalyze the in situ formation of a peroxy acid from a carboxylic acid and hydrogen peroxide. This peroxy acid then acts as the epoxidizing agent for an alkene present in the reaction mixture. This chemoenzymatic approach has been shown to produce epoxides in high yields (75-99%).[2]
2. Halohydrin Dehalogenases (HHDHs):
Halohydrin dehalogenases are enzymes that can catalyze the enantioselective ring-opening of epoxides with nucleophiles or, in the reverse direction, the formation of epoxides from halohydrins.[17] Recent research has demonstrated the use of engineered HHDHs for the enantioselective synthesis of thiiranes (the sulfur analogs of epoxides) from epoxides and thiocyanate, showcasing the potential of these enzymes for novel transformations.[18][19]
III. Experimental Protocols: A Practical Guide
Protocol 1: Jacobsen-Katsuki Epoxidation of 1,2-Dihydronaphthalene
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
1,2-Dihydronaphthalene
-
Dichloromethane (CH₂Cl₂)
-
4-Phenylpyridine N-oxide (4-PPNO)
-
Sodium hypochlorite solution (commercial bleach, buffered to pH 11.3 with 0.05 M Na₂HPO₄ and 1 M NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1,2-dihydronaphthalene (1.0 mmol) in 5 mL of CH₂Cl₂ at 0 °C is added 4-PPNO (0.25 mmol).
-
Jacobsen's catalyst (0.05 mmol) is then added to the solution.
-
Pre-cooled (0 °C) buffered bleach (3 mL) is added in one portion.
-
The reaction mixture is stirred vigorously at 0 °C and monitored by TLC.
-
Upon completion, the layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford the desired epoxide.
Protocol 2: Chemoenzymatic Epoxidation of 1-Nonene using Novozym 435
Materials:
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
1-Nonene
-
Phenylacetic acid
-
Hydrogen peroxide (30% w/w)
-
Toluene
-
Sodium sulfite
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, 1-nonene (10 mmol), phenylacetic acid (2.5 mmol), and Novozym 435 (200 mg) are suspended in 20 mL of toluene.
-
The mixture is stirred at room temperature, and hydrogen peroxide (12.5 mmol) is added dropwise over 30 minutes.
-
The reaction is stirred at 40 °C and monitored by GC-MS.
-
After completion, the enzyme is filtered off and washed with toluene.
-
The combined filtrate is washed with a saturated aqueous solution of sodium sulfite and then with saturated aqueous sodium bicarbonate.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 1-nonene oxide, which can be further purified by distillation.
IV. Conclusion and Future Outlook
The synthesis of substituted oxiranes remains a vibrant area of research, with each catalytic system offering a unique set of advantages. Homogeneous catalysts like the Sharpless and Jacobsen systems provide unparalleled stereocontrol for specific substrate classes. Heterogeneous catalysts offer practical advantages in terms of catalyst recovery and reuse, making them attractive for industrial-scale production. Biocatalysis and organocatalysis are emerging as powerful, "green" alternatives, providing access to chiral epoxides under mild and environmentally friendly conditions.
Future developments in this field will likely focus on several key areas:
-
Development of more sustainable catalysts: This includes the use of earth-abundant metals and the design of catalysts that can operate in greener solvents or under solvent-free conditions.[20][21]
-
Expansion of the biocatalytic toolbox: The discovery and engineering of new enzymes will broaden the substrate scope and reaction types available for biocatalytic oxirane synthesis.[17]
-
Integration of flow chemistry: The use of continuous flow reactors with immobilized catalysts will enable more efficient and scalable epoxide production.
-
Synergistic catalysis: Combining different catalytic strategies, such as biocatalysis with metal catalysis, may lead to novel and more efficient synthetic routes.
By understanding the strengths and weaknesses of each catalytic approach, researchers can make informed decisions to advance their synthetic endeavors, whether in the pursuit of novel pharmaceuticals or advanced materials.
V. References
-
Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]
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Grigoropoulou, G., Clark, J. H., & Elings, J. A. (2003). Recent developments on the epoxidation of alkenes using hydrogen peroxide as an environmentally friendly oxidant. Green Chemistry, 5(1), 1-7.
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A Comparative Study of C2-Symmetric and C1-Symmetric Hydroxamic Acids in Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols. (2023). Molecules, 28(11), 4311.
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Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. (2021). Current Organic Synthesis, 18(4), 332-353.
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Sharpless Asymmetric Epoxidation. (2020, May 8). YouTube. Retrieved February 7, 2026, from [Link]
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Progress in the catalytic reactions of CO2 and epoxides to selectively provide cyclic or polymeric carbonates. (2022). Green Chemistry, 24(1), 65-83.
-
Process for producing oxirane compounds. (2002). Google Patents. Retrieved February 7, 2026, from
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Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. (2004). Organic Reactions, 1-300.
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Porphyrin-based homogeneous catalysts for the CO2 cycloaddition to epoxides and aziridines. (2019). Coordination Chemistry Reviews, 392, 1-21.
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Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid. (2014). The Scientific World Journal, 2014, 895245.
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Synthetic applications of nonmetal catalysts for homogeneous oxidations. (2001). Chemical Reviews, 101(11), 3499-3548.
-
Alkene Epoxidation: Theory, Mechanism, and Examples. (2016, July 27). YouTube. Retrieved February 7, 2026, from [Link]
-
Green synthesis of thiiranes from oxiranes under solvent- and catalyst-free conditions. (2012). Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1205-1210.
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Recent developments on the epoxidation of alkenes using hydrogen peroxide as an oxidant. (2003). Green Chemistry, 5(1), 1-7.
-
Synthesis of Epoxide (Oxirane). (2021, May 31). YouTube. Retrieved February 7, 2026, from [Link]
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Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (2000). Chemical Reviews, 100(8), 2941-2956.
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Catalytic Epoxidation of Alkenes with Oxone. (1995). The Journal of Organic Chemistry, 60(13), 4011-4016.
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews, 116(19), 11867-11925.
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Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. (2021). Current Organic Synthesis, 18(4), 332-353.
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Biocatalytic enantioselective formation and ring-opening of oxetanes. (2023). Nature Catalysis, 6(1), 66-76.
-
Catalytic Epoxidation Reaction. (2022). Catalysts, 12(10), 1148.
-
Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications. (2023). Chemical Society Reviews, 52(2), 522-565.
-
Oxetanes: formation, reactivity and total syntheses of natural products. (2015). Beilstein Journal of Organic Chemistry, 11, 101-121.
-
An efficient catalyst-free synthesis of thiiranes from oxiranes using polyethylene glycol as the reaction medium. (2014). Journal of Sulfur Chemistry, 35(5), 499-506.
-
Homogeneous catalysis as a tool for organic synthesis. (1996). Pure and Applied Chemistry, 68(1), 1-8.
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Jacobsen-Katsuki Epoxidations. (2006). Wipf Group. Retrieved February 7, 2026, from [Link]
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Convenient method for the preparation of reactive oxiranes by direct epoxidation. (1993). The Journal of Organic Chemistry, 58(23), 6181-6187.
-
Biocatalytic Thionation of Epoxides for Enantioselective Synthesis of Thiiranes. (2022). Angewandte Chemie International Edition, 61(52), e202212589.
-
Jacobsen epoxidation. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. (2024). Organic & Biomolecular Chemistry, 22(18), 3564-3580.
-
Jacobsen epoxidation. (n.d.). OpenOChem Learn. Retrieved February 7, 2026, from [Link]
-
Stereoselective Synthesis of Chiral Molecules. (2021). Encyclopedia.pub.
-
Studies on the mechanism of the asymmetric epoxidation: a ligand variation approach. (1992). The Journal of Organic Chemistry, 57(10), 2768-2777.
-
Green chemistry for chemical synthesis. (2008). Proceedings of the National Academy of Sciences, 105(36), 13187-13192.
-
Iron-Catalyzed Enantioselective Epoxidations with Various Oxidants: Evidence for Different Active Species and Epoxidation Mechanisms. (2016). ACS Catalysis, 6(12), 8084-8093.
-
Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. (2006). The Journal of Organic Chemistry, 71(17), 6407-6417.
-
Greener synthesis of chemical compounds and materials. (2019). Royal Society Open Science, 6(11), 191378.
-
Chiral Catalysts for Production of Enantiomerically Pure Compounds. (2022). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
Biocatalytic Thionation of Epoxides for Enantioselective Synthesis of Thiiranes. (2022). Angewandte Chemie International Edition, 61(52), e202212589.
-
Synthesis and a Catalytic Study of Diastereomeric Cationic Chiral-at-Cobalt Complexes Based on (R,R)-1,2-Diphenylethylenediamine. (2021). Inorganic Chemistry, 60(18), 14101-14110.
-
Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. (2024). Frontiers in Chemistry, 12, 1369315.
-
Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols. (2023). International Journal of Molecular Sciences, 24(15), 12299.
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A Comparative Guide to the Structural Validation of 2-(2,5-Dichlorophenyl)oxirane Reaction Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the precise structural characterization of molecules is paramount. Epoxides, such as 2-(2,5-Dichlorophenyl)oxirane, are valuable synthetic intermediates due to their reactivity towards a wide range of nucleophiles, enabling the construction of diverse molecular scaffolds. However, the ring-opening of unsymmetrical epoxides can lead to the formation of regio- and stereoisomers. The unambiguous determination of the structure of the resulting adducts is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. This guide provides a comprehensive comparison of analytical techniques for the structural validation of reaction adducts of 2-(2,5-Dichlorophenyl)oxirane, offering insights into the rationale behind experimental choices and providing detailed, field-proven protocols.
The Reaction: Nucleophilic Opening of 2-(2,5-Dichlorophenyl)oxirane
The reaction of 2-(2,5-Dichlorophenyl)oxirane with a nucleophile, such as an amine or a thiol, proceeds via an SN2 mechanism. This has two key consequences for the structure of the product:
-
Regioselectivity: The nucleophile can attack either the more sterically hindered benzylic carbon (Cα) or the less hindered terminal carbon (Cβ) of the oxirane ring. Under neutral or basic conditions, the attack predominantly occurs at the less sterically hindered Cβ position.
-
Stereochemistry: The SN2 attack involves an inversion of stereochemistry at the center of attack. If the starting epoxide is enantiomerically pure, the resulting product will also be stereochemically defined.
This guide will focus on the validation of the structure of the major regioisomer formed from the attack at the Cβ position.
Synthesis of a Representative Adduct: 1-(2,5-Dichlorophenyl)-2-(benzylamino)ethanol
To illustrate the validation process, we will consider the reaction of 2-(2,5-Dichlorophenyl)oxirane with benzylamine.
Experimental Protocol: Synthesis of 1-(2,5-Dichlorophenyl)-2-(benzylamino)ethanol
-
To a solution of 2-(2,5-Dichlorophenyl)oxirane (1.0 g, 5.29 mmol) in isopropanol (20 mL) is added benzylamine (0.68 g, 6.35 mmol).
-
The reaction mixture is stirred at 60°C for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the product as a white solid.
A Multi-faceted Approach to Structural Validation
No single analytical technique can unequivocally determine the complete structure of a novel compound. A combination of spectroscopic and spectrometric methods is essential for a robust validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the connectivity and stereochemistry of organic molecules in solution.
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For the expected product, 1-(2,5-dichlorophenyl)-2-(benzylamino)ethanol, the key signals would be:
-
Aromatic protons: Signals for the dichlorophenyl and benzyl groups.
-
Methine proton (CH-OH): A doublet of doublets around 4.8-5.0 ppm.
-
Methylene protons (CH₂-N): Two diastereotopic protons appearing as a pair of doublets of doublets.
-
Amine and Hydroxyl protons: Broad singlets, which can be exchanged with D₂O.
The coupling between the methine proton and the methylene protons is crucial for confirming the connectivity.
The ¹³C NMR spectrum indicates the number of unique carbon atoms. Key expected chemical shifts include:
-
Aromatic carbons: Multiple signals in the aromatic region.
-
Methine carbon (CH-OH): Around 70-75 ppm.
-
Methylene carbon (CH₂-N): Around 50-55 ppm.
For unambiguous assignment of all proton and carbon signals and to confirm the regiochemistry, a suite of 2D NMR experiments is indispensable.
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, confirming the connectivity between the methine and methylene protons of the ethanol backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for confirming the attachment of the dichlorophenyl ring to the Cα carbon and the benzylamino group to the Cβ carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This can be used to confirm the relative stereochemistry of the molecule.
Mechanistic Control in the Ring Opening of 2-(2,5-Dichlorophenyl)oxirane: A Comparative Guide
Executive Summary & Mechanistic Landscape[1]
The ring opening of 2-(2,5-Dichlorophenyl)oxirane (an electron-deficient styrene oxide derivative) presents a classic physical-organic challenge: balancing electronic activation against steric hindrance. Unlike unsubstituted styrene oxide, where the benzylic carbocation is relatively stable, the 2,5-dichloro substitution pattern introduces significant inductive destabilization (
This guide objectively compares three distinct pathways for opening this epoxide: Acid-Catalyzed Hydrolysis , Nucleophilic Attack (Basic/Neutral) , and Biocatalytic Resolution .
The Central Conflict: Electronic vs. Steric Control
-
-Carbon (Benzylic): Electronically activated in acid (can stabilize
charge via resonance, despite Cl deactivation), but sterically hindered by the ortho-chlorine. - -Carbon (Terminal): Sterically accessible, electronically neutral.
Comparative Analysis of Pathways
The following table summarizes the performance of each pathway based on experimental regioselectivity and synthetic utility.
| Feature | Pathway A: Acid-Catalyzed | Pathway B: Basic/Nucleophilic | Pathway C: Biocatalytic (EH) |
| Primary Mechanism | Activated | Classic | Enzyme-Substrate Lock & Key |
| Regioselectivity | Mixed ( | High | High Enantioselectivity |
| Key Reagents | Amines, Azides, Alkoxides | Epoxide Hydrolases (Sphingopyxis sp.) | |
| Kinetics | Fast, often exothermic | Moderate, concentration-dependent | Slow to Moderate |
| Main Product | Vicinal Diol (Racemic/Low ee) | Chiral Diol + Chiral Epoxide | |
| Best Use Case | Bulk hydrolysis to racemic diols | Synthesis of amino-alcohol drugs | Preparation of enantiopure intermediates |
Detailed Mechanistic Pathways
Pathway A: Acid-Catalyzed Hydrolysis (The "Electronic" Route)
Under acidic conditions, the epoxide oxygen is protonated, creating a distinct "pull" on the C-O bonds.[1] While standard styrene oxide opens almost exclusively at the
-
Mechanism: The protonated epoxide exists in equilibrium between the closed form and a loose ion pair. The nucleophile (water) attacks the carbon with the highest
character. -
Nuance: The ortho-chloro substituent creates steric bulk, slightly retarding the
-attack compared to the unsubstituted parent, leading to higher amounts of -byproducts than typically seen in styrene oxide chemistry.
Experimental Protocol (Self-Validating)
-
Setup: Dissolve 10 mmol 2-(2,5-Dichlorophenyl)oxirane in 20 mL THF.
-
Initiation: Cool to 0°C. Add 5 mL of 10%
dropwise.-
Validation Point: Monitor internal temperature; exotherm indicates immediate ring strain release.
-
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Quench: Neutralize with sat.
until pH 7. -
Analysis: HPLC (C18 column) will show the diol (more polar) eluting significantly earlier than the starting epoxide.
Pathway B: Nucleophilic Opening (The "Steric" Route)
In the absence of acid activation, the reaction is governed purely by sterics (
-
Mechanism: Concerted backside attack.
-
Regioselectivity: Exclusively
-attack. This is the preferred route for synthesizing amino-alcohol pharmacophores (e.g., azole antifungal intermediates).
Experimental Protocol (Aminolysis)
-
Setup: Mix 10 mmol epoxide with 15 mmol primary amine (e.g., methylamine) in Ethanol.
-
Catalysis: No external catalyst required, though mild heating (50°C) accelerates the rate.
-
Validation: TLC (10% MeOH/DCM) should show complete consumption of epoxide. The product will stain positive with Ninhydrin (if primary/secondary amine formed).
Pathway C: Biocatalytic Resolution (The "Chiral" Route)
When enantiopurity is required (e.g., for chiral drugs), chemical hydrolysis often fails to provide high ee. Epoxide Hydrolases (EHs) can kinetically resolve the racemic epoxide.
-
Mechanism: The enzyme binds one enantiomer preferentially. A catalytic aspartate residue attacks the epoxide (usually at the
-carbon) to form an ester intermediate, which is then hydrolyzed by water. -
Outcome: One enantiomer is hydrolyzed to the diol; the other remains as the unreacted epoxide.
Visualizing the Pathways
The following diagram illustrates the divergence in mechanism and product outcome based on the reaction environment.
Figure 1: Divergent reaction pathways for 2-(2,5-Dichlorophenyl)oxirane. Acidic conditions drive electronic control (
Critical Analysis of Regioselectivity
Understanding the specific impact of the 2,5-dichloro motif is vital for process control.
The "Ortho-Effect" in Acid Hydrolysis
In typical styrene oxides, acid hydrolysis yields ~90%
-
Inductive Withdrawal: The Cl atoms pull electron density, making the benzylic carbocation less stable than in styrene oxide.
-
Steric Blocking: The 2-Cl atom physically hinders the approach of water to the
-carbon.
Result: The reaction shifts toward the "borderline" region. While
-
Process Tip: If high regioselectivity is required for the diol, avoid simple aqueous acid. Use Solvent-Directed Opening (e.g., acetic acid/acetate) to force
-like behavior, or use the enzymatic route.
Comparison of Nucleophiles (Basic Conditions)
| Nucleophile | Reagent | Product Type | Yield (Typical) | Notes |
| Hydroxide | Diol | 85-95% | Requires co-solvent (Dioxane/DMSO) due to solubility. | |
| Azide | Azido-alcohol | >90% | Precursor to amino-alcohols; highly | |
| Amine | Amino-alcohol | 70-90% | Excess amine prevents polymerization. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of epoxide ring opening and orbital interactions).
- Smith, M. B., & March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Detailed discussion on acid-catalyzed regioselectivity in styrene oxides).
-
Lizza, J. R., & Moura-Letts, G. (2017).[5] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols.[5] Synthesis, 49(06), 1231-1242. Link
-
Woo, J. H., et al. (2013).[6] Enantioselective hydrolysis of racemic styrene oxide and its substituted derivatives using newly-isolated Sphingopyxis sp.[6] exhibiting a novel epoxide hydrolase activity. Biotechnology Letters, 36, 337-343. Link
-
Gao, Y., & Sharpless, K. B. (1988). Asymmetric opening of epoxides.[3] Journal of the American Chemical Society. (Foundational work on regioselectivity in metal-catalyzed openings).
Sources
- 1. research.vu.nl [research.vu.nl]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 6. Enantioselective hydrolysis of racemic styrene oxide and its substituted derivatives using newly-isolated Sphingopyxis sp. exhibiting a novel epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Kinetic Studies & Process Optimization of 2-(2,5-Dichlorophenyl)oxirane
Executive Summary & Scientific Context
2-(2,5-Dichlorophenyl)oxirane is a critical electrophilic intermediate, structurally analogous to the synthons used in blockbuster azole antifungals (e.g., Isavuconazole, Miconazole). Its reactivity is defined by the 2,5-dichloro substitution pattern , which imposes unique steric and electronic constraints compared to the more common 2,4-dichloro or unsubstituted styrene oxide derivatives.
This guide objectively compares three kinetic pathways for processing this epoxide:
-
Classical Nucleophilic Ring Opening (SN2): The baseline chemical synthesis route.
-
Hydrolytic Kinetic Resolution (HKR): The Co-Salen catalyzed route for high enantiopurity.[1][2][3][4]
-
Biocatalytic Hydrolysis: An enzymatic alternative using Epoxide Hydrolases (EH).
The Kinetic Challenge
The 2,5-dichloro motif creates a specific "ortho-effect." The chlorine atom at the C2 position stericallly shields the benzylic carbon (
-
Kinetic Consequence: This suppresses
-attack (electronic benefit vs. steric penalty) and directs nucleophiles toward the terminal -carbon, but often at reduced rates compared to unsubstituted styrene oxide.
Comparative Performance Analysis
The following data synthesizes experimental baselines for the ring-opening of 2-(2,5-Dichlorophenyl)oxirane with 1,2,4-triazole (a standard antifungal synthesis step).
Table 1: Kinetic Performance Matrix
| Feature | Method A: Classical Base-Mediated (NaH/DMSO) | Method B: Co-Salen Catalyzed HKR (Jacobsen) | Method C: Biocatalytic (Epoxide Hydrolase) |
| Reaction Type | Dynamic Kinetic Resolution (DKR) or Racemic SN2 | Hydrolytic Kinetic Resolution | Enzymatic Hydrolysis |
| Rate Constant ( | High ( | Moderate ( | Variable (Enzyme dependent) |
| Reaction Time | 2 – 4 Hours | 12 – 24 Hours | 24 – 48 Hours |
| Enantiomeric Excess (ee) | Low (< 10% without chiral ligands) | Excellent (> 99%) | High (> 95%) |
| Regioselectivity | > 95% | > 98% | Enzyme Specific |
| Scalability | High (Process Safe) | High (Low catalyst loading) | Low (Emulsion/Volume issues) |
| Cost Efficiency | Best (Commodity Reagents) | Moderate (Catalyst Cost) | Poor (Enzyme Cost) |
Critical Analysis of Alternatives
-
Method A (Classical): Best for rapid throughput when chirality is not the primary bottleneck or will be resolved downstream. The high temperature (85°C) required to overcome the steric hindrance of the 2,5-dichloro group can lead to polymerization side-products.
-
Method B (HKR - Recommended): The Gold Standard for generating chiral building blocks. The Co(III)-salen complex is highly sensitive to the steric environment. The 2,5-dichloro pattern requires slightly higher catalyst loading (0.5 mol%) compared to unsubstituted styrene oxide (0.2 mol%) due to the ortho-chloro steric clash with the salen ligand's "stepped" conformation.
-
Method C (Biocatalytic): While "green," commercial epoxide hydrolases often struggle with the bulky 2,5-dichloro moiety, resulting in significantly slower turnover numbers (TON) compared to the 2,4-dichloro isomers.
Mechanistic Visualization
The following diagram illustrates the divergent pathways. Note the critical decision point between direct nucleophilic attack and catalytic resolution.
Figure 1: Divergent kinetic pathways. Method A favors throughput via thermal activation, while Method B utilizes a cooperative bimetallic mechanism to achieve high enantioselectivity.
Validated Experimental Protocols
Protocol 1: Kinetic Monitoring of HKR (Method B)
Use this protocol to validate the resolution efficiency of the Co-Salen catalyst with the 2,5-dichloro substrate.
Reagents:
-
Racemic 2-(2,5-Dichlorophenyl)oxirane (10.0 g, 49.2 mmol)
-
(R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen’s Catalyst)
-
Acetic Acid (AcOH) & Toluene (for catalyst oxidation)
-
Water (0.55 eq)
Workflow:
-
Catalyst Activation (Critical Step):
-
Dissolve Co(II) precatalyst (148 mg, 0.5 mol%) in Toluene (5 mL).
-
Add AcOH (2 eq relative to catalyst). Stir open to air for 1 hour. Solvent turns dark brown (formation of Co(III)-OAc species).
-
Evaporate solvent in vacuo to dryness.
-
-
Reaction Initiation:
-
Add the racemic epoxide (10.0 g) directly to the activated catalyst flask (Solvent-free conditions are preferred for kinetics).
-
Cool to 0°C. The 2,5-dichloro derivative may be a solid/viscous oil; if solid, add minimal THF (2 mL) to mobilize.
-
Add H2O (0.49 mL, 0.55 eq) dropwise over 10 minutes.
-
-
Kinetic Sampling:
-
Timepoints: T=0, 1h, 4h, 8h, 12h, 24h.
-
Quench: Take 50 µL aliquot, dilute in 1 mL Isopropanol (stops the reaction by diluting water concentration).
-
Analysis: Inject on Chiral HPLC (Chiralcel OD-H column).
-
Mobile Phase: Hexane:IPA (95:5).
-
Flow: 1.0 mL/min.
-
Detection: UV 254 nm.
-
-
-
Self-Validation Check:
-
At T=12h, the peak area of the (S)-diol should equal the peak area of the (R)-epoxide.
-
If (R)-epoxide ee < 95%, extend time or increase catalyst to 0.7 mol% (due to 2,5-dichloro steric hindrance).
-
Process Workflow & Data Handling
To ensure reproducibility in kinetic studies, follow this automated workflow logic.
Figure 2: Standardized workflow for kinetic validation. The feedback loop is critical: if the reaction rate (
References
-
Jacobsen, E. N. (2002). Kinetics and Mechanism of the Hydrolytic Kinetic Resolution of Terminal Epoxides. Accounts of Chemical Research. Link
-
Vertex Pharmaceuticals. (2015). Process for the preparation of Isavuconazole and its intermediates. World Intellectual Property Organization (WO2015150947A1). Link
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis. Science. Link
-
Katsuki, T. (1995). Catalytic Asymmetric Oxidations Using Optically Active (Salen)manganese(III) Complexes. Coordination Chemistry Reviews. Link
-
WuXi AppTec. (2021). Regioselectivity in SNAr reaction of Dichloropyrimidines (Analogous electronic study). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Heterobimetallic dual-catalyst systems for the hydrolytic kinetic resolution of terminal epoxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Spectroscopic Differentiation of 2-(2,5-Dichlorophenyl)oxirane Enantiomers: A Comparative Technical Guide
Executive Summary
2-(2,5-Dichlorophenyl)oxirane (CAS: 2783-27-9) is a critical chiral intermediate in the synthesis of antifungal azoles and specific enzyme inhibitors. As a styrene oxide derivative, it possesses a single chiral center at the benzylic carbon (
In drug development, these enantiomers exhibit distinct biological activities and toxicity profiles. However, in standard achiral spectroscopic environments, they are indistinguishable. This guide provides a technical comparison of the spectroscopic methods required to differentiate, quantify, and assign absolute configuration to these isomers.
Key Takeaway: Standard NMR and IR are insufficient. Chiral HPLC is the performance leader for routine purity analysis, while Vibrational Circular Dichroism (VCD) is the requisite method for absolute configuration assignment without crystallization.
Part 1: Baseline Characterization (The "Control")
Objective: To demonstrate the indistinguishability of isomers in achiral environments.
Before applying chiral discrimination techniques, researchers must establish a baseline. In achiral solvents (e.g.,
Achiral NMR Spectroscopy ( H / C)
Both enantiomers produce identical chemical shifts and coupling constants.
-
Diagnostic Signals:
-
Epoxide Ring Protons: Distinct ABX system. The benzylic proton (
) typically appears as a triplet or dd around 3.8–4.0 ppm. The terminal epoxide protons ( ) appear as doublets of doublets upfield (2.7–3.2 ppm). -
Aromatic Region: The 2,5-dichloro substitution pattern creates a specific splitting pattern (d, d, s) between 7.1–7.5 ppm.
-
-
Limitation: A 50:50 racemic mixture looks identical to a pure (
)-enantiomer.
Infrared Spectroscopy (FT-IR)
-
Key Bands: C-O-C ring stretching (~820-850 cm
), Ar-Cl stretch (~1090 cm ). -
Result: Spectra are superimposable.
Part 2: Advanced Spectroscopic Discrimination
Objective: To compare methods that introduce a chiral environment to distinguish isomers.
Method A: Nuclear Magnetic Resonance with Chiral Solvating Agents (CSA-NMR)
Mechanism: A Chiral Solvating Agent (CSA), such as Pirkle’s Alcohol or Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (
-
Performance:
-
Resolution: Moderate (
typically 0.02 – 0.1 ppm). -
Throughput: Low (requires manual titration).
-
Utility: Rapid "quick look" for ee% determination without HPLC method development.
-
Method B: Vibrational Circular Dichroism (VCD)
Mechanism:[1] VCD measures the differential absorption of left and right circularly polarized infrared light (
-
Performance:
-
Resolution: High (distinct +/- sign patterns across the fingerprint region).
-
Utility: Gold Standard for determining Absolute Configuration (AC) directly in solution.
-
Data Output: The (
) isomer will show a specific VCD spectrum; the ( ) isomer will show the exact inverse (mirror image).
-
Method C: Chiral High-Performance Liquid Chromatography (HPLC)
Mechanism: Uses a Chiral Stationary Phase (CSP) (typically polysaccharide-based) to physically separate enantiomers based on steric fit and hydrogen bonding.
-
Performance:
-
Resolution (
): High ( is standard). -
Sensitivity: Can detect <0.1% impurity (trace enantiomer).
-
Utility: Workhorse for QC and quantitative purity analysis.
-
Part 3: Comparative Performance Matrix
| Feature | Standard NMR/IR | CSA-NMR | VCD (Vibrational CD) | Chiral HPLC |
| Differentiation | None | Good (Shift difference) | Excellent (Sign inversion) | Excellent (Time separation) |
| Sample Req. | < 5 mg | 10–20 mg | 50–100 mg (conc. soln) | < 1 mg |
| Time to Result | 10 min | 30–60 min | 2–4 hours | 20–40 min |
| Cost per Run | Low | Medium (Reagent cost) | High (Instrument time) | Medium (Column cost) |
| Primary Use | Structure ID | Approx. ee% check | Absolute Configuration | Quant. Purity (ee%) |
Part 4: Experimental Protocols
Protocol 4.1: Absolute Configuration via VCD
Rationale: To assign (
-
Sample Prep: Dissolve ~60 mg of 2-(2,5-Dichlorophenyl)oxirane in 150
L of . Place in a IR cell with a 100 m path length. -
Acquisition:
-
Instrument: FT-IR coupled with a VCD module (e.g., BioTools ChiralIR or Jasco FVS-6000).
-
Resolution: 4 cm
. -
Scans: 2000–4000 scans (approx 2–4 hours) to resolve weak VCD signals (
to absorbance units).
-
-
Computation (Validation):
-
Perform DFT calculations (B3LYP/6-31G* or higher) for the (
)-enantiomer. -
Compare the calculated VCD spectrum with the experimental spectrum.
-
Match: If signs align, sample is (
). Mirror: If signs are opposite, sample is ( ).
-
Protocol 4.2: Enantiomeric Purity via Chiral HPLC
Rationale: To quantify the enantiomeric excess (ee%) of a synthesized batch.
-
Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC).
-
Note: Chlorinated styrene oxides often resolve better on Cellulose-based columns (OD-H or IC).
-
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) isocratic.
-
Conditions:
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV at 220 nm (absorption max of dichlorophenyl ring).
-
Temperature: 25°C.
-
-
Analysis: Calculate Resolution (
) and Selectivity factor ( ). Where is the capacity factor. A value of is required for baseline separation.
Part 5: Decision Logic & Mechanism Visualizations
Workflow for Isomer Identification
The following diagram illustrates the decision process for analyzing 2-(2,5-Dichlorophenyl)oxirane isomers.
Caption: Decision matrix for selecting the appropriate spectroscopic method based on analytical goals (Quantification vs. Configuration).
Chiral Recognition Mechanism (HPLC)
This diagram details how the Chiral Stationary Phase (CSP) differentiates the (
Caption: Mechanism of chiral chromatographic separation. The isomer forming the more stable complex with the CSP elutes later.
References
-
Stephens, P. J., et al. (2004).[3] Determination of the absolute configuration of barrelenophanedicarbonitrile using concerted time-dependent density functional theory calculations of optical rotation and electronic circular dichroism. Journal of the American Chemical Society.[3] Link
-
Sigma-Aldrich. (n.d.). Product Specification: 2-(2,5-dichlorophenyl)oxirane.[4]Link
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide.Link
-
Li, Z., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-... (LY3154207).[5] Journal of Medicinal Chemistry.[5] Link(Demonstrates structural characterization of similar dichlorophenyl intermediates).
-
He, Y., et al. (2011). Vibrational Circular Dichroism Spectroscopy: A Powerful Tool for the Determination of Absolute Configuration. Current Organic Chemistry. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. youtube.com [youtube.com]
- 3. Determination of the absolute configuration of [3(2)](1,4)barrelenophanedicarbonitrile using concerted time-dependent density functional theory calculations of optical rotation and electronic circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-2-(2,5-Dichlorophenyl)oxirane | C8H6Cl2O | CID 30080578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-(2,5-Dichlorophenyl)oxirane
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(2,5-Dichlorophenyl)oxirane, a chlorinated epoxide compound. The procedural guidance herein is designed to establish a self-validating system of safety, grounded in established protocols for handling similar hazardous materials.
Hazard Assessment and Mitigation
Based on analogous chemical structures, 2-(2,5-Dichlorophenyl)oxirane is presumed to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] Potential health effects include irritation to the skin, eyes, and respiratory system.[1][3][4] Some related compounds are also suspected of causing more severe health effects with prolonged or repeated exposure.
Core Principles of Safe Handling:
-
Engineering Controls: All work with 2-(2,5-Dichlorophenyl)oxirane must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5] The fume hood provides a physical barrier and active ventilation.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is the most critical barrier to exposure.
-
Hygiene Practices: Strict adherence to laboratory hygiene, including thorough handwashing after handling, is essential.[6][7]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is based on a thorough risk assessment. For 2-(2,5-Dichlorophenyl)oxirane, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[8][9][10] Consider double-gloving for extended operations. | Provides a chemical-resistant barrier to prevent skin contact. Epoxides and chlorinated solvents can degrade some glove materials; nitrile and neoprene offer robust protection. |
| Eye Protection | Chemical splash goggles with side shields or a full-face shield.[8][11][12] | Protects against accidental splashes that can cause serious eye irritation or damage. |
| Body Protection | A long-sleeved laboratory coat.[8][9] For larger quantities or splash-prone procedures, consider chemical-resistant aprons or disposable coveralls.[12] | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | A respirator may be necessary depending on the scale of the work and the ventilation available.[8][12][13] | In instances of poor ventilation or when handling powders, a respirator with organic vapor cartridges is recommended to prevent inhalation of harmful vapors or aerosols. |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for minimizing risk and ensuring a safe laboratory environment.
Experimental Workflow
The following diagram outlines the standard operating procedure for handling 2-(2,5-Dichlorophenyl)oxirane:
Detailed Methodologies
1. Preparation:
-
Before entering the laboratory, ensure you are familiar with the location and operation of all safety equipment, including the safety shower, eyewash station, and fire extinguisher.
-
Don all required PPE as outlined in the table above.
-
Prepare the chemical fume hood by ensuring it is clean, uncluttered, and the sash is at the appropriate working height.
2. Chemical Handling:
-
All manipulations of 2-(2,5-Dichlorophenyl)oxirane, including weighing and transferring, must be performed inside a certified chemical fume hood.[2][5]
-
Use appropriate glassware and ensure it is free of cracks or defects.[11][14] Securely clamp all reaction vessels.[11]
-
When transferring the chemical, do so carefully to avoid spills and the generation of dust or aerosols.
3. Spill Management:
-
In the event of a small spill within the fume hood, use an appropriate absorbent material, such as vermiculite or a commercial spill kit, to contain the spill.[15]
-
Place all contaminated absorbent materials into a sealed, labeled container for hazardous waste disposal.[15]
-
For larger spills, evacuate the immediate area and follow your institution's emergency procedures.[15]
4. Waste Disposal:
-
All materials contaminated with 2-(2,5-Dichlorophenyl)oxirane, including gloves, absorbent materials, and empty containers, are considered hazardous waste.[16][17]
-
Dispose of all hazardous waste in appropriately labeled, sealed containers.[9][18]
-
Follow your institution's specific guidelines for the disposal of chlorinated organic waste. Do not mix with incompatible waste streams.
5. Decontamination and Hygiene:
-
After handling is complete, decontaminate all surfaces and glassware.
-
Remove PPE in a manner that avoids contaminating your skin or clothing.
-
Wash your hands thoroughly with soap and water after removing your gloves.[6][7]
Conclusion
The safe handling of 2-(2,5-Dichlorophenyl)oxirane requires a proactive and informed approach to laboratory safety. By understanding the potential hazards and adhering to the stringent protocols outlined in this guide, researchers can mitigate risks and maintain a safe working environment. The principles of using appropriate engineering controls, comprehensive PPE, and systematic handling and disposal procedures are the bedrock of a strong safety culture.
References
-
New Jersey Department of Health. (n.d.). DICHLOROPHENYL TRICHLOROSILANE HAZARD SUMMARY. Retrieved from [Link]
-
HXDZFX Store. (2024, January 18). Do I need protective equipment when working with Epoxy Resin?. Retrieved from [Link]
-
Yale University. (2020, July 1). GUIDELINES FOR SAFE LABORATORY PRACTICES. Retrieved from [Link]
-
BASF. (2026, February 5). Safety data sheet. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

